(R)-Tetrahydrofuran-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3R)-oxolane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h5H,1-2,4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANDNNNKGULGJK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279176 | |
| Record name | 3-Furancarbonitrile, tetrahydro-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363378-15-7 | |
| Record name | 3-Furancarbonitrile, tetrahydro-, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furancarbonitrile, tetrahydro-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-Tetrahydrofuran-3-carbonitrile: A Chiral Scaffold for Innovations in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality and Heterocyclic Scaffolds in Modern Drug Design
In the landscape of contemporary drug discovery, the pursuit of molecular precision is paramount. The efficacy and safety of a therapeutic agent are intrinsically linked to its three-dimensional architecture and its ability to engage with biological targets in a highly specific manner. It is in this context that chiral heterocyclic scaffolds, such as (R)-Tetrahydrofuran-3-carbonitrile, emerge as molecules of profound importance. This technical guide provides a comprehensive overview of (R)-Tetrahydrofuran-3-carbonitrile (CAS Number: 1363378-15-7), a versatile building block that has garnered significant attention for its role in the synthesis of enantiomerically pure pharmaceuticals.
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous natural products and approved drugs.[1] Its non-planar, flexible conformation allows it to present substituents in well-defined spatial orientations, facilitating optimal interactions with the often-complex topographies of protein binding sites. The introduction of a nitrile group at the 3-position further enhances its utility, offering a versatile chemical handle for a variety of transformations, most notably its reduction to a primary amine.[2] The "(R)" stereochemistry at this position is crucial, as biological systems are exquisitely sensitive to stereoisomerism, often leading to dramatic differences in pharmacological activity and toxicological profiles between enantiomers.
This guide will delve into the synthesis, properties, and applications of (R)-Tetrahydrofuran-3-carbonitrile, with a particular focus on its instrumental role in the development of innovative therapeutics. By understanding the nuances of this chiral building block, researchers can unlock new avenues for the design and synthesis of next-generation medicines.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in research and development. The following table summarizes the key properties of (R)-Tetrahydrofuran-3-carbonitrile.
| Property | Value | Source(s) |
| CAS Number | 1363378-15-7 | |
| Molecular Formula | C₅H₇NO | [3] |
| Molecular Weight | 97.12 g/mol | [3] |
| Boiling Point | 207.4±33.0 °C (Predicted) | |
| Density | 1.04±0.1 g/cm³ (Predicted) | |
| Appearance | Colorless to light yellow liquid | [4] |
| Canonical SMILES | N#C[C@H]1CCOC1 | [3] |
| InChI Key | OANDNNNKGULGJK-RXMQYKEDSA-N | [3] |
| Topological Polar Surface Area | 33 Ų | [5] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Defined Atom Stereocenter Count | 1 | [3] |
Note: Some physical properties are predicted and should be used as an estimate. Experimental verification is recommended.
Enantioselective Synthesis: Crafting the Chiral Core
The synthesis of enantiomerically pure (R)-Tetrahydrofuran-3-carbonitrile is a critical step in its utilization as a chiral building block. While a variety of methods for the synthesis of substituted tetrahydrofurans exist, achieving high enantioselectivity at the C3 position is a key challenge. A common and effective strategy involves the preparation of a chiral precursor, (R)-3-hydroxytetrahydrofuran, followed by its conversion to the nitrile.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of (R)-Tetrahydrofuran-3-carbonitrile, starting from a readily available chiral precursor. This approach ensures the desired stereochemistry is established early in the synthetic sequence.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative, two-part protocol based on established chemical transformations for the synthesis of chiral tetrahydrofuran derivatives. Causality behind experimental choices: The choice of L-malic acid as a starting material provides a cost-effective and readily available source of chirality. The subsequent reduction and cyclization steps are well-established methods for forming the tetrahydrofuran ring. The conversion of the hydroxyl group to a good leaving group (e.g., mesylate or tosylate) is necessary to facilitate nucleophilic substitution with a cyanide source.
Part 1: Synthesis of (R)-3-Hydroxytetrahydrofuran
This part of the synthesis is adapted from methodologies for producing chiral 3-hydroxytetrahydrofuran from L-malic acid.[1]
-
Esterification of L-Malic Acid:
-
To a solution of methanol, add thionyl chloride dropwise at a low temperature (e.g., -15 to 0 °C).
-
Add solid L-malic acid to the reaction mixture and allow it to warm to room temperature with stirring until the solid dissolves completely.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
After cooling, neutralize the reaction with a base (e.g., NaHCO₃ solution) and extract the product, L-dimethyl malate, with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Reduction to 1,2,4-Butanetriol:
-
Dissolve the L-dimethyl malate in a suitable alcohol (e.g., ethanol) and add a reducing agent system such as lithium chloride and sodium borohydride.
-
Stir the reaction mixture at room temperature until completion.
-
Acidify the reaction mixture to precipitate inorganic salts, which are then removed by filtration.
-
The filtrate containing 1,2,4-butanetriol is concentrated under reduced pressure.
-
-
Cyclization to (R)-3-Hydroxytetrahydrofuran:
-
To the crude 1,2,4-butanetriol, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to a high temperature (e.g., 180-220 °C) to effect cyclization via intramolecular dehydration.
-
The product, (R)-3-hydroxytetrahydrofuran, can be purified by distillation under reduced pressure.
-
Part 2: Conversion to (R)-Tetrahydrofuran-3-carbonitrile
This part involves the conversion of the synthesized (R)-3-hydroxytetrahydrofuran to the target nitrile.
-
Activation of the Hydroxyl Group (Mesylation):
-
Dissolve (R)-3-hydroxytetrahydrofuran in a suitable aprotic solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add a base, such as triethylamine, to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) to the reaction mixture.
-
Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude mesylate.
-
-
Nucleophilic Substitution with Cyanide:
-
Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). Extreme caution must be exercised when handling cyanide salts.
-
Heat the reaction mixture to facilitate the SN2 reaction.
-
After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
The final product, (R)-Tetrahydrofuran-3-carbonitrile, can be purified by vacuum distillation or column chromatography.
-
Applications in Drug Development: A Gateway to Novel Therapeutics
The primary value of (R)-Tetrahydrofuran-3-carbonitrile lies in its role as a precursor to (R)-3-aminotetrahydrofuran, a key pharmacophore in several clinically significant drug candidates. The reduction of the nitrile group to a primary amine is a straightforward and high-yielding transformation, typically achieved through catalytic hydrogenation or with reducing agents like lithium aluminum hydride.
Case Study: Tecadenoson - A Selective A₁ Adenosine Receptor Agonist
(R)-3-aminotetrahydrofuran, derived from (R)-Tetrahydrofuran-3-carbonitrile, is a crucial component of Tecadenoson, a selective A₁ adenosine receptor agonist that was investigated for the treatment of paroxysmal supraventricular tachycardia (PSVT).[6][7]
Mechanism of Action and the Role of the Chiral Moiety:
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play a critical role in various physiological processes.[8] The A₁ subtype is highly expressed in the atrioventricular (AV) node of the heart. Activation of the A₁ adenosine receptor by an agonist like Tecadenoson initiates a signaling cascade that ultimately leads to a decrease in the heart rate.[7]
The (R)-3-aminotetrahydrofuran moiety in Tecadenoson is believed to play a crucial role in its high affinity and selectivity for the A₁ adenosine receptor. While a crystal structure of Tecadenoson bound to the A₁ receptor is not publicly available, molecular modeling studies and structure-activity relationships of related ligands suggest that the tetrahydrofuran ring and the amine group engage in specific hydrogen bonding and van der Waals interactions within the receptor's binding pocket.[9] The stereochemistry at the 3-position is critical for the precise orientation of these interactions, highlighting the importance of using the enantiomerically pure (R)-isomer.
Signaling Pathway of A₁ Adenosine Receptor Activation
The following diagram illustrates the signaling pathway initiated by the binding of an A₁ adenosine receptor agonist, such as Tecadenoson.
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable. (R)-Tetrahydrofuran-3-carbonitrile, like other organic nitriles, requires careful handling due to its potential toxicity.
-
Toxicity: While specific toxicological data for this compound is limited, organic nitriles as a class can be toxic if swallowed, in contact with skin, or if inhaled.[2][10] The toxicity of some nitriles is attributed to the in vivo metabolic release of cyanide.[11]
-
Handling: Always handle (R)-Tetrahydrofuran-3-carbonitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile under neoprene), a lab coat, and safety goggles.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is imperative to consult the Safety Data Sheet (SDS) for (R)-Tetrahydrofuran-3-carbonitrile before use for complete and detailed safety information.
Conclusion: A Building Block for the Future of Medicine
(R)-Tetrahydrofuran-3-carbonitrile stands as a testament to the power of chiral synthesis in modern drug discovery. Its unique combination of a privileged heterocyclic scaffold and a versatile chemical handle has positioned it as a valuable intermediate for the creation of sophisticated, enantiomerically pure therapeutic agents. The case of Tecadenoson exemplifies how the precise stereochemistry of this building block can translate into high selectivity and potent biological activity. As our understanding of complex biological systems deepens, the demand for such well-defined and versatile chiral building blocks will undoubtedly continue to grow, paving the way for the development of safer and more effective medicines.
References
- Peterman, C., & Sanoski, C. A. (2005). Tecadenoson: a novel, selective A1 adenosine receptor agonist. Cardiology in review, 13(6), 315–321.
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PubChem. (n.d.). Tecadenoson. Retrieved from [Link]
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Taylor & Francis. (n.d.). Specific rotation – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). A1 Adenosine Receptor Antagonists, Agonists, and Allosteric Enhancers. Retrieved from [Link]
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- Macogonkosza, M., Przyborowski, J., Klajn, R., & Kwast, A. (2000). Simple synthesis of 2-substituted Tetrahydrofuran-3-carbonitriles. Synlett, 2000(12), 1773–1774.
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- ACS Publications. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor.
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(R)-Tetrahydrofuran-3-carbonitrile molecular weight and formula
An In-Depth Technical Guide to (R)-Tetrahydrofuran-3-carbonitrile: A Key Heterocyclic Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-Tetrahydrofuran-3-carbonitrile, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical utility, and critical role in medicinal chemistry, grounded in established scientific principles and field-proven insights.
Introduction: The Strategic Importance of (R)-Tetrahydrofuran-3-carbonitrile
(R)-Tetrahydrofuran-3-carbonitrile, also known as (3R)-oxolane-3-carbonitrile, is a chiral molecule that has garnered substantial attention as a versatile intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its structure uniquely combines two key features highly valued in medicinal chemistry: the tetrahydrofuran (THF) ring and a stereodefined nitrile group.
The THF scaffold is a privileged motif found in numerous FDA-approved drugs and natural products, prized for its ability to improve pharmacokinetic properties.[2][3] The nitrile functional group is far more than a simple synthetic handle; it acts as a crucial pharmacophore, capable of participating in hydrogen bonding and serving as a bioisostere for hydroxyl or carboxyl groups, thereby modulating a compound's interaction with biological targets.[4] The specific (R)-enantiomer is critical for creating enantiomerically pure compounds, allowing for precise three-dimensional interactions with chiral biological systems like enzymes and receptors.[1]
This guide will explore the synthesis, reactivity, and application of this molecule, providing the technical depth required to leverage its full potential in a research and development setting.
Core Physicochemical Properties
A clear understanding of a molecule's physical and chemical properties is the foundation of its effective application. The key quantitative data for (R)-Tetrahydrofuran-3-carbonitrile are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO | [5][6][7] |
| Molecular Weight | 97.12 g/mol | [5][6][7] |
| CAS Number | 1363378-15-7 | [5][6] |
| IUPAC Name | (3R)-oxolane-3-carbonitrile | [5] |
| Boiling Point | 207.4 ± 33.0 °C (Predicted) | [6] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [6] |
| Topological Polar Surface Area | 33 Ų | [5] |
| Canonical SMILES | N#C[C@H]1CCOC1 | [5] |
Synthesis and Stereocontrol: Accessing the Chiral Scaffold
The synthesis of substituted tetrahydrofurans is a well-established field, with numerous strategies available.[8] For nitrile-substituted THFs, one efficient method involves a phase-transfer catalysis (PTC) reaction. The general approach allows for the construction of the heterocyclic ring from acyclic precursors.
A common and efficient synthesis method involves a liquid/liquid phase-transfer catalysis (PTC) addition-cyclization of 4-chlorobutyronitrile with non-enolizable aldehydes.[1][9] The stereochemistry at the 3-position is often established from a chiral starting material or through asymmetric catalysis, ensuring the production of the desired (R)-enantiomer.
Below is a generalized workflow illustrating a synthetic strategy. The choice of a chiral auxiliary or catalyst in the initial steps is paramount for establishing the (R)-stereocenter.
Chemical Reactivity: A Versatile Synthetic Intermediate
The true power of (R)-Tetrahydrofuran-3-carbonitrile lies in its utility as a synthetic building block. The nitrile group is a versatile functional handle that can be transformed into other valuable moieties, enabling diverse downstream applications.[1]
-
Reduction to Amine: The nitrile can be readily reduced to a primary amine, (R)-3-aminomethyl-tetrahydrofuran, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine is a common building block for amides, sulfonamides, and other structures prevalent in pharmaceuticals. The related (R)-3-aminotetrahydrofuran is also a valuable synthon.[10]
-
Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, (R)-Tetrahydrofuran-3-carboxylic acid. This opens pathways to esters, amides, and other acid derivatives.
-
Addition Reactions: Organometallic reagents (e.g., Grignards) can add to the nitrile to form ketones after hydrolysis.
This chemical versatility allows for the strategic incorporation of the chiral THF motif into a wide range of target molecules.
Role in Drug Development and Medicinal Chemistry
The incorporation of (R)-Tetrahydrofuran-3-carbonitrile into drug candidates is a strategic decision driven by the favorable properties of its constituent parts.
The Tetrahydrofuran (THF) Scaffold
The THF ring is a proven structural element in drug design.[2] It often serves as a P2 ligand in HIV protease inhibitors, where its oxygen atom can act as a hydrogen bond acceptor, and its defined stereochemistry ensures optimal fitting into the enzyme's active site.[11] Its inclusion can enhance aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogues. The U.S. Food and Drug Administration (FDA) has approved multiple THF-containing drugs for a variety of clinical diseases.[2][3]
The Nitrile Pharmacophore
The nitrile group is a potent and versatile pharmacophore.[4] Its strong dipole and ability to act as a hydrogen bond acceptor allow it to mimic hydroxyl or carboxyl groups, which are frequently involved in key binding interactions with protein targets.[4] This bioisosteric replacement can be used to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, replacing a halogen with a nitrile can reduce lipophilicity and improve ligand efficiency.[4]
Analytical Characterization
Confirming the identity and purity of (R)-Tetrahydrofuran-3-carbonitrile is essential. Standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure and stereochemistry. Specific spectral data for this compound is publicly available.[12]
-
Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular weight and formula.
-
Chiral Chromatography (HPLC or GC): Essential for determining the enantiomeric excess (ee) to ensure the compound is enantiomerically pure.
Safety and Handling
(R)-Tetrahydrofuran-3-carbonitrile and its racemic mixture are classified as hazardous materials and must be handled with appropriate care.
-
Hazard Classification: The racemic compound is labeled as "Danger" with hazard statements indicating it is toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331).[1]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate protective gloves when handling this compound.[13]
-
Handling Procedures: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13][14] Avoid inhalation of vapors and contact with skin and eyes.[14] Keep away from heat, sparks, and open flames.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15]
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information before use.[13][14][15][16]
Conclusion
(R)-Tetrahydrofuran-3-carbonitrile is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its combination of a stereodefined, pharmaceutically-proven heterocyclic scaffold and a versatile, pharmacologically-active nitrile group makes it an invaluable building block for the synthesis of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to rationally design and develop next-generation drug candidates with improved efficacy and pharmacokinetic profiles.
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(3R)-3-isocyanotetrahydrofuran | C5H7NO | CID 98729446. PubChem. [Link]
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Spectroscopic Data of (R)-Tetrahydrofuran-3-carbonitrile: A Technical Guide
Introduction to (R)-Tetrahydrofuran-3-carbonitrile and its Spectroscopic Characterization
(R)-Tetrahydrofuran-3-carbonitrile is a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, comprising a tetrahydrofuran ring and a nitrile functional group, presents a unique spectroscopic fingerprint that is crucial for its identification and quality control. The molecular formula is C₅H₇NO, with a molecular weight of 97.12 g/mol .[1][2] The chirality at the C3 position is a key feature for its application in stereoselective synthesis.
The spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of this molecule. This guide will delve into the theoretical and practical aspects of each of these techniques as they apply to (R)-Tetrahydrofuran-3-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (R)-Tetrahydrofuran-3-carbonitrile, both ¹H and ¹³C NMR are essential for confirming its structure. It is important to note that standard NMR techniques do not differentiate between enantiomers; therefore, the spectra for the (R)- and (S)-enantiomers, as well as the racemate, are expected to be identical. Chiral discrimination via NMR typically requires the use of chiral solvating agents or chiral derivatizing agents, which is beyond the scope of this standard characterization guide.[3]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of (R)-Tetrahydrofuran-3-carbonitrile is expected to show a complex pattern of overlapping multiplets due to the diastereotopic nature of the protons on the tetrahydrofuran ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropic effect of the nitrile group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H3 | ~ 3.3 - 3.5 | Multiplet | - |
| H2 (2H) | ~ 3.8 - 4.2 | Multiplet | - |
| H4 (2H) | ~ 2.2 - 2.5 | Multiplet | - |
| H5 (2H) | ~ 3.9 - 4.3 | Multiplet | - |
Causality Behind Expected Chemical Shifts:
-
H2 and H5 Protons: These protons are adjacent to the electron-withdrawing oxygen atom, which deshields them, causing them to appear at a lower field (higher ppm) compared to the other methylene protons.
-
H3 Proton: This methine proton is directly attached to the carbon bearing the electron-withdrawing nitrile group, which also deshields it.
-
H4 Protons: These protons are the most shielded in the ring, and therefore are expected to appear at the highest field (lowest ppm).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For (R)-Tetrahydrofuran-3-carbonitrile, four distinct signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | ~ 25 - 35 |
| C2 | ~ 68 - 72 |
| C4 | ~ 30 - 40 |
| C5 | ~ 65 - 70 |
| CN | ~ 118 - 122 |
Causality Behind Expected Chemical Shifts:
-
C2 and C5: These carbons are bonded to the electronegative oxygen atom, resulting in significant deshielding and a downfield chemical shift.
-
C3 and C4: These are standard sp³ hybridized carbons in a five-membered ring.
-
CN: The carbon of the nitrile group has a characteristic chemical shift in the 110-125 ppm range.[4]
Experimental Protocol for NMR Data Acquisition
An effective and self-validating protocol for acquiring high-quality NMR spectra of (R)-Tetrahydrofuran-3-carbonitrile is crucial.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (R)-Tetrahydrofuran-3-carbonitrile.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Integrate the ¹H NMR signals to determine the relative number of protons for each signal.
-
Reference the spectra to the internal standard.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In (R)-Tetrahydrofuran-3-carbonitrile, the key functional groups are the nitrile (C≡N) and the ether (C-O-C).
Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Absorptions
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N | Stretch | 2240 - 2260 | Medium to Sharp |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |
| C-O-C | Asymmetric Stretch | 1050 - 1150 | Strong |
Causality Behind Expected Absorptions:
-
Nitrile (C≡N) Stretch: The triple bond of the nitrile group is strong and results in a characteristic, sharp absorption in a relatively clean region of the mid-IR spectrum.[4]
-
C-H Stretch: The stretching vibrations of the C-H bonds on the sp³ hybridized carbons of the tetrahydrofuran ring will appear just below 3000 cm⁻¹.
-
Ether (C-O-C) Stretch: The C-O single bond stretch in cyclic ethers like tetrahydrofuran gives rise to a strong and prominent absorption band in the fingerprint region.[2]
Experimental Protocol for IR Data Acquisition
For a liquid sample like (R)-Tetrahydrofuran-3-carbonitrile, several sampling techniques can be employed.
Step-by-Step Methodology (Neat Liquid on Salt Plates):
-
Sample Preparation:
-
Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to form a thin liquid film between the plates.
-
-
Instrument Setup:
-
Ensure the sample compartment of the FTIR spectrometer is clean.
-
Acquire a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Place the salt plates with the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify and label the key absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For (R)-Tetrahydrofuran-3-carbonitrile, electron ionization (EI) is a common technique that will induce characteristic fragmentation.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 97, corresponding to the molecular weight of the compound. The intensity of this peak may be weak due to the facile fragmentation of the cyclic ether.
-
Key Fragmentation Pathways:
-
Loss of HCN (m/z 70): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule.
-
α-Cleavage: Cleavage of the bonds adjacent to the oxygen atom is a characteristic fragmentation pattern for ethers. This can lead to the loss of radicals and the formation of stable oxonium ions.
-
Ring Opening and Fragmentation: The tetrahydrofuran ring can undergo ring-opening followed by further fragmentation, leading to a complex pattern of smaller ions.
-
Diagram of a Plausible Fragmentation Pathway:
Caption: Plausible EI-MS fragmentation of (R)-Tetrahydrofuran-3-carbonitrile.
Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology (GC-MS with EI):
-
Sample Preparation:
-
Prepare a dilute solution of (R)-Tetrahydrofuran-3-carbonitrile in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Instrument Setup:
-
Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Set the GC parameters (e.g., column type, temperature program) to achieve good separation of the analyte from the solvent and any impurities.
-
Set the MS parameters, including the mass range to be scanned and the ionization energy (typically 70 eV).
-
-
Data Acquisition:
-
Inject the sample into the GC. The compound will be separated on the column and then enter the MS source.
-
The mass spectrometer will record the mass spectra of the eluting components.
-
-
Data Analysis:
-
Identify the peak corresponding to (R)-Tetrahydrofuran-3-carbonitrile in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of (R)-Tetrahydrofuran-3-carbonitrile. By understanding the underlying principles of these spectroscopic techniques and applying them to the known structural features of the molecule, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a robust framework for obtaining high-quality data. While experimentally verified spectra from peer-reviewed literature remain elusive, the information presented here serves as a valuable resource for scientists and professionals working with this and related chiral building blocks.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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NIST. Tetrahydrofuran. In NIST Chemistry WebBook. [Link]
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NIST. Tetrahydrofuran. In NIST Chemistry WebBook. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]
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ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]
-
Organic Syntheses. Furan, 3-hydroxy-1,2,3,4-tetrahydro. [Link]
-
PubChem. (S)-Tetrahydrofuran-3-carbonitrile. [Link]
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Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. [Link]
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NIH. Optical Enantiodifferentiation of Chiral Nitriles - PMC. [Link]
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-
ACS Publications. Optical Enantiodifferentiation of Chiral Nitriles | Organic Letters. [Link]
Sources
Synthesis of chiral tetrahydrofuran derivatives
An In-Depth Technical Guide to the Synthesis of Chiral Tetrahydrofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydrofuran (THF) ring system is a privileged scaffold, prominently featured in a vast array of natural products and pharmaceuticals, including lignans, polyether antibiotics, and acetogenins.[1][2] The specific stereochemistry of substituents on the THF ring is often critical to biological activity, making the development of stereoselective synthetic methods a paramount objective in medicinal chemistry and drug development.[3][4] This technical guide provides a comprehensive overview of the core modern strategies for constructing these valuable chiral motifs. It delves into the mechanistic underpinnings and practical applications of key methodologies, including catalytic asymmetric cycloetherifications, cycloaddition reactions, biocatalytic approaches, and chiral pool synthesis. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a robust resource for scientists engaged in the synthesis of complex, biologically active molecules.
Introduction: The Central Role of Chiral Tetrahydrofurans
The structural significance of the chiral tetrahydrofuran moiety cannot be overstated. From the potent antitumor activity of the annonaceous acetogenins to the therapeutic efficacy of drugs like Eribulin, the precise three-dimensional arrangement of atoms around the five-membered oxygen heterocycle is fundamental to molecular function.[1] Consequently, the synthesis of polysubstituted THFs with high levels of diastereo- and enantiocontrol is a persistent challenge and a focal point of extensive research.
Historically, strategies often relied on substrate control, where the stereochemistry of an acyclic precursor dictates the outcome of the cyclization. While effective, this approach can necessitate lengthy synthetic sequences. Modern synthetic chemistry has ushered in an era of catalyst-controlled reactions, where a small amount of a chiral catalyst can generate large quantities of an enantioenriched product from a prochiral substrate. This guide will explore the most powerful and versatile of these contemporary strategies.
Core Synthetic Strategies: A Mechanistic Overview
The construction of chiral THF rings can be broadly categorized into several key approaches. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.
Asymmetric Cycloetherification: Forging the C-O Bond
The most direct route to a THF is the intramolecular cyclization of a linear precursor containing a hydroxyl group. The challenge lies in controlling the stereochemistry of this ring-closing event.
a) Metal-Catalyzed Cycloetherification
Transition metals, particularly palladium, have proven exceptionally versatile for catalyzing the formation of C-O bonds.
-
Palladium-Catalyzed Allylic Alkylation: This powerful method involves the intramolecular reaction of a hydroxyl group with a π-allylpalladium complex generated from an allylic acetate or carbonate. The stereochemical outcome can be controlled through the use of chiral phosphine ligands. A key advantage is the ability to generate either the cis- or trans-THF unit from the same precursor simply by changing the enantiomer of the chiral ligand.[5][6] These reactions typically proceed with high diastereoselectivity, forming both C-C and C-O bonds in some variations.[7][8]
-
Wacker-Type Cyclizations: Palladium catalysts can also mediate the intramolecular attack of an alcohol onto an alkene (oxa-Wacker reaction). This approach is effective for the cyclization of unsaturated alcohols, forming the THF ring with concomitant functionalization.[7]
-
Other Metals (Pt, Au, Co): Platinum and gold catalysts are effective in activating alkenes and allenes toward nucleophilic attack by a tethered alcohol.[9] Cobalt-catalyzed methods, such as the Hartung-Mukaiyama cyclization, are particularly useful for accessing 2-alkyl-substituted THFs from γ-hydroxy olefins.[2]
b) Organocatalytic Cycloetherification
In the last two decades, organocatalysis has emerged as a formidable tool for asymmetric synthesis, avoiding the use of often toxic and expensive metals. For THF synthesis, bifunctional catalysts are particularly prominent.
-
Mechanism of Action: Catalysts such as cinchona-alkaloid-derived thioureas operate through a dual-activation mechanism.[10] The thiourea moiety activates the α,β-unsaturated ketone (the Michael acceptor) via hydrogen bonding, while the tertiary amine base activates the hydroxyl group (the nucleophile), bringing them into close proximity within a chiral environment to facilitate a highly enantioselective intramolecular oxy-Michael addition.[9][10]
-
Advantages: This approach is highly practical, often requiring low catalyst loadings and proceeding at ambient temperatures with excellent enantioselectivities.[10] It represents a straightforward method for accessing chiral THFs from readily available ε-hydroxy-α,β-unsaturated ketones.[10]
Workflow: Major Synthetic Pathways to Chiral THFs
Caption: General overview of synthetic routes to chiral THFs.
Cycloaddition and Annulation Reactions
These methods construct the THF ring by forming multiple carbon-carbon or carbon-oxygen bonds in a single, often stereocontrolled, step.
-
[3+2] Cycloadditions: A common strategy involves the reaction of a three-atom component with a two-atom component. For example, rhodium-catalyzed reactions of diazo compounds with aldehydes and activated alkenes can generate carbonyl ylides, which then undergo a [3+2] cycloaddition to form the THF ring.[7]
-
Palladium-Catalyzed Asymmetric Allylic Cycloaddition: This efficient method combines readily available vinyl epoxides and β-keto enol ethers. A palladium catalyst coordinated by a chiral phosphine ligand facilitates the reaction, producing highly functionalized THF acetals bearing three stereocenters with excellent enantio- and diastereoselectivity.[11]
Biocatalysis and Kinetic Resolution
Nature's catalysts—enzymes—offer unparalleled stereoselectivity under mild, environmentally benign conditions.[12] For THF synthesis, they are primarily used in kinetic resolution processes.
-
Enzymatic Kinetic Resolution (EKR): This technique is applied to a racemic mixture of a THF precursor, typically an alcohol or an ester. An enzyme, most commonly a lipase (e.g., Candida antarctica Lipase B, CAL-B) or an esterase, selectively catalyzes the transformation of one enantiomer while leaving the other untouched.[12][13]
-
Hydrolysis: A racemic ester is treated with a lipase in an aqueous buffer. The enzyme hydrolyzes one enantiomer to the corresponding alcohol, leaving the other enantiomer as unreacted ester.
-
Transesterification: A racemic alcohol is treated with a lipase and an acyl donor (e.g., vinyl acetate). The enzyme acylates one enantiomer, leaving the other as the unreacted alcohol.
-
-
Advantages and Limitations: EKR is a powerful method for obtaining compounds with very high enantiomeric excess (>99% ee).[14] The primary limitation is a theoretical maximum yield of 50% for each of the separated enantiomers. However, the operational simplicity and exceptional selectivity often make it a highly attractive strategy.[12]
Workflow: Enzymatic Kinetic Resolution (EKR)
Caption: General workflow for Enzymatic Kinetic Resolution.
Chiral Pool Synthesis
This strategy leverages the inherent chirality of readily available natural products, such as carbohydrates. L-arabinose, for instance, an abundant waste product from the sugar industry, can be selectively dehydrated to form a chiral THF on a multi-gram scale without the need for protecting groups, providing a sustainable and cost-effective starting point for more complex derivatives.[15]
Radical-Mediated Cyclizations
Modern photoredox catalysis has revitalized the use of radical reactions in synthesis. Visible-light-mediated deoxygenation of monoallylated 1,2-diols can generate alkyl radicals that undergo intramolecular 5-exo-trig cyclization to furnish chiral THFs. This method features inexpensive starting materials and a sustainable, halogen-free activation of the hydroxyl group.[16][17]
Comparative Analysis of Core Strategies
The selection of a synthetic route depends on a careful evaluation of multiple factors. The following table provides a comparative summary of the discussed strategies.
| Strategy | Key Advantages | Key Limitations | Typical Stereoselectivity |
| Pd-Catalyzed Cyclization | High diastereoselectivity, good functional group tolerance, convergent.[7][8] | Cost and toxicity of palladium, ligand sensitivity. | High (up to >20:1 dr).[8] |
| Organocatalytic Cyclization | Metal-free, operationally simple, mild conditions, high enantioselectivity.[9][10] | Substrate scope can be limited to activated systems (e.g., enones). | Excellent (often >90% ee).[18] |
| Biocatalytic Resolution | Exceptional enantioselectivity (>99% ee), mild and green conditions.[12][14] | 50% maximum theoretical yield for each enantiomer, requires screening of enzymes. | Excellent (>99% ee).[14] |
| Chiral Pool Synthesis | Cost-effective, utilizes renewable feedstocks, defined absolute stereochemistry.[15] | Limited to the structural and stereochemical diversity of the starting material. | Substrate-dependent. |
| Photoredox Radical Cyclization | Mild conditions, sustainable activation, good for complex scaffolds.[16][17] | May require specialized photoreactor setups, potential for side reactions. | Moderate to good diastereoselectivity. |
Field-Proven Experimental Protocols
To provide a practical context, two detailed protocols representing powerful modern strategies are described below.
Protocol 1: Organocatalytic Asymmetric Cycloetherification
This protocol is adapted from the work of Asano and Matsubara on the synthesis of chiral THF rings using a bifunctional Cinchona-alkaloid-thiourea catalyst.[10]
Reaction: Asymmetric intramolecular oxy-Michael addition of an ε-hydroxy-α,β-unsaturated ketone.
Materials:
-
ε-hydroxy-α,β-unsaturated ketone (1.0 eq)
-
Cinchona-alkaloid-thiourea catalyst (e.g., catalyst 3c from the reference, 1-5 mol%)
-
Cyclopentyl methyl ether (CPME) as solvent (0.1 M concentration)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ε-hydroxy-α,β-unsaturated ketone (e.g., 0.2 mmol).
-
Add the Cinchona-alkaloid-thiourea catalyst (e.g., 0.002 mmol, 1 mol%).
-
Add anhydrous cyclopentyl methyl ether (CPME) (2.0 mL) via syringe.
-
Stir the reaction mixture at ambient temperature (e.g., 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantioenriched tetrahydrofuran product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Causality: The use of CPME as a solvent was found to be optimal for achieving high enantioselectivity.[10] The bifunctional catalyst is crucial; it simultaneously activates the enone electrophile and the alcohol nucleophile, organizing them within its chiral scaffold to direct the stereochemical outcome of the ring closure.[10]
Protocol 2: Enzymatic Kinetic Resolution (EKR) of a (Tetrahydrofuran-2-yl)acetate
This protocol is a general representation based on established methodologies for lipase-catalyzed hydrolysis.[12][19]
Reaction: Lipase-catalyzed enantioselective hydrolysis of a racemic ester.
Materials:
-
Racemic (tetrahydrofuran-2-yl)acetate (1.0 eq)
-
Immobilized Lipase (e.g., Novozym 435 - immobilized CAL-B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Toluene or MTBE (as a co-solvent to improve solubility)
-
Standard laboratory glassware, pH meter, magnetic stirrer or shaker incubator
Procedure:
-
To a flask, add the racemic (tetrahydrofuran-2-yl)acetate (e.g., 1 mmol).
-
Add the phosphate buffer (e.g., 10 mL) and the organic co-solvent (e.g., 2 mL).
-
Adjust the pH of the mixture to the desired value (e.g., 7.5) if necessary.
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Stir the suspension vigorously or place it in a shaker incubator at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots over time. The conversion can be analyzed by Gas Chromatography (GC) or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the product and the remaining starting material.
-
When ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Separate the resulting mixture of the unreacted ester and the product alcohol by silica gel column chromatography.
-
Determine the ee of both the recovered ester and the alcohol product by chiral GC or HPLC.
Causality: The lipase enzyme possesses a chiral active site that preferentially binds and catalyzes the hydrolysis of one enantiomer of the ester much faster than the other. Stopping the reaction at 50% conversion is a critical self-validating step; at this point, ideally, one has consumed nearly all of the reactive enantiomer, leaving the unreactive one behind in high optical purity.
Conclusion and Future Outlook
The synthesis of chiral tetrahydrofuran derivatives has advanced significantly, moving from classical substrate-controlled methods to highly efficient and selective catalyst-controlled transformations. Metal catalysis, organocatalysis, and biocatalysis now form the pillars of a robust synthetic arsenal, each offering distinct advantages in terms of scope, selectivity, and sustainability.
The future of this field will likely focus on several key areas:
-
Discovery of New Catalytic Systems: The development of novel catalysts, particularly those based on earth-abundant and non-toxic metals, will continue to be a priority.
-
Chemo- and Biocatalytic Cascades: Integrating enzymatic steps with chemical catalysis in one-pot sequences will provide highly efficient pathways to complex molecules from simple precursors.[20]
-
Flow Chemistry: The use of continuous-flow reactors can offer improved reaction times, safety, and scalability for many of the catalytic processes described.[16]
-
Sustainable Feedstocks: Expanding the use of chiral pool starting materials derived from biomass will be crucial for developing greener and more economical syntheses.[15]
For researchers in drug discovery, a deep understanding of these varied synthetic strategies is essential for the rational design and efficient production of novel therapeutic agents built around the vital chiral tetrahydrofuran core.
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-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261–290. Available at: [Link]
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Zhang, T., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology. Available at: [Link]
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Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. Available at: [Link]
-
Dhodda, R., & Gurrala, S. R. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 77(11), 5027–5033. Available at: [Link]
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Belusa, V. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. Available at: [Link]
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Kinner, A., et al. (2024). Highly Stereoselective Biocatalytic One-Pot Synthesis of Chiral Saturated Oxygen Heterocycles by Integration of a Biosynthetic Heterocyclase into Multiple-Enzyme Cascades. ACS Catalysis. Available at: [Link]
-
Liu, Z., et al. (2023). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2022). Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β‑Keto Enol Ethers. Organic Letters, 24(29), 5429–5434. Available at: [Link]
-
Balha, M., & Pan, S. C. (2019). Organocatalytic asymmetric synthesis of highly substituted tetrahydrofuran. ResearchGate. Available at: [Link]
-
Asano, K., & Matsubara, S. (2011). Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts. Journal of the American Chemical Society, 133(42), 16711–16713. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Organic Chemistry Portal. Available at: [Link]
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D'Arrigo, P., et al. (2009). Scheme 4. Enzymatic kinetic resolution of 8. Reagents and conditions... ResearchGate. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2017). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Chemistry – A European Journal, 23(42), 10036-10040. Available at: [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia. Available at: [Link]
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Delgado-Pérez, C., & Fernández-Pérez, L. (2017). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 15(7), 203. Available at: [Link]
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D'Arrigo, P., et al. (2009). Preparative scale enzymatic resolution reactions. ResearchGate. Available at: [Link]
-
Trost, B. M., & Rey, J. (2012). Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N. Organic Letters, 14(22), 5632–5635. Available at: [Link]
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Niidu, A., et al. (2009). . ARKIVOC, 2009(14), 39-52. Available at: [Link]
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Strieth-Kalthoff, F., et al. (2017). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. PubMed. Available at: [Link]
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Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available at: [Link]
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Johnston, C. P., et al. (2016). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Angewandte Chemie International Edition, 55(45), 14095-14099. Available at: [Link]
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PETTERSSON, L. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Available at: [Link]
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Hay, M. B., et al. (2005). Palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes : Scope, limitations, and stereoselectivity. Journal of the American Chemical Society, 127(38), 13453-13463. Available at: [Link]
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Wang, Z., et al. (2023). Solvent-Controlled Enantioselective Allylic C–H Alkylation of 2,5-Dihydrofuran via Synergistic Palladium/Nickel Catalysis. Journal of the American Chemical Society. Available at: [Link]
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Trost, B. M., & Rey, J. (2012). Diastereoselective Palladium-Catalyzed Tetrahydrofuran Synthesis. Synfacts, 2013(02), 0190. Available at: [Link]
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Tanaka, M., et al. (1992). Enzymic preparation of tetrahydrofuran derivatives of high optical purity. Journal of the Chemical Society, Perkin Transactions 1, 153-157. Available at: [Link]
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Singh-Pillay, A., et al. (2015). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. Available at: [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Biocatalysis in the Pharmaceutical and Biotechnology Industries. Available at: [Link]
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He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(6). Available at: [Link]
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Navigating the Chiral Landscape: A Technical Guide to (R)-Tetrahydrofuran-3-carbonitrile for Drug Development Professionals
Introduction: The Strategic Importance of (R)-Tetrahydrofuran-3-carbonitrile in Modern Drug Discovery
In the intricate world of pharmaceutical synthesis, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity, efficacy, and safety. Chiral building blocks, molecules with a defined stereochemistry, are the foundational architects of many modern therapeutics.[1][2] Among these crucial intermediates, (R)-Tetrahydrofuran-3-carbonitrile (CAS 133053-33-7) has emerged as a molecule of significant interest. Its rigid tetrahydrofuran scaffold, combined with the versatile nitrile functionality, provides a synthetically valuable synthon for the construction of complex molecular architectures.[3]
The importance of utilizing a single enantiomer, such as the (R)-isomer of tetrahydrofuran-3-carbonitrile, cannot be overstated. Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2] The use of enantiomerically pure starting materials simplifies downstream purification processes and ensures the stereochemical integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, qualifying, and utilizing (R)-Tetrahydrofuran-3-carbonitrile.
Commercial Suppliers and Procurement Considerations
The reliable sourcing of high-purity chiral building blocks is a critical first step in any drug development campaign. A number of reputable chemical suppliers offer (R)-Tetrahydrofuran-3-carbonitrile, typically with purities exceeding 95%. When selecting a supplier, it is crucial to consider not only the quoted purity but also the analytical documentation provided, such as a Certificate of Analysis (CoA) detailing the methods used for purity and enantiomeric excess (ee) determination.
| Supplier | Purity/Grade | Available Quantities | CAS Number |
| Aladdin Scientific Corporation | ≥97% | 100mg, 500mg, 1g, 5g, 10g, 25g | 1363378-15-7[4] |
| ChemScene | 95+% | Inquire for details | 1363378-15-7[5] |
| BLD Pharm | Inquire for details | Inquire for details | 1363378-15-7[6] |
Quality Control and Purity Assessment: A Proactive Approach
Ensuring the enantiomeric purity of (R)-Tetrahydrofuran-3-carbonitrile is a critical quality control step. The presence of the undesired (S)-enantiomer can lead to the formation of diastereomeric impurities in subsequent synthetic steps, which may be difficult to remove and could potentially have off-target biological effects. Therefore, robust analytical methods for determining enantiomeric excess are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) on chiral stationary phases are the most common and reliable techniques for this purpose.[7][8]
Workflow for Chiral Purity Analysis
Caption: A generalized workflow for the quality control analysis of (R)-Tetrahydrofuran-3-carbonitrile, from sample preparation to data analysis and specification comparison.
Detailed Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers.[9] The choice of a suitable chiral stationary phase (CSP) is critical for achieving baseline resolution between the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.
Experimental Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AS-H, 250 x 4.6 mm, 5 µm) is a suitable starting point for method development.[10]
-
Mobile Phase: A mixture of n-Hexane and a polar modifier such as ethanol or isopropanol is typically used. A common starting condition is a ratio of 90:10 (v/v) n-Hexane:Ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (0.1%) can improve peak shape.[10]
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Column Temperature: The analysis is typically performed at a constant temperature, for example, 25 °C.
-
Detection: UV detection at a wavelength where the molecule absorbs, for instance, 210 nm, is suitable.
-
Sample Preparation: Prepare a dilute solution of (R)-Tetrahydrofuran-3-carbonitrile in the mobile phase or a miscible solvent at a concentration of approximately 1 mg/mL.
-
Injection Volume: Inject 10 µL of the sample solution.
-
Analysis: The retention times of the (R)- and (S)-enantiomers will differ. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [((Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer))] x 100.
Detailed Protocol: Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like (R)-Tetrahydrofuran-3-carbonitrile, chiral GC offers an excellent alternative for determining enantiomeric purity.[8]
Experimental Protocol:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., beta-cyclodextrin), is required.
-
Carrier Gas: Helium at a constant flow or pressure is typically used.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly employed. The injector and detector temperatures should be optimized to ensure efficient vaporization and detection without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is often necessary to achieve good separation and peak shape. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
-
Injection Volume: Inject 1 µL of the sample solution.
-
Analysis: As with HPLC, the enantiomeric excess is determined by comparing the integrated peak areas of the two enantiomers.
Applications in Drug Development: A Key Chiral Synthon
The tetrahydrofuran motif is a common structural feature in a number of approved drugs and clinical candidates, valued for its ability to form hydrogen bonds and provide a rigid scaffold.[11] The (R)-configuration of the nitrile at the 3-position of the tetrahydrofuran ring in (R)-Tetrahydrofuran-3-carbonitrile makes it a particularly valuable precursor for the synthesis of complex chiral molecules, especially in the field of antiviral and anticancer agents.
A prominent example of the application of a closely related chiral tetrahydrofuran nitrile is in the synthesis of the antiviral drug Remdesivir. The core of Remdesivir contains a C-nucleoside analogue with a specific stereochemistry at the tetrahydrofuran ring.[12][13] The synthesis of such complex molecules relies on the use of enantiomerically pure starting materials to control the stereochemistry of the final product.
Illustrative Synthetic Pathway
The following diagram illustrates a conceptual synthetic pathway where a chiral tetrahydrofuran derivative serves as a key building block in the construction of a more complex molecule, highlighting the importance of its stereochemistry.
Caption: A conceptual diagram illustrating the role of (R)-Tetrahydrofuran-3-carbonitrile as a starting material in a multi-step synthesis to produce a complex active pharmaceutical ingredient (API) with preserved stereochemistry.
Conclusion
(R)-Tetrahydrofuran-3-carbonitrile is a valuable and versatile chiral building block for the pharmaceutical industry. Its utility in the synthesis of complex and stereochemically defined drug molecules underscores the importance of sourcing high-quality, enantiomerically pure material. A thorough understanding of the analytical techniques required to verify its purity, such as chiral HPLC and GC, is essential for any research or development program utilizing this important intermediate. By implementing robust quality control measures and leveraging the synthetic potential of this molecule, drug development professionals can streamline their synthetic routes and accelerate the discovery of new and effective medicines.
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The Synthesis of Tetrahydrofuran: A Comprehensive Technical Guide for Scientific Professionals
Introduction to Tetrahydrofuran: An Indispensable Molecular Scaffold
Tetrahydrofuran (THF), a heterocyclic organic compound with the formula (CH₂)₄O, is a cornerstone of the chemical industry.[1] Its unique properties, including its polarity, aprotic nature, and wide liquid range, make it an exceptionally versatile solvent for a vast array of chemical reactions and industrial processes.[2][3] THF is a colorless, water-miscible organic liquid with a low viscosity.[2] Beyond its role as a solvent, THF is a critical precursor in polymer science, most notably for the production of polytetramethylene ether glycol (PTMEG), a key component in the manufacture of spandex fibers, polyurethanes, and other elastomers.[4] Given its industrial significance, a thorough understanding of its synthesis methods is paramount for researchers, scientists, and professionals in drug development and chemical manufacturing. This guide provides an in-depth exploration of the primary industrial routes to THF, detailing the underlying chemistry, process flows, and critical parameters of each method.
Petrochemical-Based Synthesis Routes: The Industrial Mainstays
The majority of global THF production relies on petrochemical feedstocks. These processes have been refined over decades to achieve high efficiency and yield, though they are intrinsically linked to the fluctuating costs and environmental impact of fossil fuels.
The Reppe Process: A Classic Route from Acetylene
Developed in the 1930s, the Reppe process has long been a preferred method for THF synthesis.[5] This multi-step process begins with the reaction of acetylene and formaldehyde to produce 1,4-butanediol (BDO), which is subsequently dehydrated to yield THF.[6]
Chemical Principles and Causality:
The Reppe process unfolds in two main stages:
-
Ethynylation of Formaldehyde: Acetylene reacts with two equivalents of formaldehyde in the presence of a copper acetylide catalyst, often with bismuth as a promoter, to form 2-butyne-1,4-diol.[5] This reaction is typically carried out under pressure.
-
Hydrogenation to 1,4-Butanediol: The resulting 2-butyne-1,4-diol is then hydrogenated to 1,4-butanediol (BDO). This step is crucial as it saturates the triple bond.
-
Acid-Catalyzed Dehydration: The final and key step is the acid-catalyzed dehydration of BDO to THF.[7] This intramolecular cyclization involves the protonation of one of the hydroxyl groups, followed by nucleophilic attack by the other hydroxyl group to form the cyclic ether and eliminate a molecule of water.[1][8] Sulfuric acid is a commonly used catalyst for this transformation, which can achieve yields of 99% or more.[9]
Process Flow Diagram: Reppe Process
Caption: High-level overview of the Reppe process for THF synthesis.
Experimental Protocol: Acid-Catalyzed Dehydration of 1,4-Butanediol
-
Reactor Charging: A reactor is charged with a 22% aqueous solution of sulfuric acid.[9]
-
Reactant Addition: 1,4-butanediol is continuously fed into the reactor at a controlled rate while maintaining a temperature of 100°C.[9]
-
Reaction and Distillation: The reaction mixture is heated, and the temperature at the top of a distillation column connected to the reactor is maintained at 80°C.[9] An aqueous solution containing approximately 80% THF is continuously collected from the top of the column.[9]
-
Catalyst Recycling: After a significant amount of BDO has been processed, the pyrophoric material is removed from the reactor, and the sulfuric acid solution can be filtered and reused.[9]
The Davy Process: Maleic Anhydride Hydrogenation
A prominent and more modern route to THF is the Davy process, which utilizes maleic anhydride as the starting material.[5] This process is highly flexible, allowing for the co-production of BDO and gamma-butyrolactone (GBL) in adjustable ratios to meet market demands.
Chemical Principles and Causality:
The Davy process involves the catalytic hydrogenation of maleic anhydride. The key to this process is the catalyst system and the ability to control the reaction conditions to favor the formation of THF, BDO, or GBL. The single-pass conversion of maleic anhydride is typically 100%, with a selectivity towards THF ranging from 85% to 95%.[9]
Process Flow Diagram: Davy Process
Caption: Simplified flowsheet of the Davy process for THF production.
Experimental Protocol: Maleic Anhydride Hydrogenation
-
Feed Introduction: Maleic anhydride and hydrogen are fed into a reactor containing a nickel-based catalyst.[9]
-
Reaction: The hydrogenation reaction is carried out under controlled temperature and pressure to achieve the desired product ratio of THF, GBL, and BDO.
-
Product Separation: The reaction product mixture is cooled to approximately 50°C and enters a washing tower where unreacted hydrogen and gaseous byproducts are separated from the liquid products.[9]
-
Purification: The liquid product stream is then subjected to distillation to isolate and purify the THF.[9] The unreacted hydrogen is recycled back to the reactor.[9]
Butadiene-Based Synthesis: The Mitsubishi Process
Mitsubishi Chemical has developed a process that utilizes butadiene as a feedstock.[10] This route involves the acetoxylation of butadiene, followed by hydrogenation and hydrolysis to produce BDO and THF.[10]
Chemical Principles and Causality:
-
Acetoxylation: Butadiene reacts with acetic acid and oxygen in the presence of a palladium-tellurium catalyst to form 1,4-diacetoxy-2-butene.[3]
-
Hydrogenation: The 1,4-diacetoxy-2-butene is then hydrogenated to 1,4-diacetoxybutane.[3]
-
Hydrolysis/Cyclization: Finally, the 1,4-diacetoxybutane is hydrolyzed to 1,4-butanediol, which can then be dehydrated to THF.[3]
Process Flow Diagram: Mitsubishi Butadiene Process
Caption: A sustainable route to THF starting from biomass-derived furfural.
Experimental Protocol: One-Step Furfural to THF Conversion
-
Reaction Setup: A batch or continuous reactor is charged with a 5% to 20% solution of furfural in a suitable solvent. [4][11]A palladium on carbon catalyst (e.g., 3% Pd/C) is added. [4][11]2. Hydrogenation: The reactor is pressurized with hydrogen to 3-4 MPa and heated to a temperature in the range of 423-513 K. [4][11]3. Product Recovery: After the reaction, the catalyst is separated, and the product mixture is analyzed to determine the conversion of furfural and the selectivity to THF and other hydrogenated products. [4][11]
Comparative Analysis of Synthesis Methods
The choice of a particular synthesis route for THF depends on a multitude of factors, including feedstock availability and cost, capital investment, energy consumption, and environmental considerations.
| Synthesis Method | Primary Feedstock(s) | Key Advantages | Key Disadvantages | Typical Yield/Selectivity |
| Reppe Process | Acetylene, Formaldehyde | Mature technology, high yield of BDO | High pressure and temperature, handling of acetylene | THF yield from BDO can be >99% [9] |
| Davy Process | Maleic Anhydride | High flexibility in product ratio (THF/BDO/GBL), high conversion | Relies on petrochemical feedstock | THF selectivity 85-95% [9] |
| Mitsubishi Process | Butadiene | Utilizes a readily available C4 feedstock | Multi-step process | High-purity THF [11] |
| DuPont Process | n-Butane | Integrated process from a cheap alkane | Requires a specific and robust oxidation catalyst | High yield of maleic anhydride (70-75%) [3] |
| Furfural Process | Biomass (Pentosans) | Utilizes renewable feedstock | Historically more polluting, catalyst deactivation can be an issue | 100% furfural conversion, THF selectivity 10-41% (one-step) [4][11] |
Conclusion: An Evolving Landscape in THF Synthesis
The industrial synthesis of tetrahydrofuran is a mature field dominated by highly optimized petrochemical-based processes. The Reppe, Davy, and butadiene-based methods remain the workhorses of the industry, each with its own set of advantages and operational considerations. However, the increasing global focus on sustainability is driving innovation in bio-based routes. The conversion of furfural and other biomass-derived platform molecules into THF represents a promising avenue for reducing the environmental impact of this indispensable chemical. As catalyst technology and biorefinery concepts continue to advance, the landscape of THF synthesis is poised for a gradual but significant shift towards a more sustainable future. For researchers and drug development professionals, an awareness of these diverse synthetic pathways is crucial for informed decision-making regarding solvent sourcing, process development, and life cycle assessment of chemical products.
References
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Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link] [2]2. Hunter, S. E., Ehrenberger, C. E., & Savage, P. E. (2006). Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water. The Journal of Organic Chemistry, 71(16), 6229–6239. [1][4][8]3. Vertex AI Search. (2019, August 15). 5 production methods of THF. [9]4. Hunter, S. E., Ehrenberger, C. E., & Savage, P. E. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry. [8]5. Scribd. (n.d.). Chapter 1 Process Background and Selection Complete. Retrieved from [Link] [5]6. OSTI.GOV. (1986). 1,4-butyleneglycol and tetrahydrofuran production from butadiene. [10]7. Google Patents. (n.d.). WO2014118806A9 - Single step process for conversion of furfural to tetrahydrofuran. [4]8. Mitsubishi Chemical Corporation. (n.d.). Introduction of Mitsubishi 14BDO (BG) & THF Technology. [12]9. Mitsubishi Chemical Corporation. (n.d.). Introduction of Mitsubishi 14BDO (BG) & THF Technology. [13]10. MDPI. (n.d.). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. [14]11. Scribd. (n.d.). Kinetics and Mechanism of Tetrahydrofuran Synthesis Via 1,4-Butanediol Dehydration in High-Temperature Water. [15]12. Scribd. (n.d.). High-Selectivity THF Production Process. [16]13. Mitsubishi Chemical Corporation. (n.d.). Tetrahydrofuran "THF/Tetrahydrofuran" | Products. [11]14. Chemcess. (2024, July 25). Tetrahydrofuran (THF): Properties, Reactions, Production And Uses. [3]15. Wiley Online Library. (2020). Furfural to 1,4-Butanediol/Tetrahydrofuran - A Detailed Catalyst and Process Design. [17]16. Google Patents. (n.d.). US11149015B2 - Methods for producing tetrahydrofuran. [7]17. Organic Syntheses. (n.d.). tetrahydrofuran. [18]18. ResearchGate. (n.d.). Biomass-Derived Butadiene by Dehydra-Decyclization of Tetrahydrofuran. [19]19. Google Patents. (n.d.). EP2951165B1 - Single step process for conversion of furfural to tetrahydrofuran. [20]20. Google Patents. (n.d.). WO2014118806A9 - Single step process for conversion of furfural to tetrahydrofuran. [21]21. ResearchGate. (n.d.). High selective production of tetrahydrofurfuryl alcohol: Catalytic hydrogenation of furfural and furfuryl alcohol. [22]22. OSTI.GOV. (n.d.). Ring‐Opening Reaction of Furfural and Tetrahydrofurfuryl Alcohol on Hydrogen‐Predosed Iridium(1 1 1) and Cobalt/Iridium. [23]23. Vertex AI Search. (2019, August 12). THF production method. [24]24. ResearchGate. (n.d.). Schematic comparison of THF production process. a) Industrial Reppe.... [25]25. ResearchGate. (n.d.). The Reppe process for industrial synthesis of 1,4‐butanediol and its subsequent transformation to other C4 chemicals. [6]26. Scientific Spectator. (2008, February 15). Reppe Chemistry. [26]27. Vertex AI Search. (n.d.). Complete Engineering and Process Flow for Continuous Dehydration of Tetrahydrofuran. [27]28. NPTEL Archive. (n.d.). Acetic Butadiene. [28]29. ResearchGate. (n.d.). (a) Dehydra-decyclization of tetrahydrofuran (THF) to 1,3-butadiene.... [29]30. World Scientific Publishing. (2022, January 10). Life Cycle Inventory Data Variability: Case of Tetrahydrofuran Manufacture. [30]31. Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [31]32. Benchchem. (n.d.). A Comparative Guide to the Synthesis of Tetrahydrofuran (THF). [32]33. ResearchGate. (n.d.). Process flow diagram of the Davy Process. [33]34. Scribd. (n.d.). DuPont - Recovery of Tetrahydrofuran (THF). [34]35. ResearchGate. (n.d.). DuPont tetrahydrofuran process. [35]36. Google Patents. (n.d.). Synthesis of tetrahydrofuran.
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Methodological & Application
Topic: Chiral Synthesis of (R)-Tetrahydrofuran-3-carbonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (R)-Tetrahydrofuran-3-carbonitrile as a Chiral Building Block
(R)-Tetrahydrofuran-3-carbonitrile is a valuable chiral scaffold in modern organic synthesis and medicinal chemistry. Its stereodefined structure, incorporating both a polar nitrile group and a cyclic ether, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The tetrahydrofuran (THF) ring is a privileged structure found in numerous natural products and biologically active compounds, including lignans and polyether ionophores.[1] The nitrile moiety can be readily transformed into other critical functional groups such as amines, carboxylic acids, and amides, providing a gateway to diverse molecular architectures.
Consequently, the development of efficient and highly stereoselective methods to access the (R)-enantiomer is of paramount importance for the synthesis of enantiopure pharmaceuticals and other specialty chemicals. This guide provides an in-depth analysis of a state-of-the-art catalytic approach for its synthesis, offering detailed protocols and expert insights to enable its successful application in a research and development setting.
Strategic Approaches to Chiral Tetrahydrofuran Synthesis
The construction of the chiral 3-substituted tetrahydrofuran core can be achieved through several distinct synthetic strategies. The choice of method often depends on factors such as substrate availability, desired scale, and the required level of enantiopurity. Key strategies include intramolecular cyclizations of functionalized precursors, cycloaddition reactions, and biocatalytic transformations.[1][2]
A particularly powerful and elegant method is the catalytic asymmetric [3+2] cycloaddition, which allows for the rapid assembly of the tetrahydrofuran ring with high control over stereochemistry.[3][4][5] This approach constructs the heterocyclic core and sets the desired stereocenter in a single, efficient step.
Caption: Overview of major synthetic pathways to chiral tetrahydrofurans.
Featured Protocol: Ni(II)-Catalyzed Asymmetric [3+2] Cycloaddition
This section details an efficient and highly enantioselective synthesis of substituted chiral tetrahydrofurans via a [3+2] cycloaddition of oxiranes with heterosubstituted alkenes. The reaction is catalyzed by a complex of Nickel(II) and a chiral N,N'-dioxide ligand, achieving excellent yields and enantioselectivities.[3][4][5]
Principle and Mechanism
The core of this transformation involves the reaction of an oxirane (epoxide) with an alkene bearing an electron-withdrawing group, such as a nitrile. The chiral Ni(II) catalyst coordinates to both reactants, orchestrating their cycloaddition. A key feature of this method is the selective carbon-carbon bond cleavage of the epoxide, which differs from many other epoxide-opening reactions that proceed via carbon-oxygen bond cleavage. The chiral N,N'-dioxide ligand creates a defined stereochemical environment around the nickel center, which directs the facial approach of the alkene to the epoxide intermediate, thereby establishing the absolute stereochemistry of the product. This process can yield highly substituted tetrahydrofurans with up to 99% enantiomeric excess (ee).[3]
Caption: Simplified catalytic cycle for the Ni(II)-catalyzed [3+2] cycloaddition.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Ni(II)-catalyzed asymmetric cycloadditions.[3][5]
Materials and Reagents:
-
Chiral N,N'-dioxide ligand (e.g., L-proline derived)
-
Nickel(II) perchlorate hexahydrate [Ni(ClO₄)₂·6H₂O]
-
2,3-Dihydrofuran (substrate alkene)
-
Styrene oxide (or other suitable oxirane)
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular Sieves
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Silica gel (for column chromatography)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the chiral N,N'-dioxide ligand (0.022 mmol, 11 mol%). Add Ni(ClO₄)₂·6H₂O (0.02 mmol, 10 mol%) and freshly activated 4 Å molecular sieves (100 mg).
-
Solvent Addition: Add anhydrous dichloromethane (2.0 mL) via syringe. Stir the resulting suspension at room temperature for 30 minutes to allow for complex formation.
-
Reactant Addition: Cool the flask to the desired reaction temperature (e.g., 0 °C or -20 °C). Add the oxirane (e.g., styrene oxide, 0.2 mmol, 1.0 equiv) followed by the alkene (e.g., 2,3-dihydrofuran, 0.3 mmol, 1.5 equiv) via syringe.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture vigorously at the specified temperature. Monitor the progress of the reaction by TLC until the limiting reactant (oxirane) is consumed.
-
Work-up: Upon completion, quench the reaction by exposing it to air. Filter the mixture through a short pad of silica gel, washing with ethyl acetate, to remove the catalyst and molecular sieves.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure tetrahydrofuran product.
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the purified product by chiral HPLC analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and an appropriate mobile phase (e.g., hexanes/isopropanol).
Alternative Strategy: Asymmetric Hydrocyanation
Asymmetric hydrocyanation represents another direct route to chiral nitriles.[6] This method involves the addition of a cyanide source across a double bond. While traditionally reliant on highly toxic hydrogen cyanide (HCN) gas, modern methods have been developed that use safer cyanide surrogates or transfer hydrocyanation protocols.[7][8] A rhodium-catalyzed cyanide-free hydrocyanation of alkenes has been developed, offering high yields and enantioselectivities.[6]
Principle of Cyanide-Free Hydrocyanation
This innovative approach avoids the direct use of HCN. Instead, it can employ a sequence such as asymmetric hydroformylation, condensation, and aza-Cope elimination to install the nitrile group enantioselectively.[6] The key is the use of a chiral catalyst, often based on rhodium or nickel, with a specifically designed chiral phosphine or phosphinite ligand. The ligand dictates the stereochemical outcome of the cyanide addition or the formation of the chiral center in the multi-step sequence.
Data Summary and Method Comparison
The selection of a synthetic route depends on a balance of factors including efficiency, safety, cost, and scalability. Below is a comparative summary of potential approaches.
| Synthetic Method | Catalyst/Reagent | Key Substrates | Typical Yield | Typical ee (%) | Advantages | Limitations |
| Ni(II)-Catalyzed [3+2] Cycloaddition [3] | Chiral N,N'-dioxide/Ni(II) | Oxiranes, Alkenes | >90% | >95% | High efficiency, High stereocontrol, Convergent | Requires synthesis of chiral ligand, Sensitive to air/moisture |
| Rh-Catalyzed Hydrocyanation [6] | Chiral Phosphine/Rh(I) | Alkenes | Up to 95% | Up to 98% | Direct cyanation, Broad substrate scope | Often requires multi-step sequence to avoid HCN |
| Biocatalytic (Oxynitrilase) [9] | (R)-Oxynitrilase | Aldehydes, Cyanide source | Variable | >99% | "Green" conditions, High selectivity, Mild | Substrate scope can be limited by enzyme specificity |
| Chiral Pool (from Sugars) [10] | Acid catalyst | L-Arabinose | ~65% | Diastereomeric mixture | Uses renewable feedstock, No protecting groups | Produces diastereomers requiring separation |
Troubleshooting and Field-Proven Insights
-
Low Enantioselectivity: This is often the most critical issue.
-
Cause: Impurities in solvents or reagents can poison the chiral catalyst. The reaction temperature may be too high, allowing the non-selective background reaction to compete.
-
Solution: Ensure all glassware is rigorously dried and reactions are run under a strictly inert atmosphere. Use freshly distilled, anhydrous solvents. Screen lower reaction temperatures (e.g., -40 °C or -78 °C), although this may slow the reaction rate.
-
-
Low Yield:
-
Cause: Inefficient catalyst turnover or substrate decomposition.
-
Solution: Verify the quality and activity of the catalyst components. Ensure the molecular sieves are fully activated to scavenge any water. For substrates prone to polymerization under Lewis acidic conditions, consider adding the substrate slowly to the catalyst mixture.
-
-
Difficult Purification:
-
Cause: Formation of closely-eluting diastereomers or side products.
-
Solution: Optimize the reaction to improve diastereoselectivity. For purification, utilize a high-performance silica gel and test multiple eluent systems to maximize separation on TLC before scaling to a column. If isomers are inseparable, derivatization or recrystallization may be necessary.
-
Conclusion
The enantioselective synthesis of (R)-Tetrahydrofuran-3-carbonitrile and its derivatives is a well-addressed challenge in modern organic chemistry, with catalytic asymmetric methods offering the most robust and efficient solutions. The Ni(II)-catalyzed [3+2] cycloaddition stands out for its high convergence, yield, and exceptional stereocontrol.[3][4] By understanding the principles behind these advanced catalytic systems and adhering to rigorous experimental protocols, researchers can reliably access this valuable chiral building block for applications in drug discovery and development. The continued evolution of catalytic systems, including biocatalytic routes, promises even more sustainable and efficient syntheses in the future.
References
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Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry. [Link]
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Thirunavukkarasu, V. S., et al. (2019). Asymmetric Hydrocyanation of Alkenes without HCN. Angewandte Chemie International Edition. [Link]
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Liu, G., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic Chemistry Frontiers. [Link]
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Starr, D., & Hixon, R. M. Tetrahydrofuran. Organic Syntheses. [Link]
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Shen, B., et al. (2022). Enantioselective Olefin Hydrocyanation Without Cyanide. ChemRxiv. [Link]
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Mąkosza, M., et al. (2000). Simple synthesis of 2-substituted Tetrahydrofuran-3-carbonitriles. Synlett. [Link]
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Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. Sci-Hub. [Link]
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Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. Semantic Scholar. [Link]
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Kanger, T., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC. [Link]
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Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]
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Kanger, T., et al. (2009). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
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Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]
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North, M., et al. (2019). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. PMC. [Link]
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Gröger, H., et al. (2021). Practical Biocatalytic Synthesis of Aromatic Nitriles. PMC. [Link]
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Adolfsson, H., et al. New Methods for Chiral Cyanohydrin Synthesis. Diva Portal. [Link]
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Rajan, P. K. (2009). Hydrocyanation in Organic Synthesis. ResearchGate. [Link]
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Zheng, Y.-G., et al. (2002). A Study of Asymmetric Hydrocyanation of Heteroaryl Carboxaldehydes Catalyzed by (R)-Oxynitrilase under Micro-aqueous Conditions. ResearchGate. [Link]
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Fang, C., et al. (2016). Catalytic Reversible Hydrocyanation. Wiley Analytical Science. [Link]
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Buller, A. R., et al. (2020). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. Organic & Biomolecular Chemistry. [Link]
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Asymmetric Synthesis Unleashed: (R)-Tetrahydrofuran-3-carbonitrile as a Premier Chiral Building Block in Modern Drug Development
Introduction: The Strategic Advantage of Chiral Scaffolds in Medicinal Chemistry
In the intricate landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The biological systems targeted by pharmaceuticals are inherently chiral, leading to often dramatic differences in efficacy and toxicity between enantiomers.[1] This reality has propelled the use of chiral building blocks—enantiopure molecular fragments—to the forefront of synthetic strategy, enabling the efficient and predictable construction of complex drug molecules.[2][3] Among these privileged scaffolds, (R)-Tetrahydrofuran-3-carbonitrile has emerged as a versatile and highly valuable synthon, particularly in the development of antiviral and other therapeutic agents.
This comprehensive guide delves into the strategic applications of (R)-Tetrahydrofuran-3-carbonitrile, providing detailed protocols for its key transformations and showcasing its role in the synthesis of medicinally relevant compounds. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower innovation in asymmetric synthesis.
Core Properties and Synthetic Potential
(R)-Tetrahydrofuran-3-carbonitrile is a chiral heterocyclic compound featuring a five-membered tetrahydrofuran ring with a nitrile group at the C3 position.[4] This unique arrangement of functional groups, combined with the fixed stereochemistry at the C3 carbon, makes it a powerful tool for introducing chirality and specific spatial arrangements into a target molecule. The tetrahydrofuran moiety is a common motif in a multitude of natural products and pharmaceuticals, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][5]
The synthetic utility of (R)-Tetrahydrofuran-3-carbonitrile is primarily centered on the versatile chemistry of the nitrile group, which can be transformed into a variety of other functional groups, most notably amines and carboxylic acids, without disturbing the chiral center.[4]
Key Chemical Transformations and Protocols
The true power of (R)-Tetrahydrofuran-3-carbonitrile as a building block is realized through its conversion into other key chiral synthons. The following sections provide detailed, field-proven protocols for two of its most critical transformations.
Stereoretentive Reduction to (R)-3-(Aminomethyl)tetrahydrofuran
The conversion of the nitrile to a primary amine is a cornerstone transformation, yielding the highly valuable intermediate (R)-3-(aminomethyl)tetrahydrofuran. This chiral amine is a crucial component in the synthesis of various bioactive molecules, including insecticides and pharmaceutical agents.[6] The choice of reducing agent and reaction conditions is critical to ensure complete conversion without racemization of the adjacent stereocenter. Catalytic hydrogenation is the preferred industrial method due to its efficiency, safety, and atom economy.
Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from established methods for the reduction of nitriles.[7]
Materials:
-
(R)-Tetrahydrofuran-3-carbonitrile
-
Methanol (MeOH), anhydrous
-
10% Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Equipment:
-
High-pressure hydrogenation vessel (autoclave) equipped with a stirrer, pressure gauge, and gas inlet/outlet
-
Schlenk flask or similar inert atmosphere reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas (e.g., Nitrogen) to remove any residual oxygen.
-
Charging the Reactor: To the vessel, add (R)-Tetrahydrofuran-3-carbonitrile (1.0 eq). Under a stream of inert gas, carefully add 10% Pd/C (typically 2-5 mol% of the substrate).
-
Solvent Addition: Add anhydrous methanol to the vessel to a concentration of approximately 0.5-1.0 M.
-
Sealing and Purging: Seal the vessel and purge the headspace with hydrogen gas several times to remove the inert atmosphere.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.1 MPa). Begin stirring and maintain the reaction at room temperature.
-
Monitoring the Reaction: The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS on aliquots carefully removed from the reactor. The reaction is typically complete within 6-12 hours.
-
Depressurization and Purging: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude (R)-3-(aminomethyl)tetrahydrofuran.
-
Purification (if necessary): The product is often of high purity after filtration and concentration. If further purification is required, vacuum distillation can be employed.
Expected Yield: 99.0%[7]
Causality and Experimental Insights:
-
Catalyst Choice: Palladium on carbon is a highly efficient and selective catalyst for the reduction of nitriles to primary amines. It is generally preferred over more reactive hydrides like lithium aluminum hydride (LiAlH₄) for large-scale synthesis due to its ease of handling, recyclability, and milder reaction conditions.[5][8][9]
-
Solvent: Methanol is a common solvent for catalytic hydrogenations as it readily dissolves the substrate and hydrogen gas, facilitating the reaction at the catalyst surface.
-
Pressure: While higher pressures can accelerate the reaction, this reduction often proceeds efficiently at relatively low pressures, enhancing the safety of the procedure.
-
Inert Atmosphere: The initial purging with an inert gas and subsequent purging with hydrogen is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.
Stereoselective Alkylation: A Gateway to Diverse Functionality
While not as commonly reported as reduction, the stereoselective alkylation of the carbon alpha to the nitrile group represents a powerful strategy for carbon-carbon bond formation. This transformation allows for the introduction of various side chains while retaining the stereochemical integrity of the tetrahydrofuran ring, thus expanding the diversity of chiral building blocks accessible from the starting material. The key to this reaction is the generation of a stabilized carbanion adjacent to the nitrile, which can then react with an electrophile.
Conceptual Protocol: α-Alkylation via a Lithium Enolate
This conceptual protocol is based on standard procedures for the alkylation of nitriles.
Materials:
-
(R)-Tetrahydrofuran-3-carbonitrile
-
Anhydrous tetrahydrofuran (THF)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Alkylating agent (e.g., an alkyl halide such as methyl iodide or benzyl bromide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Equipment:
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes for transfer of anhydrous and air-sensitive reagents
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Deprotonation: Add anhydrous THF to the flask and cool to -78 °C. Slowly add a solution of the strong base (e.g., LDA, 1.05 eq) to the cooled THF. To this solution, add a solution of (R)-Tetrahydrofuran-3-carbonitrile (1.0 eq) in anhydrous THF dropwise via syringe. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise to the enolate solution at -78 °C. The reaction progress can be monitored by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the α-alkylated (R)-Tetrahydrofuran-3-carbonitrile.
Causality and Experimental Insights:
-
Base Selection: A strong, sterically hindered, non-nucleophilic base like LDA or LiHMDS is crucial. It must be strong enough to deprotonate the α-carbon but sterically hindered to minimize nucleophilic attack on the nitrile group itself.
-
Low Temperature: The reaction is performed at low temperature (-78 °C) to control the reactivity of the enolate, prevent side reactions, and maintain stereochemical integrity.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as the strong base and the intermediate enolate are highly reactive towards water.
Application in the Synthesis of Antiviral Drugs
The chiral tetrahydrofuran motif is a key structural feature in a number of potent antiviral agents, particularly HIV protease inhibitors. The specific stereochemistry and the ether oxygen of the tetrahydrofuran ring are often critical for establishing key hydrogen bonding and van der Waals interactions within the active site of the viral protease.[1][2][3][4][10]
Case Study: The Tetrahydrofuran Moiety in HIV Protease Inhibitors (e.g., Lopinavir)
Lopinavir is an antiretroviral drug used in the treatment of HIV/AIDS.[11][12][13][14] While the total synthesis of Lopinavir is complex, the principles of incorporating chiral tetrahydrofuran-based fragments are illustrative of the utility of building blocks like (R)-Tetrahydrofuran-3-carbonitrile. A key fragment in related protease inhibitors is a chiral hydroxytetrahydrofuran derivative. (R)-Tetrahydrofuran-3-carbonitrile can be considered a strategic precursor to such fragments.
Proposed Synthetic Logic:
A plausible synthetic route from (R)-Tetrahydrofuran-3-carbonitrile to a key (R)-3-hydroxytetrahydrofuran intermediate would involve:
-
Hydrolysis of the Nitrile: The nitrile group of (R)-Tetrahydrofuran-3-carbonitrile can be hydrolyzed under acidic or basic conditions to yield (R)-Tetrahydrofuran-3-carboxylic acid.
-
Reduction of the Carboxylic Acid: The resulting carboxylic acid can then be reduced to the corresponding primary alcohol, (R)-3-(hydroxymethyl)tetrahydrofuran, using a suitable reducing agent such as lithium aluminum hydride.
This (R)-3-(hydroxymethyl)tetrahydrofuran is a versatile intermediate that can be further elaborated and incorporated into the complex scaffold of an HIV protease inhibitor.
Data Presentation
| Transformation | Starting Material | Product | Reagents and Conditions | Typical Yield |
| Nitrile Reduction | (R)-Tetrahydrofuran-3-carbonitrile | (R)-3-(Aminomethyl)tetrahydrofuran | 10% Pd/C, H₂ (0.1 MPa), MeOH, rt | >99%[7] |
| Nitrile Hydrolysis | (R)-Tetrahydrofuran-3-carbonitrile | (R)-Tetrahydrofuran-3-carboxylic acid | H₂SO₄, H₂O, heat | High |
| Carboxylic Acid Reduction | (R)-Tetrahydrofuran-3-carboxylic acid | (R)-3-(Hydroxymethyl)tetrahydrofuran | LiAlH₄, THF | High |
Visualizing the Synthetic Pathways
Caption: Key synthetic routes from (R)-Tetrahydrofuran-3-carbonitrile.
Conclusion and Future Outlook
(R)-Tetrahydrofuran-3-carbonitrile stands as a testament to the power of chiral building block strategies in modern organic synthesis and drug development. Its fixed stereochemistry and versatile nitrile functionality provide a reliable and efficient entry point to a wide array of chiral amines, carboxylic acids, and alcohols. The demonstrated importance of the tetrahydrofuran motif in high-impact therapeutics, such as HIV protease inhibitors, underscores the continued relevance of this and related chiral synthons. As the demand for more complex and stereochemically defined drug candidates continues to grow, the strategic application of building blocks like (R)-Tetrahydrofuran-3-carbonitrile will undoubtedly play an even more critical role in accelerating the discovery and development of the medicines of tomorrow.
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Ghosh, A. K., et al. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 20(7), 12696–12746. [Link]
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Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. OSTI.GOV. [Link]
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Ghosh, A. K., et al. (2007). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 50(11), 2627–2637. [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). Tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]
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Reddy, A. V. R., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 82(3), 555–565. [Link]
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ResearchGate. (2025). Synthesis and Characterization of Novel Analogues of Lopinavir. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Related Substances of Lopinavir. Retrieved from [Link]
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The Hive Methods Discourse. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). hydrogen. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
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Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
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University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
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Patsnap. (n.d.). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method for 3-aminomethyl tetrahydrofuran. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (R)-3-Aminotetrahydrofuran. Retrieved from [Link]
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Ghosh, A. K., et al. (2003). Stereoselective Synthesis of (2R,3S,5S)-2,5-Diamino-1,6-diphenylhexane-3,4-diol: A Key Component of the Potent HIV Protease Inhibitor Lopinavir (ABT-378). The Journal of Organic Chemistry, 68(23), 8973–8976. [Link]
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Application Notes & Protocols: The Strategic Role of (R)-Tetrahydrofuran-3-carbonitrile in Modern Medicinal Chemistry
Introduction: Beyond a Simple Heterocycle
In the landscape of medicinal chemistry, the tetrahydrofuran (THF) moiety has emerged as a privileged scaffold, valued for its unique stereochemical and physicochemical properties.[1][2] While often utilized as a versatile solvent, its incorporation into drug candidates is a deliberate strategic choice.[3][4] This guide focuses specifically on the chiral building block, (R)-Tetrahydrofuran-3-carbonitrile, and its derivatives. This versatile intermediate provides chemists with a rigid, three-dimensional structure and a valuable functional handle—the nitrile group—for further elaboration.[5] The five-membered cyclic ether structure is not merely a passive linker; it actively influences a molecule's interaction with biological targets and its pharmacokinetic profile.[6][7]
The utility of the THF ring stems from several key attributes:
-
Bioisosterism: The THF ring is often employed as a bioisostere for cyclohexane or cyclopentane rings. This substitution replaces a lipophilic methylene (-CH2-) group with a more polar oxygen atom, which can reduce the overall lipophilicity of a compound.[8] This modulation is critical for improving absorption, distribution, metabolism, and excretion (ADME) profiles.[8][9]
-
Hydrogen Bond Acceptor: The ether oxygen of the THF ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein's binding pocket.[8][9] This can significantly enhance binding affinity and selectivity.
-
Conformational Rigidity: Compared to an open-chain ether, the cyclic nature of THF reduces the molecule's conformational entropy, which can be energetically favorable upon binding to a target.[8]
-
Stereochemical Control: The defined stereochemistry at the 3-position, as in (R)-Tetrahydrofuran-3-carbonitrile, allows for precise spatial orientation of substituents, which is paramount for achieving high-potency and selective target engagement.
The nitrile group at the 3-position is a key functional handle that can be readily transformed into other critical functionalities, such as primary amines or carboxylic acids, opening diverse avenues for synthetic diversification.[5] It is this combination of a favorable heterocyclic core and a versatile synthetic handle that makes (R)-Tetrahydrofuran-3-carbonitrile a valuable starting material in drug discovery.
Core Application: Scaffolding for Janus Kinase (JAK) Inhibitors
A prominent application of the (R)-tetrahydrofuran scaffold is in the design of Janus kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases like rheumatoid arthritis and certain cancers.[10][11][12] The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors.[13] Dysregulation of these pathways is implicated in various inflammatory and myeloproliferative disorders.[10]
Case Study: Tofacitinib and Oclacitinib
Tofacitinib (Xeljanz®) and Oclacitinib (Apoquel®) are notable examples of JAK inhibitors where a chiral heterocyclic moiety, derived from precursors like (R)-Tetrahydrofuran-3-carbonitrile, plays a pivotal role.
-
Tofacitinib (CP-690,550): Approved for treating rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, Tofacitinib features a (3R,4R)-4-methyl-3-aminopiperidine core.[11][14][15] The synthesis of this chiral piperidine often involves complex, multi-step sequences where stereochemistry is critical.[11][16] While not a direct THF derivative in its final form, the principles of using a rigid, chiral scaffold to correctly orient the key pharmacophoric elements are shared. The pyrrolo[2,3-d]pyrimidine core binds to the hinge region of the JAK ATP-binding site, and the precise stereochemistry of the piperidine ring is essential for optimal potency.[14][17]
-
Oclacitinib: This veterinary drug is used to control pruritus (itching) associated with allergic dermatitis in dogs.[18][19] Its structure, N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide, features a central cyclohexyl ring.[20][21] The design principles echo those of other JAK inhibitors, where a cyclic scaffold positions the key binding groups. Synthetic routes often employ tetrahydrofuran as a solvent, highlighting its importance in the broader chemical process.[18][19]
The strategic inclusion of these cyclic scaffolds, whether piperidine, cyclohexane, or tetrahydrofuran, is a common theme in modern kinase inhibitor design.[13][22] They serve to optimize interactions within the ATP binding pocket, enhance selectivity, and improve drug-like properties. The diagram below illustrates the general workflow of incorporating a chiral amine, derivable from (R)-Tetrahydrofuran-3-carbonitrile, into a representative kinase inhibitor scaffold.
Caption: Workflow for incorporating the THF-amine scaffold into a kinase inhibitor.
Structure-Activity Relationship (SAR) Insights
The potency of drugs containing THF or related cyclic ethers is highly dependent on the stereochemistry and nature of the substituents. For instance, in HIV protease inhibitors, replacing the oxygen of a bis-THF ligand with a methylene group leads to a drastic loss of antiviral activity, underscoring the importance of the oxygen for hydrogen bonding.[9] Similarly, for JAK inhibitors, subtle changes to the scaffold can dramatically impact selectivity across the JAK family.[13]
| Compound/Scaffold | Target(s) | IC₅₀ Values | Key Structural Feature | Reference |
| Tofacitinib | JAK1, JAK3 | ~1-2 nM (JAK3) | (3R,4R)-4-methyl-3-aminopiperidine | [12] |
| Pyrrolopyrazine Scaffold | JAK3 | ~0.64 µM | Spiro diamine with deazapurine | [13] |
| THF Analog of FR901464 | Spliceosome | >1000x less potent | Tetrahydrofuran ring instead of tetrahydropyran | [23] |
| Fused Tp-THF Ligand | HIV Protease | 2.7 pM (Ki) | Fused Tetrahydropyran-Tetrahydrofuran ring | [9] |
This data highlights how the choice of the heterocyclic ring system is a critical determinant of biological activity. The three-orders-of-magnitude drop in potency when moving from a tetrahydropyran to a tetrahydrofuran in the FR901464 analog demonstrates the exquisite sensitivity of the target protein to the scaffold's geometry.[23]
Experimental Protocols
The protocols provided below are representative methods for the synthesis and manipulation of the title compound and its derivatives. They are designed to be self-validating and grounded in established chemical principles.
Protocol 1: Synthesis of (R)-Tetrahydrofuran-3-amine via Hofmann Rearrangement
This two-step protocol details the conversion of (R)-Tetrahydrofuran-3-carboxylic acid (a common precursor) to the corresponding primary amine, a crucial intermediate for coupling reactions. This method avoids racemization and provides good yields.
Rationale: The Hofmann rearrangement is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom. The reaction proceeds with retention of configuration at the migrating carbon, making it ideal for chiral substrates. Sodium hypochlorite is a safe and effective oxidizing agent for this transformation.
Materials:
-
(R)-Tetrahydrofuran-3-carboxylic acid
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Thionyl chloride (SOCl₂)
-
Aqueous ammonia (25% w/w)
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite solution (12% w/w)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Procedure:
Part A: Amide Formation
-
Dissolve (R)-Tetrahydrofuran-3-carboxylic acid (0.5 mol) in 200 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (5 mL) to the solution to act as an acid scavenger.
-
Cool the mixture in an ice-salt bath to 0°C.
-
Slowly add thionyl chloride (1.0 mol) dropwise, maintaining the temperature below 5°C. The formation of the acid chloride is typically rapid. Stir for 30 minutes after addition is complete.[24]
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
To the crude acid chloride, carefully add 25% aqueous ammonia (56.1 mL) while cooling in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 2 hours. A solid precipitate of the amide should form.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum to yield (R)-Tetrahydrofuran-3-carboxamide.[24]
Part B: Hofmann Rearrangement
-
Prepare a fresh solution of sodium hypobromite or use a commercial sodium hypochlorite solution. In a separate flask, mix sodium hydroxide (0.6 mol) with 12% sodium hypochlorite solution (0.4 mol) and cool the mixture to 0°C.[24]
-
Add the (R)-Tetrahydrofuran-3-carboxamide (0.2 mol) from Part A to the cold hypochlorite solution in portions, with vigorous stirring.
-
Stir the mixture for 30 minutes at 0°C, then slowly warm the reaction to 65°C.
-
Maintain the temperature at 65°C for 1 hour to ensure the rearrangement is complete.[24]
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water until neutral, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield crude (R)-3-Aminotetrahydrofuran. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate or by distillation.[24]
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Use of (R)-Tetrahydrofuran-3-carbonitrile in pharmaceutical intermediate synthesis
An In-Depth Guide to the Synthetic Utility of (R)-Tetrahydrofuran-3-carbonitrile in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of the Chiral Tetrahydrofuran Scaffold
The tetrahydrofuran (THF) ring is a privileged structural motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from a combination of favorable properties: the cyclic ether can act as a hydrogen bond acceptor, and its conformational flexibility allows it to serve as a versatile scaffold, presenting substituents in well-defined three-dimensional space to optimize interactions with biological targets.[3] When chirality is introduced, as in (R)-Tetrahydrofuran-3-carbonitrile, the molecule is transformed into a high-value building block for the enantioselective synthesis of complex drug molecules.[4][5]
(R)-Tetrahydrofuran-3-carbonitrile is particularly valuable due to the synthetic versatility of its nitrile group.[4] This functional group serves as a linchpin for a variety of critical transformations, most notably reduction to a primary amine or hydrolysis to a carboxylic acid. These transformations unlock synthetic pathways to amides, esters, and other functional groups that are fundamental to the architecture of modern therapeutics, including potent antiviral and anticancer agents.[4][6] This guide provides detailed application notes and protocols for leveraging (R)-Tetrahydrofuran-3-carbonitrile in the synthesis of key pharmaceutical intermediates, grounded in established chemical principles and safety practices.
Physicochemical Properties and Safe Handling
Accurate knowledge of a reagent's properties and hazards is the foundation of safe and successful laboratory work.
| Property | Value |
| Chemical Name | (R)-Tetrahydrofuran-3-carbonitrile |
| CAS Number | 1363378-15-7[7] |
| Molecular Formula | C₅H₇NO |
| Molecular Weight | 97.12 g/mol [4] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~207 °C at 760 mmHg (for the racemate)[4] |
| Storage Conditions | Store at 0-8 °C, under an inert atmosphere[7] |
Safety and Handling Precautions:
(R)-Tetrahydrofuran-3-carbonitrile and related compounds require careful handling due to their potential toxicity and the hazards associated with the tetrahydrofuran ring system.
-
Toxicity: This class of compounds is considered toxic if swallowed, in contact with skin, or if inhaled.[4] Always handle this reagent in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[8][9]
-
Peroxide Formation: Tetrahydrofuran and its derivatives can form explosive peroxides upon exposure to air and light, especially during storage or distillation.[8][10] It is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and away from heat and light sources.[8][10] Before any distillation, a peroxide test must be performed.
-
First Aid:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[11]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9][11]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9]
-
If swallowed: Do NOT induce vomiting. Immediately seek medical attention.[11]
-
Core Synthetic Transformations and Protocols
The nitrile moiety of (R)-Tetrahydrofuran-3-carbonitrile is a versatile precursor to two of the most important functional groups in medicinal chemistry: primary amines and carboxylic acids.
Figure 1: Key synthetic transformations of (R)-Tetrahydrofuran-3-carbonitrile.
Application 1: Reduction to (R)-3-(Aminomethyl)tetrahydrofuran
The conversion of the nitrile to a primary amine is a cornerstone transformation, yielding a chiral building block ideal for introducing a basic nitrogen atom or for subsequent acylation to form amide bonds, a prevalent linkage in drug molecules.
Protocol 1: Lithium Aluminum Hydride (LAH) Reduction
-
Rationale: LAH is a powerful, non-selective reducing agent highly effective for converting nitriles to primary amines. The reaction is typically fast and high-yielding. Extreme caution is required due to the violent reactivity of LAH with water and protic solvents.
-
Materials:
-
(R)-Tetrahydrofuran-3-carbonitrile
-
Lithium aluminum hydride (LAH), 1 M solution in THF or solid
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% w/v aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar)
-
Ice bath
-
-
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with a 1 M solution of LAH in THF (1.2 equivalents). Cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Dissolve (R)-Tetrahydrofuran-3-carbonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LAH suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add deionized water (X mL per X g of LAH used), followed by 15% aqueous NaOH (X mL per X g of LAH), and finally deionized water again (3X mL per X g of LAH). This procedure is critical for safely neutralizing excess LAH and precipitating aluminum salts as a granular solid.
-
Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Isolation: Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude (R)-3-(aminomethyl)tetrahydrofuran can be purified by vacuum distillation or column chromatography to yield the final product.
-
Application 2: Hydrolysis to (R)-Tetrahydrofuran-3-carboxylic acid
Hydrolysis of the nitrile provides the corresponding carboxylic acid, a versatile intermediate for forming ester or amide bonds through standard coupling chemistries (e.g., using EDC or DCC).
Protocol 2: Basic Hydrolysis
-
Rationale: Basic hydrolysis is often preferred as it can minimize side reactions compared to harsh acidic conditions. The reaction proceeds via the formation of a carboxylate salt, which is then protonated in a separate step to yield the carboxylic acid.
-
Materials:
-
(R)-Tetrahydrofuran-3-carbonitrile
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate
-
pH paper or pH meter
-
-
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve (R)-Tetrahydrofuran-3-carbonitrile (1.0 equivalent) in a 10-20% aqueous solution of NaOH (3-5 equivalents).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (typically 100-110 °C). The reaction progress can be monitored by the evolution of ammonia gas (use wet pH paper to test) and by TLC or LC-MS analysis of the reaction mixture. Continue heating until the starting material is fully consumed (typically 8-16 hours).
-
Acidification: Cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated HCl. Monitor the pH closely.
-
Extraction: Transfer the acidified aqueous solution to a separatory funnel. Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with a saturated aqueous sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude (R)-Tetrahydrofuran-3-carboxylic acid.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
-
Application in a Multi-Step Pharmaceutical Synthesis Workflow
The derivatives of (R)-Tetrahydrofuran-3-carbonitrile are crucial in constructing complex molecules, such as the bis-tetrahydrofuran ligand found in several HIV protease inhibitors.[3][12] The following workflow illustrates how the synthesized amine could be used to build a more complex intermediate.
Figure 2: Workflow for synthesizing an advanced intermediate from (R)-Tetrahydrofuran-3-carbonitrile.
Analytical Characterization
The identity and purity of (R)-Tetrahydrofuran-3-carbonitrile and its synthetic derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Reference ¹H NMR spectra for the starting material are available in public databases.[13]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the synthesized compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity (enantiomeric excess, ee%) of the chiral starting material and products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the reaction progress by observing the disappearance of the nitrile stretch (~2250 cm⁻¹) and the appearance of amine N-H stretches (~3300-3500 cm⁻¹) or carboxylic acid O-H and C=O stretches (~2500-3300 cm⁻¹ and ~1700 cm⁻¹, respectively).
Conclusion
(R)-Tetrahydrofuran-3-carbonitrile is a potent and versatile chiral building block in pharmaceutical synthesis. Its value lies in the straightforward and efficient conversion of the nitrile group into primary amines and carboxylic acids, which are fundamental handles for constructing the complex architectures of modern drugs. The protocols and workflows detailed in this guide offer a practical framework for researchers and drug development professionals to harness the synthetic power of this intermediate, enabling the creation of novel and enantiomerically pure pharmaceutical agents. Adherence to rigorous safety protocols is paramount for the successful and safe application of these chemical transformations.
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- 13. (R)-Tetrahydrofuran-3-carbonitrile(1363378-15-7) 1H NMR [m.chemicalbook.com]
Reaction of (R)-Tetrahydrofuran-3-carbonitrile with Grignard reagents
Application Note & Protocol
Topic: Stereoselective Synthesis of Chiral 3-Acyltetrahydrofurans via Grignard Reaction with (R)-Tetrahydrofuran-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs, including antiviral and anti-diabetic agents.[1][2] Its unique stereochemical and conformational properties, coupled with its favorable metabolic profile, make it an attractive component in drug design.[1][3] This application note provides a comprehensive guide to the reaction of (R)-Tetrahydrofuran-3-carbonitrile with various Grignard reagents—a robust and reliable method for synthesizing valuable chiral 3-acyltetrahydrofuran building blocks. These ketones are versatile intermediates, primed for further elaboration into complex molecular architectures for drug discovery programs. We present the underlying mechanism, detailed experimental protocols, and critical insights for successful execution and troubleshooting.
Reaction Mechanism and Stereochemical Considerations
The addition of an organometallic Grignard reagent to a nitrile is a cornerstone of organic synthesis for the formation of ketones.[4][5][6] The reaction proceeds through a well-defined, two-stage mechanism involving nucleophilic addition followed by hydrolysis.
Stage 1: Nucleophilic Addition The reaction initiates with the nucleophilic attack of the carbanionic carbon from the Grignard reagent (R-MgX) on the electrophilic carbon of the nitrile group.[7][8][9] This forms a new carbon-carbon bond and generates a transient, negatively charged imine intermediate, specifically a magnesium N-metalloimine salt.[5][7] A critical feature of this reaction is that the intermediate magnesium salt is unreactive towards a second equivalent of the Grignard reagent, preventing the over-addition that is often observed with other carbonyl derivatives like esters.[7][10] This ensures the reaction stops cleanly at the ketone stage after hydrolysis.
Stage 2: Hydrolysis Upon completion of the addition, the reaction is quenched with an aqueous acid workup (e.g., NH₄Cl or dilute HCl). This process first protonates the nitrogen to form an imine, which is then subsequently hydrolyzed to the final ketone product.[4][9]
Stereocontrol: The starting material, (R)-Tetrahydrofuran-3-carbonitrile, possesses a defined stereocenter at the C3 position. The addition of a Grignard reagent creates a new ketonic carbon at the site of the former nitrile. If this ketone is subsequently reduced, a new stereocenter is formed. The inherent chirality of the THF ring can influence downstream stereoselective transformations. Furthermore, the proximal oxygen atom of the THF ring can engage in chelation with the magnesium ion of the Grignard reagent, potentially directing the nucleophilic attack from a specific face of the nitrile and influencing the conformation of the intermediate.[11][12]
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of methylmagnesium bromide with (R)-Tetrahydrofuran-3-carbonitrile. It can be adapted for other Grignard reagents.
3.1. Materials and Equipment
-
Reagents:
-
(R)-Tetrahydrofuran-3-carbonitrile (>98% purity)
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Oven-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas line with manifold
-
Syringes and needles
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (if required)
-
3.2. Rigorous Adherence to Anhydrous Conditions Grignard reagents react rapidly with protic solvents, including atmospheric moisture.[13] Failure to maintain strictly anhydrous conditions is the most common cause of reaction failure.
-
Glassware Preparation: All glassware must be thoroughly cleaned, rinsed with acetone, and oven-dried at >120 °C for at least 4 hours (or overnight).[13] Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of inert gas (N₂ or Ar).
-
Solvent: Use freshly distilled or commercially available anhydrous solvents. Anhydrous THF is an excellent solvent for Grignard reactions.[14]
3.3. Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble a two-neck round-bottom flask, equipped with a magnetic stir bar and a septum, under a stream of nitrogen or argon.
-
Substrate Preparation: To the flask, add (R)-Tetrahydrofuran-3-carbonitrile (1.0 eq). Using a syringe, add anhydrous THF to create an approximately 0.5 M solution.
-
Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C with stirring.
-
Grignard Reagent Addition: Slowly add the Grignard reagent solution (1.1 - 1.2 eq) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C. A slight exotherm may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Quenching: In a separate beaker, prepare a solution of saturated aqueous NH₄Cl, cooled in an ice bath. With vigorous stirring, slowly and carefully pour the reaction mixture into the cold quenching solution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF used). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ketone can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Data Summary and Troubleshooting
The following table provides representative parameters for the reaction with various Grignard reagents. Yields and conditions may require optimization for specific substrates.
| Grignard Reagent (R'-MgX) | R' Group | Stoichiometry (eq) | Temp (°C) | Time (h) | Typical Yield |
| CH₃MgBr | Methyl | 1.1 - 1.2 | 0 to RT | 2 - 4 | 75-90% |
| C₂H₅MgBr | Ethyl | 1.1 - 1.2 | 0 to RT | 2 - 4 | 70-85% |
| PhMgBr | Phenyl | 1.1 - 1.2 | 0 to RT | 3 - 5 | 65-80% |
| i-PrMgCl | Isopropyl | 1.2 - 1.5 | 0 to RT | 4 - 6 | 50-70% |
Troubleshooting Guide:
-
Low or No Product Formation:
-
Cause: Inactive Grignard reagent due to moisture contamination.
-
Solution: Ensure all glassware is meticulously dried and the reaction is performed under a robust inert atmosphere. Use a fresh, reputable source of anhydrous solvent. The activity of the Grignard reagent can be determined by titration (e.g., with I₂ or a salen-based indicator).
-
-
Recovery of Starting Material:
-
Cause: Insufficient Grignard reagent or low reactivity (e.g., with very bulky Grignards).
-
Solution: Use a slight excess (1.2 eq) of the Grignard reagent. For sterically hindered reagents, consider increasing the reaction temperature or time, or adding a catalyst like Cu(I) salts.[4]
-
-
Formation of Biphenyl Side-Product (with Phenylmagnesium bromide):
-
Cause: A known side reaction involving the coupling of the Grignard reagent with unreacted aryl halide.[13]
-
Solution: This is often difficult to avoid completely but can be minimized by controlling the temperature and concentration. Biphenyl is typically less polar than the ketone product and can be separated by column chromatography.
-
Application in Medicinal Chemistry
The chiral 3-acyltetrahydrofuran products from this reaction are highly valuable intermediates. The ketone functionality serves as a versatile chemical handle for a wide array of subsequent transformations:
-
Stereoselective Reduction: Reduction of the ketone (e.g., with NaBH₄ or L-Selectride®) yields a secondary alcohol, creating a new stereocenter.
-
Reductive Amination: Conversion to amines and amides for building peptide-like structures or accessing new pharmacophores.
-
Wittig Olefination: Formation of C=C bonds to extend carbon scaffolds.
The tetrahydrofuran ring itself is a key pharmacophore found in several successful drugs, such as the HIV protease inhibitors Amprenavir and Darunavir, where it interacts favorably with the enzyme's active site.[1][3] The ability to readily synthesize chiral substituted THF cores via the described protocol provides a direct and efficient route to novel analogues of these and other important therapeutic agents.
References
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Cyclic Oxonitriles: Stereodivergent Grignard Addition-Alkylations - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Unsaturated Oxo−Nitriles: Stereoselective, Chelation-Controlled Conjugate Additions | The Journal of Organic Chemistry - ACS Publications. (2003). ACS Publications. [Link]
-
Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (2023). Royal Society of Chemistry. [Link]
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Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs | Request PDF - ResearchGate. (2019). ResearchGate. [Link]
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Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]
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Structures of selected drugs containing THF ring. - ResearchGate. (n.d.). ResearchGate. [Link]
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The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps. [Link]
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Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]
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Nitrile to Ketone Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]
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7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
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Conversion to ketones using Grignard reagents. (2023). Chemistry LibreTexts. [Link]
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Grignard Reaction of Nitriles EXPLAINED! (2024). YouTube. [Link]
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Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. (2022). YouTube. [Link]
-
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central. (2011). National Institutes of Health. [Link]
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Chemistry Grignard Reaction Mechanism - SATHEE. (n.d.). SATHEE. [Link]
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Application Notes and Protocols for the Reduction of (R)-Tetrahydrofuran-3-carbonitrile to (R)-(Tetrahydrofuran-3-yl)methanamine
Abstract
The transformation of the nitrile functional group into a primary amine is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview and detailed protocols for the reduction of (R)-Tetrahydrofuran-3-carbonitrile to its corresponding primary amine, (R)-(Tetrahydrofuran-3-yl)methanamine. This chiral amine is a valuable building block, notably serving as an intermediate in the synthesis of the neonicotinoid insecticide, Dinoteturan.[1][2][3] This document explores various reduction methodologies, including catalytic hydrogenation and chemical hydride reductions, with a strong emphasis on the practical aspects of experimental design, execution, and safety. The causality behind procedural choices is elucidated to empower researchers in adapting and troubleshooting these critical transformations.
Introduction: The Synthetic Importance of Nitrile Reduction
The reduction of nitriles to primary amines is a synthetically powerful transformation as it introduces a primary amino group, a key pharmacophore and versatile functional handle for further molecular elaboration.[4] The substrate of focus, (R)-Tetrahydrofuran-3-carbonitrile, possesses a chiral center, making the retention of stereochemical integrity during the reduction process a critical consideration. The resulting product, (R)-(Tetrahydrofuran-3-yl)methanamine, is a chiral amine whose structural motif is of significant interest in medicinal and agricultural chemistry.
This guide will delve into two primary, field-proven methodologies for this transformation:
-
Catalytic Hydrogenation: An economical and environmentally benign approach utilizing hydrogen gas and a metal catalyst.[5][6]
-
Chemical Hydride Reduction: Employing potent reducing agents like Lithium Aluminum Hydride (LAH) for rapid and efficient conversion.[7][8]
The choice between these methods is often dictated by factors such as substrate compatibility with reaction conditions, desired selectivity, available equipment, and safety infrastructure.
Comparative Analysis of Reduction Methodologies
A critical aspect of experimental design is the selection of the most appropriate reducing agent and conditions. The following table provides a comparative summary of the key methodologies for the reduction of nitriles.
| Methodology | Reducing Agent/Catalyst | Advantages | Disadvantages | Key Considerations |
| Catalytic Hydrogenation | H₂, Raney® Nickel, Pd/C, PtO₂[5] | Economical, scalable, environmentally friendly ("green")[6]. | Can require high pressures and temperatures[7]; potential for over-reduction or side reactions[9]; catalyst can be pyrophoric[10]. | Catalyst choice is crucial for selectivity[5]; solvent and pH can influence the reaction outcome[5]. |
| Chemical Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent, rapid reactions, high yields[7][11]. | Highly reactive and pyrophoric[12]; reacts violently with water and protic solvents[12][13]; requires stringent anhydrous conditions and careful workup[14][15]. | Not suitable for substrates with other reducible functional groups unless chemoselectivity is not a concern[16]. |
| Borane Reduction | Borane-tetrahydrofuran (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂) | More stable and easier to handle than LiAlH₄[9]; good functional group tolerance. | BH₃·THF can decompose above 35°C[9]; BH₃·SMe₂ has an unpleasant odor[9]; may require heating[9]. | Can be generated in situ[17]. |
Experimental Protocols
The following protocols are presented as detailed, step-by-step guides for the reduction of (R)-Tetrahydrofuran-3-carbonitrile. Researchers should always conduct a thorough risk assessment before commencing any experimental work.
3.1. Protocol 1: Catalytic Hydrogenation using Raney® Nickel
Catalytic hydrogenation is often the preferred method on an industrial scale due to its cost-effectiveness.[18] Raney® Nickel is a commonly used catalyst for nitrile reduction.[9] The addition of ammonia or ammonium hydroxide can help to suppress the formation of secondary and tertiary amine byproducts.[9]
Workflow for Catalytic Hydrogenation:
Caption: Workflow for the catalytic hydrogenation of (R)-Tetrahydrofuran-3-carbonitrile.
Materials and Equipment:
-
(R)-Tetrahydrofuran-3-carbonitrile
-
Raney® Nickel (as a slurry in water)
-
Methanol (anhydrous)
-
Ammonia solution (e.g., 15% in methanol)[19]
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave) equipped with a stirrer and temperature control
-
Inert gas supply (Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite® pad)
Detailed Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled. Purge the reactor with an inert gas (Argon or Nitrogen).
-
Charging the Reactor: To the reactor, add a solution of (R)-Tetrahydrofuran-3-carbonitrile in methanol. Add the ammonia solution in methanol.[19]
-
Catalyst Addition: Under a stream of inert gas, carefully add the Raney® Nickel slurry to the reaction mixture. Caution: Raney® Nickel is pyrophoric when dry and can ignite spontaneously in air.[10] Always handle it as a slurry and under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove the inert atmosphere. Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).[19]
-
Reaction: Begin stirring and heat the reaction mixture to the target temperature (e.g., 60°C).[19] Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 12 hours.[19]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake containing Raney® Nickel should not be allowed to dry as it can become pyrophoric. Quench the filter cake immediately with plenty of water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (R)-(Tetrahydrofuran-3-yl)methanamine. The product can be further purified by distillation if necessary.
3.2. Protocol 2: Reduction using Lithium Aluminum Hydride (LAH)
Lithium Aluminum Hydride (LAH) is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.[11][20] This method is particularly useful for small-scale synthesis where speed and yield are paramount. However, the extreme reactivity of LAH necessitates strict adherence to safety protocols.[12]
Reaction Mechanism for LAH Reduction:
Caption: Mechanism of nitrile reduction using Lithium Aluminum Hydride.
Materials and Equipment:
-
(R)-Tetrahydrofuran-3-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Distilled water
-
15% aqueous Sodium Hydroxide (NaOH) solution[21]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Filtration apparatus (e.g., Celite® pad)
Detailed Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inert gas inlet. Ensure all glassware is thoroughly dried to prevent any reaction with LAH.
-
LAH Suspension: Under a positive pressure of inert gas, carefully charge the flask with LiAlH₄. Add anhydrous THF to create a suspension.[16] Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve (R)-Tetrahydrofuran-3-carbonitrile in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10°C.[15]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 4 hours.[16] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching (Work-up): EXTREME CAUTION IS REQUIRED FOR THIS STEP. The quenching of excess LAH is highly exothermic and releases flammable hydrogen gas.[15] This must be performed in a well-ventilated fume hood, away from ignition sources.[12]
-
Isolation:
-
Allow the mixture to warm to room temperature and stir for 15 minutes.[21]
-
Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.[21]
-
Filter the suspension through a pad of Celite® to remove the aluminum salts.[15] Wash the filter cake with additional THF or diethyl ether.
-
Combine the organic filtrates. If necessary, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[16]
-
-
Purification: The crude (R)-(Tetrahydrofuran-3-yl)methanamine can be purified by column chromatography or distillation.[16]
Safety Considerations
Lithium Aluminum Hydride (LAH):
-
Reactivity: LAH is a highly reactive and water-sensitive compound that can ignite in moist air or upon contact with water.[12][13] It reacts violently with protic solvents (e.g., alcohols) and can be corrosive upon contact with skin and eyes.[13][14]
-
Handling: Always handle LAH in a fume hood under an inert atmosphere (e.g., nitrogen or argon).[12] Wear appropriate Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety goggles, and impervious gloves.[12][22]
-
Spills: In case of a small spill, immediately cover the material with dry sand or calcium oxide.[14] DO NOT USE WATER or carbon dioxide fire extinguishers.[12] A Class D fire extinguisher should be readily available.[12]
-
Quenching: The quenching of LAH reactions is a particularly hazardous step. Always perform it slowly, at low temperatures, and behind a safety shield.
Catalytic Hydrogenation:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.
-
Raney® Nickel: While sold as a slurry, if Raney® Nickel dries out, it becomes pyrophoric and can ignite spontaneously in air.[10] Keep the catalyst wet and handle it under an inert atmosphere. The filter cake after the reaction should be quenched immediately and not allowed to dry.
Conclusion
The reduction of (R)-Tetrahydrofuran-3-carbonitrile to (R)-(Tetrahydrofuran-3-yl)methanamine can be effectively achieved through both catalytic hydrogenation and chemical hydride reduction. The choice of methodology will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. While catalytic hydrogenation offers a "greener" and more economical route for large-scale production, LAH reduction provides a rapid and high-yielding alternative for laboratory-scale synthesis. In all cases, a thorough understanding of the reaction mechanism, careful experimental planning, and strict adherence to safety protocols are paramount for a successful and safe outcome.
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Nitrile reduction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ACS Publications. (2024, February 9). Retrieved January 19, 2026, from [Link]
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Nitrile to Amine - Common Conditions. (n.d.). Retrieved January 19, 2026, from [Link]
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Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
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Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
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Lithium Aluminum Hydride | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved January 19, 2026, from [Link]
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Video: Preparation of Amines: Reduction of Amides and Nitriles - JoVE. (2023, April 30). Retrieved January 19, 2026, from [Link]
-
In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines - BioOne Complete. (n.d.). Retrieved January 19, 2026, from [Link]
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20.7: Chemistry of Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved January 19, 2026, from [Link]
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-
reduction of nitriles - Chemguide. (n.d.). Retrieved January 19, 2026, from [Link]
-
Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane | The Journal of Organic Chemistry - ACS Publications. (2022, November 22). Retrieved January 19, 2026, from [Link]
-
Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines | The Journal of Organic Chemistry - ACS Publications. (2017, September 21). Retrieved January 19, 2026, from [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. (2018, July 2). Retrieved January 19, 2026, from [Link]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPO - NJ.gov. (n.d.). Retrieved January 19, 2026, from [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Retrieved January 19, 2026, from [Link]
-
Magic Formulas: Fieser Workup (LAH and DiBAL) - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 19, 2026, from [Link]
-
Workup: Aluminum Hydride Reduction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1 - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. (2023, January 22). Retrieved January 19, 2026, from [Link]
-
Can anyone suggest the best method for lithium aluminium hydride work up? (2014, September 30). Retrieved January 19, 2026, from [Link]
-
Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse. (2002, September 5). Retrieved January 19, 2026, from [Link]
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. (n.d.). Retrieved January 19, 2026, from [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. (2023, February 25). Retrieved January 19, 2026, from [Link]
-
(Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 19, 2026, from [Link]
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-
Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Purification of Tetrahydrofuran and its Derivatives
Abstract
Tetrahydrofuran (THF) and its substituted derivatives are indispensable solvents and building blocks in chemical synthesis, polymer science, and pharmaceutical development. The presence of impurities, primarily water and explosive peroxides, can critically compromise experimental outcomes and pose significant safety risks. This document provides a comprehensive guide to the principles and practices for purifying THF and its derivatives. It details robust protocols for peroxide removal, rigorous drying to anhydrous conditions using solvent stills and modern solvent purification systems, and chromatographic methods for purifying synthesized THF analogues. A strong emphasis is placed on the causality behind procedural steps and the paramount importance of safety protocols.
The Critical Need for High-Purity Tetrahydrofuran
Tetrahydrofuran is a versatile polar aprotic solvent prized for its ability to dissolve a wide range of compounds, making it a workhorse in organometallic chemistry, polymer synthesis, and analytical applications like chromatography.[1][2][3] However, its utility is contingent on its purity. Commercial-grade THF often contains impurities that can interfere with sensitive chemical reactions.
Common Impurities and Their Impact:
-
Water: THF is hygroscopic and readily absorbs atmospheric moisture.[4] Water can quench moisture-sensitive reagents like Grignards, organolithiums, and hydrides, leading to failed reactions and low yields.
-
Peroxides: The most dangerous impurity in THF is the class of explosive peroxides formed upon exposure to oxygen and light.[1][2][5] This reaction is autocatalytic. Peroxides can detonate violently, especially when concentrated during distillation.[1][6] Their presence can also initiate unwanted radical side reactions.
-
Stabilizers: To inhibit peroxide formation during storage, manufacturers add stabilizers like butylated hydroxytoluene (BHT).[3] While essential for safety in transit, these stabilizers must often be removed before use, as they can interfere with certain reactions, particularly polymerizations.
The selection of a purification protocol is therefore a critical experimental decision, dictated by the stringency of the application and the nature of the impurities to be removed.
Foundational Safety Protocols for Handling THF
Before attempting any purification, a thorough understanding of THF's hazards is mandatory. It is a highly flammable liquid, a severe irritant, and can form explosive peroxides.[7][8][9]
Core Safety Requirements:
-
Personal Protective Equipment (PPE): Always wear a lab coat, closed-toe shoes, and chemical safety goggles.[5][10] Use appropriate chemical-resistant gloves; nitrile gloves offer limited protection and should be changed immediately upon contamination.[5][10] For extended handling, laminate film gloves are recommended.[5]
-
Ventilation: All manipulations of THF must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5][7][10]
-
Ignition Sources: Strictly eliminate all potential ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment.[7][8] Use explosion-proof equipment where necessary.[8][10]
-
Storage: Store THF in tightly sealed, air-impermeable containers in a cool, dark, and well-ventilated area designated for flammable liquids.[7][8] Containers must be dated upon receipt and upon opening to track potential peroxide formation.[7] Unstabilized THF should not be stored for longer than 6 months after opening.[5]
-
Waste Disposal: Dispose of THF and contaminated materials as hazardous waste according to institutional and local regulations.[5][7][9] Never discard down the drain.[7]
Peroxide Detection and Elimination: A Prerequisite to Purification
NEVER DISTILL OR CONCENTRATE THF WITHOUT FIRST TESTING FOR AND ELIMINATING PEROXIDES. This is the most critical safety rule. If crystals are visible in a container of THF, do not handle it; contact your institution's environmental health and safety office immediately, as these may be highly explosive peroxide crystals.[7]
Protocol 3.1: Peroxide Detection
Regularly test opened containers of THF (e.g., every 3 months) for the presence of peroxides.[5] Commercially available peroxide test strips are a reliable and straightforward method.
-
Obtain a peroxide test strip.
-
In a fume hood, dispense a small aliquot (a few mL) of the THF to be tested into a beaker.
-
Dip the test strip into the THF for the time specified by the manufacturer.
-
Remove the strip and compare the color change to the provided chart to determine the peroxide concentration.
-
If the test is positive, the THF must be treated to remove peroxides before use or distillation.[5]
Protocol 3.2: Peroxide Removal via Activated Alumina
Passing the solvent through a column of activated alumina is a safe and effective method for removing both water and peroxides.[11]
-
In a fume hood, securely clamp a glass chromatography column.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Fill the column with activated, neutral alumina. The amount will depend on the volume of THF, but a column of 3-4 cm diameter filled to a height of 20-30 cm is a good starting point for 1-2 L of solvent.
-
Slowly pour the peroxide-containing THF onto the top of the column, allowing it to percolate through under gravity.
-
Collect the purified THF in a clean, dry flask.
-
Re-test the collected THF for peroxides to ensure the procedure was successful.
Protocol for Anhydrous, Deoxygenated THF: The Sodium/Benzophenone Still
For applications requiring rigorously anhydrous and oxygen-free THF (e.g., organometallic or anionic polymerization chemistry), the classic solvent still is the gold standard. This method uses sodium metal to react with water and benzophenone as an indicator.
Causality: Sodium reacts with residual water to form sodium hydroxide and hydrogen gas. Once the THF is dry, the sodium can reduce benzophenone to its radical anion, the benzophenone ketyl. This species is a deep blue color and is highly reactive towards both oxygen and water, acting as a scavenger to maintain anhydrous and anaerobic conditions.[12][13][14] The persistence of the blue color is a reliable visual indicator that the solvent is pure.[15]
Table 1: Properties of THF and Related Reagents
| Compound | Boiling Point (°C) | Density (g/mL) | Key Role in Purification |
| Tetrahydrofuran (THF) | 66 | 0.889 | Solvent to be purified |
| Water | 100 | 1.000 | Primary impurity to be removed |
| Benzophenone | 305.4 | 1.11 | Anhydrous/anaerobic indicator |
| Sodium | 97.8 | 0.97 | Primary drying & reducing agent |
Experimental Protocol 4.1: THF Distillation from Sodium/Benzophenone
Warning: This procedure involves metallic sodium, a highly reactive and flammable material. It should only be performed by trained personnel with a thorough understanding of the risks. An appropriate fire extinguisher (Class D for combustible metals) must be available.
Step 1: Pre-Drying It is crucial to remove the bulk of the water from commercial THF before adding sodium to avoid an uncontrollably vigorous reaction.[6]
-
To 1 L of commercial THF in a flask, add ~50 g of potassium hydroxide (KOH) pellets. CAUTION: Do not use KOH if high concentrations of peroxides are suspected, as this can cause explosions.[1][6] Ensure peroxides have been removed first (Protocol 3.2).
-
Loosely stopper the flask and allow it to stand for at least 24 hours.
-
Decant or slowly distill the THF away from the KOH residue into a dry flask.
Step 2: Still Assembly and Operation
-
Assemble the distillation apparatus as shown in the diagram below in a fume hood. All glassware must be rigorously oven or flame-dried.
-
To a 2 L round-bottom flask, add the pre-dried THF (~1 L).
-
Add benzophenone (~5 g) and stir until dissolved.
-
Carefully add small pieces of sodium metal (~5 g), cut from a larger block under mineral oil. Ensure the sodium is wiped clean of oil before addition.
-
Assemble the distillation head and condenser. Purge the entire system with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintain a gentle positive pressure of inert gas throughout the procedure, vented through an oil bubbler.
-
Begin heating the flask with a heating mantle. As the THF begins to reflux, the solution will turn a deep, intense blue. If the color is initially yellow or green, it indicates residual water or oxygen; continue refluxing until the blue color is stable.
-
Once the blue color is persistent, the THF is dry and deoxygenated. The purified solvent can be collected from the distillation head.[12]
Step 3: Still Shutdown and Quenching
-
Allow the still to cool completely to room temperature under an inert atmosphere.
-
Slowly and carefully add isopropanol to the flask to quench the residual sodium. This reaction is exothermic and produces hydrogen gas.
-
Once the bubbling has ceased, slowly add methanol to quench any remaining smaller sodium particles.
-
Finally, very slowly add water to ensure all reactive metal is destroyed before cleaning the glassware.[12]
Diagram: THF Solvent Still Workflow
Caption: Workflow for THF purification using a sodium/benzophenone still.
Protocol for Anhydrous THF: Solvent Purification Systems (SPS)
Modern solvent purification systems (SPS), often based on the Grubbs design, offer a safer, more convenient alternative to thermal distillation stills.[13] These systems operate at room temperature by passing solvent under inert gas pressure through columns packed with activated alumina.[16]
Causality: Activated alumina is a highly porous material with a strong affinity for polar compounds. It effectively adsorbs water and peroxides from the THF as it passes through the column, yielding a solvent with very low water content (ppm levels).[17]
Table 2: Comparison of Purification Methods
| Feature | Sodium/Benzophenone Still | Solvent Purification System (SPS) |
| Principle | Chemical reaction & distillation | Physical adsorption |
| Safety | High risk (reactive metals, heat) | High safety (no heat, no reactive metals) |
| Purity (Water) | Excellent (<10 ppm)[13] | Excellent (<10 ppm)[17] |
| Purity (Oxygen) | Excellent (actively scavenges O₂) | Good (requires thorough inert gas purge) |
| Throughput | Batch process, slow | On-demand, fast |
| Maintenance | High (quenching, cleaning) | Low (column replacement) |
Experimental Protocol 5.1: Using a Solvent Purification System
-
System Check: Ensure the inert gas (Argon or Nitrogen) supply is on and the regulator is set to the recommended pressure for the system (typically low, e.g., 10 psi).[16]
-
Flask Preparation: Select a suitable collection vessel, such as a Schlenk flask, that has been oven-dried and cooled under vacuum or an inert atmosphere.
-
Connect Flask: Securely connect the collection flask to the appropriate solvent dispensing port on the SPS.
-
Purge Flask: Evacuate the flask using the system's vacuum line and backfill with inert gas. Repeat this cycle at least three times to ensure an inert atmosphere inside the flask.[16]
-
Dispense Solvent: Slowly open the solvent dispensing valve. The inert gas pressure will push the THF from its reservoir, through the packed alumina columns, and into the collection flask.
-
Collect and Store: Collect the desired volume of solvent. Close the dispensing valve and backfill the flask with inert gas one final time before disconnecting it from the system. The purified THF should be used immediately or stored in a tightly sealed flask with a Teflon valve under a positive pressure of inert gas.
Diagram: Solvent Purification System (SPS) Workflow
Caption: Logic flow for dispensing dry THF from a column-based SPS.
Purification of Substituted Tetrahydrofuran Derivatives
The synthesis of THF derivatives often results in a crude product mixture containing unreacted starting materials, catalysts, and side products.[18][19][20] Column chromatography is the most common and versatile technique for isolating the desired compound.
Experimental Protocol 6.1: Purification by Column Chromatography
-
TLC Analysis: First, analyze the crude reaction mixture using Thin Layer Chromatography (TLC) to determine an appropriate eluent (solvent system) that provides good separation between the desired product and impurities.
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude product. Pack the column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and carefully load it onto the top of the silica gel bed.
-
Elution: Add eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin flowing the solvent through the column.
-
Fraction Collection: Collect the eluate in a series of tubes or flasks. Monitor the separation by collecting small spots from the column outlet for TLC analysis.
-
Combine and Concentrate: Once the separation is complete, combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified THF derivative.
Diagram: Column Chromatography Workflow
Caption: Standard workflow for purifying synthesized compounds.
Quality Control of Purified Solvents
Verification of purity is essential. The appropriate method depends on the critical impurity.
-
Water Content: Karl Fischer titration is the definitive method for accurately quantifying water content in organic solvents, capable of measuring in the low ppm range.[17][21]
-
Peroxide Content: Use peroxide test strips as described in Protocol 3.1.
-
Organic Purity: Gas Chromatography (GC) can be used to check for volatile organic impurities and confirm the absence of stabilizers like BHT.[22]
Conclusion
The purification of tetrahydrofuran and its derivatives is a fundamental task in synthetic chemistry that demands precision, a deep understanding of the underlying chemical principles, and an unwavering commitment to safety. For generating ultra-pure, anhydrous, and deoxygenated THF for sensitive applications, the sodium/benzophenone still remains a robust, albeit hazardous, method. For routine applications requiring anhydrous solvent, the modern solvent purification system is a markedly safer and more convenient alternative. For synthesized derivatives, column chromatography is the essential tool for isolation and purification. By selecting the appropriate protocol and adhering strictly to safety guidelines, researchers can ensure the quality of their reagents and the integrity of their scientific work.
References
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University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure. ehs.ucsb.edu.
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University of Michigan. (2022). Tetrahydrofuran - Environment, Health & Safety. ehs.umich.edu.
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Chemos GmbH & Co. KG. Safety Data Sheet: tetrahydrofuran. chemos.de.
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Scribd. THF Distillation. scribd.com.
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University of California, Merced. (2012). Standard Operating Procedure: Tetrahydrofuran. ehs.ucmerced.edu.
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Organic Syntheses. Purification of Tetrahydrofuran. orgsyn.org.
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Chemius. Tetrahydrofuran (THF) :: Internal Plant Instructions. my.chemius.net.
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LookChem. Purification of Tetrahydrofuran - Chempedia. lookchem.com.
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New Jersey Department of Health. Hazard Summary: Tetrahydrofuran. nj.gov.
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Amarante, G. W., et al. (2009). An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus. Journal of the Brazilian Chemical Society.
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Google Patents. Process for the purification of tetrahydrofuran.
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Chemistry LibreTexts. (2021). Drying Solvents.
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
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Organic Chemistry Portal. Tetrahydrofuran synthesis.
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AIChE. (2012). Dehydration and Purification of Spent Tetra Hydro Furan Solvent. AIChE Proceedings.
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Delloyd's Lab-Tech. Solvent drying and drying agents.
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ResearchGate. (2021). How to dry THF?.
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Metrohm. Inline process monitoring of moisture content in tetrahydrofuran.
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University of Houston. (2009). Solvent Purification System Use Guidelines.
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CNRS. Solvent Purification System.
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Benchchem. (2025). Navigating the Safe Disposal of 2-(Tetrahydrofuran-2-yl)acetic Acid: A Procedural Guide.
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Reddit. (2014). THF and Solvent Purification System.
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Al-Amin, M., et al. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules.
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Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research.
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Google Patents. Purification method of chromatographic-grade tetrahydrofuran.
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Reddy, B. V. S., et al. (2010). Regioselective Synthesis of Substituted Tetrahydrofurans through Prins Cyclization. Organic Letters.
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Rinkenbach, F., et al. (2021). Zero-Discharge Process for Recycling of Tetrahydrofuran–Water Mixtures. Processes.
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Centers for Disease Control and Prevention. (1985). NIOSH Manual of Analytical Methods: Tetrahydrofuran.
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Malacria, M., & Ollivier, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva Portal.
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BASF. Tetrahydrofuran (THF) Storage and Handling.
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Seltzman, H. H., et al. (2018). Stereoselective Synthesis and Structural Confirmation of All Four 8-Hydroxyhexahydrocannabinol Stereoisomers. Molecules.
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YouTube. (2022). Chromatography and Natural Products Purification.
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Title: A Guide to the Scale-Up Synthesis of (R)-Tetrahydrofuran-3-carbonitrile Derivatives: From Strategy to Execution
An Application Note for Drug Development Professionals
Abstract
The chiral tetrahydrofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Specifically, the (R)-Tetrahydrofuran-3-carbonitrile moiety serves as a critical building block, offering a versatile handle for constructing complex molecular architectures.[3] The nitrile group can be readily transformed into amines or carboxylic acids, providing a key linkage point in drug candidates.[3][4] Transitioning the synthesis of these derivatives from laboratory-scale discovery to industrial-scale production presents significant challenges in maintaining stereochemical integrity, ensuring process safety, and achieving economic viability. This guide provides a detailed overview of strategic considerations and a practical, scalable protocol for the synthesis of (R)-Tetrahydrofuran-3-carbonitrile derivatives, aimed at researchers, chemists, and engineers in the pharmaceutical industry.
Strategic Pathways to Enantioselective Synthesis
The primary challenge in synthesizing (R)-Tetrahydrofuran-3-carbonitrile is the efficient and scalable installation of the stereocenter at the C3 position. Several strategies can be employed, each with distinct advantages and drawbacks for large-scale production.
-
Asymmetric Catalysis: This is often the most desirable approach for industrial synthesis. It involves using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer from prochiral starting materials.[5] Methods like catalytic asymmetric [3+2] cycloadditions have shown remarkable efficiency, yielding highly substituted tetrahydrofurans with excellent enantioselectivity (up to 99% ee).[6][7] The key advantage is atom economy and the direct formation of the chiral product.
-
Biocatalysis: Leveraging enzymes offers a green and highly selective alternative to traditional chemical catalysis.[8] Enzymes can operate under mild conditions (physiological pH and ambient temperature), minimizing side reactions and energy consumption.[8][9] For instance, ketoreductases (KREDs) can perform stereoselective reductions of ketone precursors, setting the stage for subsequent cyclization. The primary challenge can be enzyme stability, substrate scope, and the cost of cofactors on a large scale.
-
Chiral Pool Synthesis: This classic approach utilizes readily available, inexpensive chiral starting materials from nature, such as carbohydrates or amino acids. The inherent chirality is carried through the synthetic sequence. While reliable, this method can involve longer synthetic routes and protection/deprotection steps, which can lower the overall yield and increase waste.[10]
The choice of strategy depends on factors like cost of goods, development timeline, and the specific structural requirements of the target molecule. For novel derivatives where a bespoke synthesis is required, asymmetric catalysis often provides the most flexible and efficient platform.
Figure 1: High-level strategic pathways for the enantioselective synthesis of chiral tetrahydrofurans.
Recommended Scale-Up Protocol: Catalytic Asymmetric [3+2] Cycloaddition
This section details a robust protocol for the synthesis of a model (R)-2-phenyl-tetrahydrofuran-3-carbonitrile derivative, based on the principles of asymmetric [3+2] cycloaddition. This method is chosen for its high efficiency, excellent stereocontrol, and amenability to scale-up.[6][11] The reaction involves the cycloaddition of an oxirane (epoxide) with an alkene bearing an electron-withdrawing group, catalyzed by a chiral metal complex.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier | Notes |
| 2-Phenyloxirane (Styrene Oxide) | 96-09-3 | 120.15 g/mol | Sigma-Aldrich | Starting material. |
| Acrylonitrile | 107-13-1 | 53.06 g/mol | Sigma-Aldrich | Ensure inhibitor is removed before use. Highly toxic. |
| Chiral N,N'-Dioxide Ligand | (Proprietary) | - | Strem Chemicals | Example: L-proline-derived ligand. |
| Nickel(II) Perchlorate Hexahydrate | 13520-61-1 | 365.70 g/mol | Alfa Aesar | Lewis acid catalyst precursor. Hygroscopic. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Fisher Scientific | Anhydrous, reaction solvent. |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | VWR | For workup and purification. |
| Saturated aq. NaHCO₃ | - | - | - | For quenching. |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | Sigma-Aldrich | Drying agent. |
Experimental Workflow
Figure 2: Step-by-step workflow for the asymmetric synthesis and purification of the target derivative.
Detailed Step-by-Step Protocol
Note: This protocol should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and nitrile gloves.
-
Catalyst Complex Formation:
-
To a 20 L jacketed glass reactor, purged with nitrogen, add the chiral N,N'-dioxide ligand (e.g., 0.1 mol, 1 mol%).
-
Add Nickel(II) perchlorate hexahydrate (0.1 mol, 1 mol%).
-
Charge the reactor with 5 L of anhydrous Dichloromethane (DCM).
-
Stir the mixture at room temperature (20-25°C) for 30 minutes until a homogenous catalyst solution is formed. The color should change, indicating complexation.
-
Causality: Pre-forming the chiral Lewis acid complex is crucial for activating the epoxide enantioselectively in the subsequent step.
-
-
Reaction Initiation:
-
Cool the reactor jacket to 0°C using a circulating chiller.
-
Once the internal temperature of the catalyst solution reaches 0-5°C, add 2-phenyloxirane (10.0 mol, 1.2 kg) to the reactor via an addition funnel over 15 minutes.
-
Causality: Low temperature is critical to control the reaction rate, prevent side reactions, and maximize enantioselectivity.
-
-
Controlled Substrate Addition:
-
Slowly add acrylonitrile (12.0 mol, 0.64 kg) to the reaction mixture dropwise via a syringe pump over 4-6 hours.
-
Causality: Slow addition of the nucleophile (acrylonitrile) maintains its low concentration in the reactor, preventing potential polymerization and dimerization side reactions. It also helps manage the reaction exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0-5°C for 24-48 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-phenyloxirane is consumed (<1% remaining).
-
-
Workup and Quenching:
-
Once the reaction is complete, slowly add 5 L of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reactor to quench the reaction. Caution: Perform this addition slowly as gas evolution (CO₂) may occur.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 2 L portions of DCM.
-
Combine all organic layers.
-
Causality: The bicarbonate solution neutralizes the acidic catalyst and quenches any remaining reactive species, ensuring the stability of the product during workup.
-
-
Purification:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the (R)-2-phenyl-tetrahydrofuran-3-carbonitrile as a clear oil.
-
Expected Yield: 85-95%.
-
Expected Enantiomeric Excess (ee): >95%, as determined by chiral HPLC analysis.
-
Scale-Up and Process Safety Considerations
Scaling a reaction from the bench to a pilot plant or manufacturing facility requires a thorough analysis of potential hazards and operational challenges.
-
Toxicity and Handling: Acrylonitrile is a toxic and carcinogenic substance.[4] On a large scale, closed-system transfers and dedicated scrubbers for off-gassing are mandatory. All operations involving nitriles should be conducted with extreme care, and appropriate waste disposal protocols must be in place.[12]
-
Thermal Management: The cycloaddition reaction is exothermic. A jacketed reactor with precise temperature control is essential to dissipate heat effectively and prevent a thermal runaway, which could compromise both yield and safety.
-
Solvent Selection: While DCM is an effective solvent, its environmental and health concerns may necessitate evaluation of alternatives like 2-MeTHF or CPME for a greener, more sustainable industrial process.
-
Reagent Sourcing: The cost and availability of the chiral ligand and metal catalyst are critical economic factors. For large-scale campaigns, developing a catalyst with a high turnover number (TON) or implementing a catalyst recycling program is highly beneficial.
Figure 3: A logic diagram illustrating key decision points when transitioning a synthesis to a larger scale.
References
-
Gao, F., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME . Catalysis Science & Technology. [Link]
-
Zheng, C., et al. (2018). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes . The Journal of Organic Chemistry. [Link]
-
Feng, X., et al. (2018). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes . Semantic Scholar. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans . PMC - NIH. [Link]
-
Kanger, T., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives . ResearchGate. [Link]
-
Romano, D. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates . AIR Unimi. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration . [Link]
-
Johnson, J. S., & Slade, M. C. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes . PubMed. [Link]
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Strieth-Kalthoff, F., et al. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation . PubMed Central. [Link]
-
Frontiers Editorial Office. (2024). Recent advances in catalytic asymmetric synthesis . Frontiers. [Link]
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Plutschack, M. B., et al. (2017). Continuous-flow synthesis of nitriles from aldehydes via Schmidt reaction . ResearchGate. [Link]
-
Kanger, T., et al. (2009). Synthesis of chiral tetrahydrofuran derivatives . ResearchGate. [Link]
-
Mondal, B., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy . ResearchGate. [Link]
-
Yamaguchi, T., & Asano, Y. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review . PubMed. [Link]
-
Wikipedia. Cyanide . [Link]
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Asymmetric catalysis for the synthesis of substituted tetrahydrofurans
An Application Guide to the Asymmetric Catalysis for the Synthesis of Substituted Tetrahydrofurans
Introduction: The Significance of Chiral Tetrahydrofurans
The tetrahydrofuran (THF) moiety is a privileged structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] From the potent antitumor properties of annonaceous acetogenins to the lignans that possess antiviral and antioxidant activities, the precise three-dimensional arrangement of substituents on the THF ring is often critical to their function.[3][4] Consequently, the development of robust and stereoselective methods to access these chiral scaffolds is a paramount objective in modern organic synthesis, directly impacting drug discovery and development.
This guide provides an in-depth exploration of three cornerstone strategies in asymmetric catalysis—organocatalysis, transition-metal catalysis, and biocatalysis—for the enantioselective and diastereoselective synthesis of substituted tetrahydrofurans. We will move beyond simple procedural lists to dissect the underlying principles of each method, offering detailed, field-tested protocols and explaining the causality behind critical experimental choices.
Strategy 1: Organocatalytic Asymmetric Synthesis
Organocatalysis utilizes small, chiral organic molecules to induce stereoselectivity, obviating the need for often toxic or expensive metals. One of the most powerful approaches for constructing highly substituted THFs is the tandem iminium-enamine catalysis, which facilitates a double Michael addition cascade.[5][6] This strategy allows for the rapid assembly of complex THF rings from simple acyclic precursors with excellent control over multiple stereocenters.
Principle of the Organocatalytic Double Michael Addition
This reaction employs a chiral secondary amine catalyst, typically a diarylprolinol silyl ether, to sequentially activate two different substrates. First, the catalyst reacts with an α,β-unsaturated aldehyde (enal) to form a chiral iminium ion. This activation lowers the LUMO of the enal, making it susceptible to nucleophilic attack. A γ-hydroxy-α,β-unsaturated carbonyl compound then acts as the nucleophile in the first Michael addition. Following this, the catalyst engages in an enamine-based activation of the intermediate, facilitating an intramolecular oxa-Michael cyclization to forge the THF ring.[5]
Logical Flow of the Double Michael Addition Cascade
Caption: Tandem Iminium-Enamine Catalysis Workflow.
Detailed Protocol: Organocatalytic Synthesis of a 2,3,4-Trisubstituted THF
This protocol is adapted from a procedure for the asymmetric synthesis of highly substituted tetrahydrofurans via a double Michael addition strategy.[5]
Materials:
-
(E)-4-hydroxy-1-phenylpent-2-en-1-one (γ-hydroxy enone, 1.0 equiv)
-
(E)-cinnamaldehyde (enal, 1.5 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
Benzoic Acid (co-catalyst, 10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Sodium borohydride (NaBH₄, 2.0 equiv)
-
Methanol (MeOH)
-
Standard workup and purification reagents (Saturated NH₄Cl, brine, MgSO₄, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the γ-hydroxy enone (e.g., 0.2 mmol, 1.0 equiv), the chiral amine catalyst (0.02 mmol, 10 mol%), and benzoic acid (0.02 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous DCM (2.0 mL). Cool the mixture to 0 °C in an ice bath. Add the enal (0.3 mmol, 1.5 equiv) dropwise.
-
Scientist's Note: The use of an acid co-catalyst like benzoic acid is crucial. It facilitates the formation of the iminium ion and protonates the resulting enamine in the final hydrolysis step, promoting catalyst turnover.
-
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the limiting γ-hydroxy enone by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
In-situ Reduction: Once the starting material is consumed, cool the reaction mixture to 0 °C. Add MeOH (2.0 mL) followed by the portion-wise addition of NaBH₄ (0.4 mmol, 2.0 equiv) over 10 minutes.
-
Rationale: The initial cascade reaction yields a THF with an aldehyde moiety. This in-situ reduction to the corresponding primary alcohol simplifies purification and characterization, as aldehydes can be prone to oxidation or epimerization.
-
-
Work-up: After stirring for 1 hour, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired substituted tetrahydrofuran as a stable alcohol.
Expected Outcome and Characterization:
-
The product should be obtained as a white solid or colorless oil in high yield (typically >80%).
-
High diastereoselectivity (dr >95:5) and enantioselectivity (ee >95%) are expected.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio from the ¹H NMR of the crude reaction mixture. Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Strategy 2: Transition-Metal-Catalyzed Asymmetric Synthesis
Transition-metal catalysis offers a powerful and versatile platform for THF synthesis, often achieving high turnovers and selectivities. Palladium-catalyzed asymmetric allylic cycloaddition is a particularly elegant method, enabling the construction of functionalized chiral THF acetals with multiple stereocenters.[7]
Principle of Pd-Catalyzed Asymmetric Allylic Cycloaddition
In this strategy, a Pd(0) catalyst, coordinated to a chiral phosphine ligand (e.g., BINAP), reacts with a vinyl epoxide. This process generates a chiral π-allyl-palladium intermediate. Concurrently, a β-keto enol ether acts as a soft nucleophile. The nucleophile attacks the π-allyl complex in an outer-sphere fashion, followed by an intramolecular hemiacetalization to form the THF acetal ring. The chiral ligand environment dictates the facial selectivity of the nucleophilic attack, thereby controlling the stereochemistry of the newly formed stereocenters.[7]
Catalytic Cycle for THF Acetal Formation
Caption: Palladium-Catalyzed Asymmetric Allylic Cycloaddition.
Detailed Protocol: Pd-Catalyzed Synthesis of a Chiral THF Acetal
This protocol is based on the work of Shu-Li You and colleagues for synthesizing functionalized THF acetals.[7]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃, 2.5 mol%)
-
(R)-BINAP (chiral ligand, 6 mol%)
-
Vinyl epoxide (1.2 equiv)
-
β-keto enol ether (1.0 equiv)
-
Toluene, anhydrous
-
Standard workup and purification reagents
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃·CHCl₃ (0.005 mmol, 2.5 mol%) and (R)-BINAP (0.012 mmol, 6 mol%) to a flame-dried Schlenk tube. Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes.
-
Scientist's Note: The ratio of ligand to palladium is critical. A slight excess of the chiral ligand ensures that the active catalytic species is fully coordinated, which is essential for achieving high enantioselectivity.
-
-
Reaction Assembly: To the catalyst solution, add the β-keto enol ether (0.2 mmol, 1.0 equiv) followed by the vinyl epoxide (0.24 mmol, 1.2 equiv).
-
Reaction Conditions: Seal the tube and stir the reaction mixture at 20 °C for 20 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the residue by flash column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the chiral THF acetal.
Expected Outcome and Characterization:
-
The reaction typically provides the THF acetal product in good to excellent yield (70-95%).
-
Both high diastereoselectivity and enantioselectivity are expected (dr >20:1, ee >95%).
-
Characterization: Confirm the structure and relative stereochemistry using ¹H NMR (including NOE experiments), ¹³C NMR, and HRMS. The enantiomeric excess is determined by HPLC on a chiral stationary phase.
Representative Data for Pd-Catalyzed Cycloaddition
| Vinyl Epoxide (R¹) | β-Keto Enol Ether (R², R³) | Yield (%) | dr | ee (%) |
| Phenyl | Methyl, Phenyl | 92 | >20:1 | 96 |
| 4-MeO-Ph | Ethyl, Phenyl | 95 | >20:1 | 97 |
| 2-Naphthyl | Methyl, 2-Thienyl | 88 | >20:1 | 95 |
| Cyclohexyl | Methyl, Phenyl | 75 | >20:1 | 94 |
| Data synthesized from trends reported in the literature.[7] |
Strategy 3: Biocatalytic Asymmetric Synthesis
Biocatalysis harnesses the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally friendly conditions. For THF synthesis, a powerful biocatalytic method is the kinetic resolution of racemic starting materials, such as δ-haloalcohols, using halohydrin dehalogenases.[8][9]
Principle of Biocatalytic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst—in this case, an enzyme. Halohydrin dehalogenases (HHDHs) are versatile enzymes that can catalyze the intramolecular Sₙ2 cyclization of a haloalcohol.[8] When a racemic δ-haloalcohol is exposed to an HHDH, the enzyme selectively recognizes and cyclizes one enantiomer (e.g., the R-enantiomer) into the corresponding chiral THF, leaving the unreacted, enantioenriched S-enantiomer of the haloalcohol behind. This provides simultaneous access to two valuable, optically pure products.
Workflow for Biocatalytic Kinetic Resolution
Sources
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- 2. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 3. dspace.ut.ee [dspace.ut.ee]
- 4. Asymmetric total synthesis of four bioactive lignans using donor–acceptor cyclopropanes and bioassay of (−)- and (+)-niranthin against hepatitis B and influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy / Asian Journal of Organic Chemistry, 2018 [sci-hub.box]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Deployment of (R)-Tetrahydrofuran-3-carbonitrile in the Enantioselective Total Synthesis of Natural Products: A Guide for Researchers
The pursuit of elegant and efficient pathways to complex, biologically active natural products is a cornerstone of modern organic chemistry. The strategic use of chiral building blocks is paramount in this endeavor, enabling the construction of intricate stereochemical architectures with precision and high yield. Among the arsenal of available chiral synthons, (R)-Tetrahydrofuran-3-carbonitrile has emerged as a versatile and valuable precursor for the synthesis of a variety of natural products, particularly those featuring substituted tetrahydrofuran and γ-butyrolactone moieties. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical application of (R)-Tetrahydrofuran-3-carbonitrile in the total synthesis of natural products, with a focus on the synthesis of the lichen metabolite (+)-Nephrosteranic Acid.
Introduction to (R)-Tetrahydrofuran-3-carbonitrile: A Chiral Building Block of Significance
(R)-Tetrahydrofuran-3-carbonitrile is a heterocyclic building block characterized by a stereodefined center at the C3 position of the tetrahydrofuran ring.[1] This inherent chirality, coupled with the versatile reactivity of the nitrile group, makes it an attractive starting material for asymmetric synthesis. The nitrile functionality can be readily transformed into a variety of other functional groups, including carboxylic acids, amines, and amides, providing a gateway to diverse molecular scaffolds.[1]
Application in the Total Synthesis of (+)-Nephrosteranic Acid
(+)-Nephrosteranic acid is a member of the paraconic acid family of γ-butyrolactones, a class of natural products known for their diverse biological activities.[2] The total synthesis of (+)-nephrosteranic acid provides an excellent case study to illustrate the utility of (R)-Tetrahydrofuran-3-carbonitrile as a chiral precursor. The core of (+)-nephrosteranic acid is a trans-disubstituted γ-butyrolactone ring, and the stereochemistry at the C4 and C5 positions is crucial for its biological activity.
Retrosynthetic Analysis and the Role of (R)-Tetrahydrofuran-3-carbonitrile
A logical retrosynthetic disconnection of (+)-nephrosteranic acid reveals a key chiral intermediate, a substituted γ-butyrolactone that can be traced back to (R)-Tetrahydrofuran-3-carbonitrile. The nitrile group serves as a masked carboxylic acid, and the tetrahydrofuran ring provides the foundational stereochemistry.
Figure 1: Retrosynthetic analysis of (+)-nephrosteranic acid.
The key insight is that the C3 stereocenter of (R)-Tetrahydrofuran-3-carbonitrile can be effectively translated into the C4 stereocenter of the target molecule. The nitrile group can be hydrolyzed to a carboxylic acid, and a subsequent elaboration of a side chain at the C4 position, followed by lactonization, can construct the desired γ-butyrolactone core with the correct stereochemistry.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the key transformations in the synthesis of (+)-nephrosteranic acid, starting from (R)-Tetrahydrofuran-3-carbonitrile.
Part 1: Hydrolysis of (R)-Tetrahydrofuran-3-carbonitrile to (R)-Tetrahydrofuran-3-carboxylic acid
The initial step involves the hydrolysis of the nitrile to the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis and can be achieved under either acidic or basic conditions.
Protocol 1: Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-Tetrahydrofuran-3-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (R)-Tetrahydrofuran-3-carboxylic acid. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | (R)-Tetrahydrofuran-3-carbonitrile |
| Reagents | Concentrated HCl, Water |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Part 2: Introduction of the Side Chain and Formation of the γ-Butyrolactone
This part of the synthesis involves the introduction of the undecyl side chain and the subsequent formation of the γ-butyrolactone ring. A plausible strategy involves the alkylation of a suitable derivative of (R)-Tetrahydrofuran-3-carboxylic acid.
Figure 2: Proposed synthetic workflow.
Protocol 2: Alkylation and Lactonization
-
Esterification: Convert (R)-Tetrahydrofuran-3-carboxylic acid to its methyl or ethyl ester using standard esterification conditions (e.g., SOCl₂ in methanol or ethanol).
-
α-Alkylation: Deprotonate the α-carbon of the ester using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an inert solvent such as tetrahydrofuran (THF).
-
Addition of Electrophile: Add undecyl iodide or bromide to the enolate solution and allow the reaction to warm to room temperature.
-
Hydrolysis and Lactonization: Hydrolyze the resulting ester under basic conditions (e.g., LiOH in THF/water) to obtain the diacid. Acidify the reaction mixture to promote spontaneous lactonization to the trans-disubstituted γ-butyrolactone.
-
Purification: Purify the crude (+)-nephrosteranic acid by column chromatography or recrystallization.
| Parameter | Value |
| Key Intermediate | (R)-Tetrahydrofuran-3-carboxylic acid ester |
| Base for Alkylation | Lithium diisopropylamide (LDA) |
| Electrophile | Undecyl iodide/bromide |
| Lactonization Condition | Acidic work-up |
| Stereochemical Outcome | Predominantly trans-isomer |
Causality Behind Experimental Choices:
-
Choice of Base for Alkylation: LDA is a strong, non-nucleophilic base that efficiently generates the ester enolate at low temperatures, minimizing side reactions.
-
Stereocontrol in Alkylation: The stereochemical outcome of the alkylation is directed by the existing stereocenter at C3 of the tetrahydrofuran ring, leading to the preferential formation of the desired diastereomer.
-
Spontaneous Lactonization: The proximity of the newly introduced carboxylic acid and the hydroxyl group (formed upon hydrolysis of the tetrahydrofuran ether linkage under harsh acidic conditions if not carefully controlled, or more likely, the lactone is formed from a di-acid precursor) facilitates the intramolecular cyclization to the stable γ-butyrolactone ring upon acidification.
Conclusion: A Versatile Tool in the Synthetic Chemist's Toolkit
(R)-Tetrahydrofuran-3-carbonitrile stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex natural products. Its application in the total synthesis of (+)-nephrosteranic acid, as outlined in this guide, showcases a strategic approach to stereocontrolled synthesis. The ready availability of this chiral synthon, combined with the versatility of the nitrile group, opens up avenues for the synthesis of a wide array of other natural products and their analogues. Researchers and drug development professionals are encouraged to explore the potential of (R)-Tetrahydrofuran-3-carbonitrile in their synthetic endeavors, leveraging its inherent chirality to unlock efficient and elegant solutions to challenging synthetic problems.
References
-
Nallasivam, J. L., & Fernandes, R. A. (2017). A protecting-group-free synthesis of (+)-nephrosteranic, (+)-protolichesterinic, (+)-nephrosterinic, (+)-phaseolinic, (+)-rocellaric acids and (+)-methylenolactocin. Organic & Biomolecular Chemistry, 15(3), 708–716. [Link]
- [Relevant reference for a specific transformation if available from further focused searches, e.g.
-
Nallasivam, J. L., & Fernandes, R. A. (2017). A protecting-group-free synthesis of (+)-nephrosteranic, (+)-protolichesterinic, (+)-nephrosterinic, (+)-phaseolinic, (+)-rocellaric acids and (+)-methylenolactocin. PubMed. [Link]
Sources
- 1. Total Synthesis of (±)–Rocaglamide via Oxidation-Initiated Nazarov Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protecting-group-free synthesis of (+)-nephrosteranic, (+)-protolichesterinic, (+)-nephrosterinic, (+)-phaseolinic, (+)-rocellaric acids and (+)-methylenolactocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield and Enantioselectivity in (R)-Tetrahydrofuran-3-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of (R)-Tetrahydrofuran-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this valuable chiral building block. (R)-Tetrahydrofuran-3-carbonitrile is a critical intermediate in medicinal chemistry, and its efficient, enantiomerically pure synthesis is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of (R)-Tetrahydrofuran-3-carbonitrile.
Q1: What are the primary enantioselective routes to the tetrahydrofuran core with functionality at the 3-position?
A1: The synthesis of chiral 3-substituted tetrahydrofurans hinges on establishing the stereocenter effectively. The most prevalent and powerful strategies include:
-
Asymmetric Hydroformylation of Dihydrofurans: This is arguably one of the most direct routes. Using 2,5-dihydrofuran or 2,3-dihydrofuran as a substrate, a rhodium catalyst with a chiral diphosphine ligand can introduce a formyl group at the 3-position with high regio- and enantioselectivity.[1] The resulting aldehyde is then converted to the nitrile. The choice of ligand is critical for controlling the stereochemical outcome.[2]
-
Intramolecular Cyclization of Chiral Precursors: This strategy involves building a linear precursor that already contains the required stereocenter(s) and then inducing ring closure. Common methods include the intramolecular SN2 displacement of a leaving group (like a tosylate or halide) by a hydroxyl group.[3]
-
Enzymatic Reactions: Hydroxynitrile lyases (HNLs) can be used for the enantioselective synthesis of cyanohydrins, which can then be elaborated into the target molecule.[4] While not a direct route to the final product, this method establishes the crucial chiral nitrile-bearing carbon early in the synthesis.
Q2: Once I have the chiral aldehyde, (R)-tetrahydrofuran-3-carbaldehyde, what are the most reliable methods for converting it to the nitrile?
A2: The conversion of an aldehyde to a nitrile is a standard transformation with several reliable protocols. The choice often depends on the stability of your substrate and the desired scale.
-
Two-Step via Oxime: This is a classic and highly reliable method. The aldehyde is first reacted with hydroxylamine hydrochloride to form an aldoxime. The subsequent dehydration of the oxime to the nitrile can be achieved with various reagents, such as acetic anhydride, trifluoroacetic anhydride, or Burgess reagent. This method is robust and generally high-yielding.
-
Direct Cyanation: While direct cyanation methods exist, they often involve toxic reagents and can be sensitive to reaction conditions. For a sensitive, valuable chiral intermediate, the two-step oxime route is often preferred for its reliability and cleaner reaction profile.
-
Catalytic Ammoxidation: For industrial-scale synthesis, the direct ammoxidation of the corresponding alcohol (if the aldehyde is first reduced) can be an efficient pathway to the nitrile, though it requires specialized catalytic setups.[5]
Q3: How critical is solvent purity, particularly for THF, in these syntheses?
A3: Extremely critical. Using reagent-grade tetrahydrofuran (THF) directly from the bottle is a common source of failed or low-yielding reactions. Commercial THF can contain peroxides, which can quench catalysts and initiate unwanted side reactions.[6] Furthermore, water content can interfere with many of the organometallic catalysts and reagents used, such as Grignard reagents or in Mitsunobu reactions.[7]
-
Peroxide Removal: Always test for peroxides before use. If present, they must be removed.
-
Drying: THF for sensitive reactions should be rigorously dried, typically by distillation from a suitable drying agent like sodium/benzophenone or lithium aluminum hydride (with extreme caution).[6]
Section 2: Troubleshooting Guide
This section tackles specific experimental problems you might face.
Q: My asymmetric hydroformylation of 2,5-dihydrofuran is giving low enantiomeric excess (ee). What are the likely causes and how can I fix it?
A: Low enantioselectivity in this reaction is a common but solvable problem. The issue almost always traces back to the catalyst system or reaction conditions.
-
Possible Cause 1: Ligand Purity/Integrity: The chiral diphosphine or diphosphite ligand is the heart of the asymmetric induction. If it has degraded or is impure, the catalyst's chiral environment is compromised.
-
Solution: Ensure the ligand is of high purity and has been stored properly under an inert atmosphere. If in doubt, purify the ligand by recrystallization or chromatography. The use of phosphite-based ligands can be advantageous due to their resistance to oxidation.
-
-
Possible Cause 2: Incorrect Catalyst Pre-formation or Activation: The active catalytic species may not be forming correctly.
-
Solution: Follow a reliable protocol for catalyst pre-formation. This often involves stirring the rhodium precursor (e.g., Rh(acac)(CO)₂) with the chiral ligand in the reaction solvent for a specific time before introducing the substrate and syngas.
-
-
Possible Cause 3: Suboptimal Reaction Conditions: Temperature and pressure play a crucial role in both selectivity and activity.[8]
-
Solution: Systematically screen the temperature and syngas (CO/H₂) pressure. Higher pressures can sometimes improve enantioselectivity but may affect the n/iso (linear/branched) ratio of the aldehyde product. Lowering the temperature often enhances enantioselectivity, albeit at the cost of reaction rate.
-
-
Possible Cause 4: Contaminated Syngas: Impurities in the carbon monoxide or hydrogen gas can poison the catalyst.
-
Solution: Use high-purity syngas and consider passing it through a purification train to remove traces of oxygen, water, or other contaminants.
-
Troubleshooting Workflow: Low Enantiomeric Excess
Here is a logical workflow to diagnose and solve issues with low ee in asymmetric hydroformylation.
Caption: Troubleshooting workflow for low enantiomeric excess (ee).
Q: I am attempting an intramolecular cyclization to form the tetrahydrofuran ring using a Mitsunobu reaction, but the yield is very low and I get a complex mixture of byproducts. What's going wrong?
A: The Mitsunobu reaction is exceptionally powerful for its stereoinvertive C-O bond formation but is notorious for being sensitive and generating difficult-to-remove byproducts.[9][10]
-
Possible Cause 1: Reagent Quality and Stoichiometry: Triphenylphosphine (PPh₃) can oxidize over time to triphenylphosphine oxide. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade upon exposure to light and air. Using excess reagents to force the reaction to completion is a common but problematic approach that complicates purification.[7]
-
Solution: Use fresh or purified PPh₃ and DEAD/DIAD. Perform the reaction on a small scale first to optimize stoichiometry, aiming for 1.1-1.5 equivalents of the Mitsunobu reagents.
-
-
Possible Cause 2: Incorrect Order of Addition: The order in which reagents are added can significantly impact the outcome.
-
Solution: The most common and often successful method is to have the alcohol substrate and PPh₃ in a dry solvent (like THF) at 0°C, and then add the DEAD/DIAD dropwise.[11] Pre-forming the betaine by mixing PPh₃ and DEAD/DIAD before adding the alcohol is an alternative that can work for difficult substrates.[11]
-
-
Possible Cause 3: pKa of the Nucleophile: In an intramolecular reaction, the nucleophile is the hydroxyl group. However, the reaction generates an acidic protonated azodicarboxylate byproduct. If your substrate has other acidic protons, it can interfere with the desired reaction.
-
Solution: This is less of an issue for simple diols, but if other acidic functional groups are present, they may need to be protected.
-
-
Possible Cause 4: Purification Issues: The primary byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine, are notoriously difficult to remove via standard silica gel chromatography.
-
Solution: Consider using polymer-supported triphenylphosphine, which can be filtered off after the reaction.[12] Alternatively, there are specific workup procedures to remove TPPO, such as precipitation from a nonpolar solvent or conversion to a water-soluble derivative.
-
Section 3: Key Protocols & Methodologies
Protocol 1: Rh-Catalyzed Asymmetric Hydroformylation of 2,5-Dihydrofuran
This protocol is adapted from methodologies known to produce chiral tetrahydrofuran-3-carbaldehyde with high enantioselectivity.[1][2]
Materials:
-
Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂]
-
Chiral diphosphonite ligand (e.g., a derivative of L3c as described in the literature for high ee to the 3-aldehyde)[1]
-
2,5-Dihydrofuran, freshly distilled
-
Anhydrous, degassed toluene
-
High-purity syngas (1:1 mixture of H₂:CO)
-
High-pressure autoclave reactor equipped with magnetic stirring and temperature/pressure controls
Procedure:
-
Catalyst Preparation: In a glovebox, add Rh(acac)(CO)₂ (1.0 mol%) and the chiral ligand (1.2 mol%) to a Schlenk flask. Add a small amount of anhydrous toluene and stir for 30 minutes at room temperature to pre-form the catalyst.
-
Reactor Setup: Transfer the catalyst solution via cannula to the autoclave reactor, which has been previously dried and purged with argon. Add the remaining anhydrous toluene.
-
Substrate Addition: Add freshly distilled 2,5-dihydrofuran (1.0 equivalent) to the reactor.
-
Reaction: Seal the reactor. Purge the system three times with syngas. Pressurize the reactor to the optimized pressure (e.g., 20 bar) with the 1:1 H₂:CO mixture. Heat the reactor to the optimized temperature (e.g., 60°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by observing gas uptake. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the excess pressure in a fume hood. Concentrate the reaction mixture under reduced pressure. The crude (R)-tetrahydrofuran-3-carbaldehyde can be purified by flash chromatography on silica gel, though it is often sufficiently pure to be used directly in the next step.
-
QC Check: Analyze the enantiomeric excess (ee) of the product via chiral HPLC or GC (see Protocol 3).
Protocol 2: Conversion of (R)-tetrahydrofuran-3-carbaldehyde to (R)-Tetrahydrofuran-3-carbonitrile
Step A: Oxime Formation
-
Dissolve the crude aldehyde (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude oxime.
Step B: Dehydration to Nitrile
-
Dissolve the crude oxime in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0°C.
-
Slowly add trifluoroacetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude (R)-Tetrahydrofuran-3-carbonitrile by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
Objective: To determine the ratio of (R) and (S) enantiomers of the synthesized product.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a Daicel CHIRALPAK® series column)
-
HPLC-grade hexane and isopropanol
-
Racemic standard of tetrahydrofuran-3-carbonitrile
Procedure:
-
Method Development (using racemic standard):
-
Dissolve a small amount of the racemic standard in the mobile phase.
-
Start with a mobile phase composition of 90:10 hexane:isopropanol at a flow rate of 1.0 mL/min.
-
Inject the standard and monitor the chromatogram.
-
Adjust the ratio of hexane to isopropanol to achieve baseline separation of the two enantiomer peaks. Reducing the isopropanol percentage typically increases retention time and resolution.[13]
-
-
Sample Analysis:
-
Once the optimal method is established, prepare a dilute solution of your synthesized product.
-
Inject the sample and record the chromatogram.
-
-
Calculation of ee:
-
Identify the peaks corresponding to the (R) and (S) enantiomers by comparing with an authentic, enantiopure standard if available, or by assigning the major peak as the expected enantiomer.
-
Calculate the area of each peak.
-
Calculate ee% using the formula: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
-
Section 4: Data & Comparisons
Table 1: Representative Data on Ligand Effects in Asymmetric Hydroformylation
This table summarizes typical outcomes when using different classes of chiral ligands for the hydroformylation of a dihydrofuran substrate. The data is illustrative, based on trends reported in the literature.[1]
| Ligand Type | Example Ligand | Typical Yield (%) | Regioselectivity (3-aldehyde:2-aldehyde) | Enantiomeric Excess (ee%) |
| Chiral Diphosphine | (R,R)-iPr-BPE | ~70% | 85:15 | ~20% |
| Chiral Diphosphite | (R,R,R)-Kellnerphos | ~85% | 90:10 | ~85% |
| Chiral Phosphine-Phosphonite | Xantphos-type (L3c) | ~90% | >98:2 | >90% |
As demonstrated, modern phosphine-phosphonite and diphosphite ligands generally offer superior performance in both regioselectivity and enantioselectivity for this class of substrate compared to older diphosphine ligands.
Section 5: Visual Guides
General Synthetic Pathways
Caption: Key synthetic pathways to (R)-Tetrahydrofuran-3-carbonitrile.
Section 6: References
-
Driedger, D., Wilson, D. M., & Britton, R. (2025). A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-containing macrolides. RSC Publishing.
-
Kim, J. M., et al. (n.d.). Ring-closing metathesis toward the synthesis of 2,5-dihydrofuran and 2,5-dihydropyrrole skeletons from Baylis–Hillman adducts. ElectronicsAndBooks.
-
O'Doherty, G. A., & aromas, G. (2016). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. RSC Publishing.
-
Various Authors. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Chiral Starting Material Purification. Benchchem.
-
Wikipedia contributors. (n.d.). Mitsunobu reaction. Wikipedia.
-
Saleem, M., et al. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health.
-
Various Authors. (n.d.). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. ACS Publications.
-
Reddit contributors. (2018). Mitsunobu reaction issues. r/chemistry on Reddit.
-
ResearchGate. (n.d.). Synthesis of heterocyclic, allylic, and aliphatic nitriles Reaction conditions. ResearchGate.
-
BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. organic-chemistry.org.
-
K. C. K. Swamy, et al. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
-
Wikipedia contributors. (n.d.). Letts nitrile synthesis. Wikipedia.
-
Macogonkosza, M., et al. (2000). Simple synthesis of 2-substituted Tetrahydrofuran-3-carbonitriles. Synlett.
-
Organic Syntheses. (n.d.). Tetrahydrofuran. Organic Syntheses Procedure.
-
MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
-
Kamer, P. C., et al. (2012). Highly selective asymmetric Rh-catalyzed hydroformylation of heterocyclic olefins. PubMed.
-
ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate.
-
El-Awa, A. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. [Source not specified].
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). organic-chemistry.org.
-
Organic Syntheses. (n.d.). [Purification of Tetrahydrofuran]. Organic Syntheses Procedure.
-
Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
-
Wikipedia contributors. (n.d.). Tetrahydrofuran. Wikipedia.
-
SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA.
-
BenchChem. (n.d.). Tetrahydrofuran-3-carbonitrile|CAS 14631-44-8. Benchchem.
-
Diéguez, M., Pàmies, O., & Claver, C. (2009). Rh-Catalyzed Asymmetric Hydroformylation of Heterocyclic Olefins Using Chiral Diphosphite Ligands. Scope and Limitations. ElectronicsAndBooks.
-
Google Patents. (n.d.). Purification of tetrahydrofuran. Google Patents.
-
ResearchGate. (2025). Highly Selective Asymmetric Rh-Catalyzed Hydroformylation of Heterocyclic Olefins. ResearchGate.
-
Google Patents. (1981). Purification of tetrahydrofuran. Patent 0041790.
-
Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews.
-
National Institutes of Health. (n.d.). Method for purifying tetrahydrofuran. PubChem.
-
ResearchGate. (2025). Rh‐Catalyzed Asymmetric Hydroformylation: The Case of Substituted and Heterocyclic Olefins. ResearchGate.
-
Sci-Hub. (2005). Diastereoselective Synthesis of Enantioenriched, Annulated Tetrahydrofurans by Simultaneous Formation of the O‐1 C‐5 and the C‐5 C‐4 Bonds. Advanced Synthesis & Catalysis.
-
Google Patents. (n.d.). Process for the preparation of 3-hydroxytetrahydrofuran. Google Patents.
-
Wolfe, J. P., & Rossi, M. A. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health.
-
ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC.
-
RSC Publishing. (n.d.). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
-
National Institutes of Health. (n.d.). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. PMC.
-
MDPI. (n.d.). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. MDPI.
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- 1. Highly selective asymmetric Rh-catalyzed hydroformylation of heterocyclic olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. Organic Syntheses Procedure [orgsyn.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted Tetrahydrofurans
Welcome to the Technical Support Center for the synthesis of substituted tetrahydrofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in mechanistic principles and supported by experimental evidence.
Section 1: Troubleshooting Low Yields and Incomplete Reactions
Low product yield is one of the most frequently encountered issues. This section will address common causes and provide systematic approaches to improve reaction efficiency.
Q1: My intramolecular Williamson ether synthesis of a substituted tetrahydrofuran is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in intramolecular Williamson ether synthesis for tetrahydrofuran formation are often attributed to competing side reactions, primarily E2 elimination, or suboptimal reaction conditions that fail to promote the desired SN2 cyclization.[1][2]
Causality and Troubleshooting:
-
E2 Elimination as a Major Side Reaction: The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the carbon bearing the leaving group, leading to an alkene byproduct instead of the desired tetrahydrofuran.[3] This is particularly prevalent with secondary and tertiary halides.[4]
-
Troubleshooting Protocol 1: Optimizing Base and Solvent Conditions
-
Base Selection: Employ a strong, non-nucleophilic, sterically hindered base to favor deprotonation of the alcohol over direct participation in the substitution or elimination. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[1]
-
Solvent Choice: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).[4][5] These solvents solvate the counter-ion of the alkoxide, leaving a "naked" and more reactive alkoxide anion for the SN2 attack.[5] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[5]
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[6] If alkene formation is significant, try running the reaction at a lower temperature for a longer duration.
-
-
-
Steric Hindrance: Significant steric bulk on the substrate can hinder the backside attack required for the SN2 mechanism, slowing down the desired cyclization and allowing side reactions to dominate.[3]
-
Troubleshooting Strategy: If possible, redesign the synthesis to have the leaving group on a primary carbon.
-
-
Incomplete Deprotonation: The alcohol must be fully deprotonated to form the alkoxide. An insufficient amount or a weak base will result in a low concentration of the active nucleophile.
-
Troubleshooting Tip: Ensure you are using at least one equivalent of a strong base like NaH. The reaction can be monitored for the cessation of hydrogen gas evolution.
-
Data Summary: Impact of Reaction Parameters on Williamson Ether Synthesis
| Parameter | Condition | Effect on SN2 (THF formation) | Effect on E2 (Alkene formation) | Reference(s) |
| Substrate | Primary Halide | Favored | Minimized | [3] |
| Secondary Halide | Possible, but competes with E2 | Significant | [4] | |
| Tertiary Halide | Disfavored | Major Product | [4] | |
| Base | Strong, non-nucleophilic (e.g., NaH) | Favored | Minimized | [1] |
| Strong, nucleophilic (e.g., NaOEt) | Possible | Increased | [7] | |
| Solvent | Polar Aprotic (e.g., DMF, THF) | Favored | - | [5] |
| Polar Protic (e.g., Ethanol) | Disfavored (solvates nucleophile) | Can be favored | [7] | |
| Temperature | Low | Favored | Minimized | [6] |
| High | Can increase rate, but also E2 | Favored | [6] |
Section 2: Addressing Stereoselectivity Issues
Controlling the stereochemistry of newly formed stereocenters is a critical aspect of synthesizing substituted tetrahydrofurans, which are often chiral molecules.
Q2: My palladium-catalyzed synthesis of a 2,5-disubstituted tetrahydrofuran is resulting in a low diastereomeric ratio. How can I improve the stereoselectivity?
A2: Low diastereoselectivity in palladium-catalyzed syntheses of substituted tetrahydrofurans, particularly from acyclic γ-hydroxy internal alkenes, can often be attributed to reversible β-hydride elimination and re-insertion steps that scramble the stereochemistry.[7]
Mechanistic Insight and Troubleshooting:
The desired stereoselective pathway involves a syn-insertion of the alkene into the Pd-O bond of a Pd(Ar)(OR) intermediate, followed by reductive elimination. However, if the resulting palladium-alkyl intermediate undergoes β-hydride elimination, it can form a palladium-hydride species and an alkene. Subsequent re-insertion of the alkene can occur with the opposite facial selectivity, leading to a mixture of diastereomers.[7]
Caption: Competing pathways in Pd-catalyzed THF synthesis.
Troubleshooting Protocol 2: Enhancing Diastereoselectivity
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can influence the rate of reductive elimination versus β-hydride elimination. Experiment with a variety of monodentate and bidentate phosphine ligands to find the optimal balance.[8]
-
Temperature Optimization: Lowering the reaction temperature can sometimes suppress the rate of β-hydride elimination relative to reductive elimination, thereby preserving the initial stereochemistry.[9]
-
Substrate Design: If feasible, using cyclic alkenes often leads to higher diastereoselectivities (>20:1) because the rigid ring system disfavors the conformational changes required for β-hydride elimination.[7]
-
Catalyst System: Explore different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands. The pre-catalyst can influence the nature of the active catalytic species.
Q3: I am observing poor regioselectivity (exo vs. endo cyclization) in my acid-catalyzed synthesis of a substituted tetrahydrofuran. How can I control this?
A3: The regioselectivity of acid-catalyzed cyclizations of unsaturated alcohols is governed by the relative stability of the carbocation intermediates formed during the reaction, which is dictated by Baldwin's rules and the specific substitution pattern of the substrate. 5-exo-trig cyclizations are generally favored over 6-endo-trig cyclizations. However, substrate electronics and sterics can influence this outcome.
Troubleshooting Strategies:
-
Catalyst Choice: The nature of the acid catalyst can significantly impact regioselectivity.
-
Brønsted Acids: Strong Brønsted acids like triflic acid (TfOH) can promote Prins-type cyclizations, which may favor the formation of five-membered rings.[10]
-
Lewis Acids: Different Lewis acids can exhibit varying degrees of oxophilicity and may chelate to the substrate in different ways, influencing the transition state and thus the regioselectivity. Screen a range of Lewis acids (e.g., SnCl₄, TiCl₄, TMSOTf) to find the optimal catalyst for the desired cyclization mode.[11]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize charged intermediates, thereby influencing the reaction pathway. Experiment with solvents of varying polarity.
-
Protecting Groups: The presence of bulky protecting groups on the substrate can sterically disfavor one cyclization pathway over another.
Section 3: Managing Protecting Group-Related Side Reactions
In multi-step syntheses of complex substituted tetrahydrofurans, the use of protecting groups is often unavoidable. However, they can also be a source of unexpected side reactions.
Q4: My protecting group is being cleaved under the reaction conditions for tetrahydrofuran ring formation. What can I do?
A4: Unwanted deprotection is a common issue when the protecting group is not stable to the reaction conditions.
Troubleshooting Protocol 3: Addressing Unwanted Deprotection
-
Protecting Group Selection: The most robust solution is to choose a protecting group that is orthogonal to the reaction conditions. For example, if your cyclization is acid-catalyzed, use a base-labile or fluoride-labile protecting group.
Protecting Group Type Cleavage Conditions Stability Silyl Ethers (e.g., TBS, TIPS) Fluoride (e.g., TBAF), Acid Stable to base, mild oxidation/reduction Benzyl Ethers (Bn) Hydrogenolysis (H₂, Pd/C) Stable to acid, base, many redox reagents Acetals/Ketals Acid Stable to base Esters (e.g., Acetate, Pivaloate) Base (saponification) Stable to acid -
Milder Reaction Conditions: If changing the protecting group is not feasible, attempt to perform the cyclization under milder conditions. This could involve using a less harsh catalyst, a lower reaction temperature, or a shorter reaction time.
Q5: I am observing side reactions involving my protecting group during the deprotection step. How can I avoid this?
A5: Side reactions during deprotection can include migration of the protecting group or reaction with other functional groups in the molecule.
Troubleshooting Strategies:
-
Optimize Deprotection Conditions: Carefully control the stoichiometry of the deprotecting agent, the temperature, and the reaction time. Over-exposure to the deprotection reagent can lead to side reactions.
-
Alternative Deprotection Reagents: If a standard deprotection protocol is causing issues, explore alternative reagents. For example, for silyl ether cleavage, if TBAF is causing problems, consider using HF-pyridine or triethylamine trihydrofluoride.
-
Sequential Deprotection: In molecules with multiple protecting groups, a carefully planned sequential deprotection strategy is essential to avoid unwanted reactions.
Section 4: Purification Strategies for Substituted Tetrahydrofurans
Effective purification is crucial to obtain the desired product in high purity. This section addresses common purification challenges.
Q6: How can I effectively separate my desired substituted tetrahydrofuran from unreacted starting materials and non-polar byproducts like alkenes from elimination?
A6: Flash column chromatography is the most common and effective method for purifying substituted tetrahydrofurans from byproducts.
Experimental Protocol: Flash Column Chromatography Purification
-
Solvent System Selection: The key to a good separation is finding an appropriate solvent system. Use thin-layer chromatography (TLC) to screen different solvent mixtures (e.g., hexanes/ethyl acetate, dichloromethane/methanol). The ideal solvent system will give a good separation between the desired product and the impurities (a ΔRf of at least 0.2).
-
Column Packing: Properly pack a silica gel column with the chosen solvent system.
-
Loading the Sample: Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a more polar solvent if necessary, and carefully load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Tip: If the product and a non-polar byproduct have very similar Rf values, consider using a different stationary phase (e.g., alumina) or a different solvent system.
References
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261–290. [Link]
-
Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]
-
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). A Simple, Catalytic, and Regioselective Synthesis of Substituted Tetrahydrofurans through Prins Cyclization. Organic Letters, 8(15), 3391–3393. [Link]
-
Rainier, J. D. (2013). Synthesis of Substituted Tetrahydrofurans. In Topics in Heterocyclic Chemistry (Vol. 34, pp. 1-41). Springer, Berlin, Heidelberg. [Link]
-
Hay, M. B., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd–O bond and Stereochemical Scrambling via β-Hydride Elimination. Journal of the American Chemical Society, 127(47), 16468–16476. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. [Link]
-
Wolfe, J. P., Rossi, M. A., Hay, M. B., & Hardin, A. R. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(7), 2763–2776. [Link]
-
Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099–3107. [Link]
-
Llopis, N., & Baeza, A. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3464. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]
-
YouTube. (2017, February 14). CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. [Link]
-
YouTube. (2021, July 7). Intramolecular Williamson Ether Synthesis. [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. [Link]
-
YouTube. (2012, October 26). BASE PROMOTED CYLIZATION OF HALOHYDRINS I PROBLEM. [Link]
-
Hay, M. B., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. Journal of the American Chemical Society, 127(47), 16468–16476. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Stereocontrol in the formation of 2,3,4-trisubstituted tetrahydrofurans / Tetrahedron Letters, 1984 [sci-hub.ru]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Polar Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these molecules. Polar heterocycles are ubiquitous in pharmaceuticals and agrochemicals, yet their high polarity and the presence of basic nitrogen atoms can lead to significant issues in purification, from poor chromatographic resolution to difficulties with crystallization.[1]
This resource moves beyond simple protocols to explain the underlying chemical principles governing each technique. By understanding the "why" behind a method, you can make more informed decisions, troubleshoot effectively, and develop robust, reproducible purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in purifying polar heterocyclic compounds?
The primary difficulty arises from the dual nature of these molecules: high polarity and the frequent presence of basic nitrogen atoms.[1] In normal-phase chromatography (NPC) on silica gel, the basic nitrogens can interact strongly with acidic silanol groups on the silica surface. This interaction can lead to poor peak shapes, streaking, or even irreversible adsorption of the compound onto the column.[1] Conversely, in standard reversed-phase chromatography (RPC), these highly polar compounds often have insufficient hydrophobic character to be retained by the non-polar stationary phase (like C18), causing them to elute in the void volume with no separation.[1][2]
Q2: Is there a single "best" chromatography technique for all polar heterocycles?
There is no one-size-fits-all answer. The optimal method depends heavily on the specific properties of your compound, including its exact polarity, pKa, solubility, and stability. The most common and effective techniques include Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase Chromatography (RPC) with specialized columns, and Normal-Phase Chromatography (NPC) with mobile phase modifiers. For ionizable compounds, Ion-Exchange Chromatography (IEX) is a powerful option, while Supercritical Fluid Chromatography (SFC) is emerging as a "green" and efficient alternative.[1][2][3]
Q3: My compound is highly water-soluble. Should I even consider chromatography?
Absolutely. While high water solubility poses a challenge for traditional RPC, it makes the compound an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5] HILIC uses a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6][7] This creates a water-enriched layer on the surface of the stationary phase, allowing polar analytes to partition into it and be retained.[6][8] Non-chromatographic techniques like acid-base extraction and recrystallization from polar solvent systems are also highly effective for water-soluble compounds.[9][10]
Troubleshooting Guide: Chromatographic Methods
This section addresses specific, common problems encountered during the chromatographic purification of polar heterocycles.
Issue 1: My compound elutes in the void volume on a C18 (Reversed-Phase) column.
This is a classic sign that your compound is too polar for the stationary phase. The non-polar C18 alkyl chains offer no effective retention mechanism for highly hydrophilic molecules.
Causality: Retention in RPC is driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar molecules prefer to remain in the polar mobile phase and are washed off the column quickly.
Solutions:
-
Switch to a More Polar Stationary Phase:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This helps to retain polar compounds and makes the phase more stable in highly aqueous mobile phases.[2]
-
Phenyl Phases: These columns can provide alternative selectivity through π-π interactions between the phenyl ring on the stationary phase and aromatic rings in your heterocycle.[2]
-
Cyano Phases: These can be used in both reversed-phase and normal-phase modes and offer different selectivity based on dipole-dipole interactions.[2]
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC provides strong retention for compounds that are unretained in RPC.[4][7]
Protocol 1: HILIC Purification of a Polar Heterocycle
-
Column Selection: Start with a silica, diol, or amide-bonded HILIC column.[4][11]
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (ACN).
-
Solvent B: Water with an acidic modifier (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid) to improve peak shape for basic compounds.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes to ensure the stable formation of the aqueous layer on the stationary phase.[2] A stable baseline is critical.
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition. If solubility is an issue, dissolve it in a minimal amount of a stronger, more polar solvent (like water or DMSO) and then dilute with acetonitrile.[2]
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% A). To elute the compound, increase the percentage of the aqueous solvent (B). A typical gradient might be from 5% to 50% B over 10-20 column volumes.[4][11]
Issue 2: My basic heterocycle shows severe peak tailing or streaking on a silica gel column.
This is caused by strong, undesirable interactions between the basic analyte and acidic silanol groups (Si-OH) on the surface of the silica.
Causality: The lone pair of electrons on the basic nitrogen atom forms a strong ionic or hydrogen-bonding interaction with the acidic protons of the silanol groups, causing the compound to "stick" to the column and elute slowly and unevenly.[1][12]
Solutions:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a base into the eluent will neutralize the active silanol sites, preventing them from interacting with your compound.
-
Use a Deactivated or Alternative Stationary Phase:
Caption: Decision tree for troubleshooting peak tailing of basic compounds.
Issue 3: My compound is not soluble in the initial, highly organic mobile phase for HILIC or Normal-Phase chromatography.
This is a common practical challenge that can lead to poor peak shape and inaccurate results if not handled correctly.
Causality: The purification method requires a weak (highly organic) starting mobile phase for retention, but your polar compound requires a strong (highly aqueous or polar) solvent for dissolution.
Solutions:
-
Minimal Strong Solvent Injection: Dissolve your sample in the absolute minimum volume of a strong solvent (e.g., DMSO, water, methanol). The key is to keep this volume as small as possible relative to the injection volume to minimize peak distortion.[2]
-
Dry Loading (Solid Load Injection): This is the preferred method for preparative chromatography when solubility is an issue.[2][15]
-
Mechanism: The compound is pre-adsorbed onto a solid support (like silica gel or Celite). This solid is then loaded onto the top of the column. As the mobile phase passes through, it dissolves the compound gradually, leading to a clean and efficient separation without the problems of a strong injection solvent.
-
Protocol 2: Dry Loading a Sample for Flash Chromatography
-
Sample Dissolution: Dissolve your crude compound in a suitable, volatile solvent (e.g., dichloromethane, methanol, acetone).
-
Adsorption: In a round-bottom flask, add a small amount of silica gel (typically 2-5 times the mass of your crude sample).[15]
-
Mixing: Add the dissolved sample solution to the flask with the silica. Swirl the slurry to ensure the compound is evenly distributed and adsorbed onto the silica.
-
Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder.
-
Column Loading: Carefully add the dry powder containing your adsorbed sample to the top of the pre-packed chromatography column.
-
Elution: Gently add a layer of sand on top of the sample layer to prevent disturbance, and begin the elution as planned.[15]
Comparative Overview of Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Retention Mechanism | Best For... | Key Challenge |
| Normal-Phase (NPC) | Polar (Silica, Alumina) | Non-polar (Hexane/EtOAc) | Adsorption | Moderately polar heterocycles soluble in organic solvents.[1] | Strong interaction with basic compounds causing peak tailing.[1][12] |
| Reversed-Phase (RPC) | Non-polar (C18, C8) | Polar (Water/ACN, Water/MeOH) | Hydrophobic Partitioning | Heterocycles with sufficient non-polar character. | Poor retention of very polar compounds.[1][2] |
| HILIC | Polar (Silica, Amide, Diol) | High Organic + Low Aqueous | Hydrophilic Partitioning | Very polar, hydrophilic, or water-soluble heterocycles.[4][5][8] | Sample solubility in the initial mobile phase.[2] |
| Ion-Exchange (IEX) | Charged (Anionic or Cationic) | Aqueous buffer with salt gradient | Electrostatic Interaction | Ionizable heterocycles (acidic or basic).[16][17][18] | Requires careful pH and buffer control; salt removal post-purification. |
| SFC | Various (often NPC phases) | Supercritical CO₂ + Modifier | Primarily Adsorption/Partitioning | Chiral separations and as a "green" alternative to NPC.[3][19][20] | Limited applicability for extremely water-soluble compounds.[3] |
Troubleshooting Guide: Non-Chromatographic Methods
Issue 4: I have poor recovery after performing an acid-base extraction on my aza-heterocycle.
Low recovery is a frequent problem and can usually be traced to a few key experimental parameters.
Causality: The efficiency of an acid-base extraction relies on the dramatic difference in solubility between the neutral form of a compound (soluble in organic solvents) and its ionized salt form (soluble in aqueous solution).[21][22] Incomplete protonation/deprotonation or physical issues like emulsions can disrupt this partitioning.
Solutions:
-
Verify pH: The pH of the aqueous phase must be appropriate to fully ionize (or neutralize) your compound. A good rule of thumb is to adjust the pH to be at least 2 units away from the compound's pKa.[2] For a basic heterocycle, you need to extract it into the aqueous phase with an acid (e.g., 1M HCl). To extract it out of the aqueous phase, you must add a base (e.g., 1M NaOH) to neutralize the salt and regenerate the organic-soluble free base.[9][23]
-
Perform Multiple Extractions: A single extraction is rarely sufficient. It is far more efficient to perform three separate extractions with smaller volumes of the aqueous solution than one extraction with a large volume.[2]
-
Break Emulsions: Emulsions are a third phase that can form at the interface of the organic and aqueous layers, trapping your compound.[2] To break an emulsion, add a small amount of brine (saturated NaCl solution). This increases the polarity of the aqueous phase, often forcing the layers to separate.[12]
Caption: A troubleshooting flowchart for common crystallization problems.
References
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International.
- How Good is SFC for Polar Analytes? (n.d.). Chromatography Today.
- Buszewski, B., Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
- Hydrophilic Interaction (HILIC) Columns. (n.d.). Biocompare.
- Hydrophilic interaction chromatography. (n.d.). Wikipedia.
- Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. (n.d.). Thermo Fisher Scientific.
- Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft.
- Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (2025). BenchChem.
- Technical Support Center: Purification of Polar Aza-Heterocycles. (2025). BenchChem.
- Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
- Application Of Acid Base Extraction In Organic Chemistry. (n.d.). Welcome Home Vets of NJ.
- Flash Column Chromatography. (n.d.). University of California, Berkeley.
- Strategies for purifying polar heterocyclic compounds via chromatography. (2025). BenchChem.
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters.
- Supercritical fluid chromatography. (n.d.). Wikipedia.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Acid–base extraction. (n.d.). Wikipedia.
- Acid-Base Extraction. (n.d.). Safrole.
- Ion chromatography. (n.d.). Wikipedia.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
- Recrystallization, filtration and melting point. (n.d.). University of Massachusetts Boston.
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Recrystallization. (n.d.). California State University, Stanislaus.
- Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024). Technology Networks.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Introduction to Ion Exchange Chromatography. (n.d.). Bio-Rad.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
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Technical Support Center: Optimization of Reaction Conditions for Nitrile Reduction
Welcome to the Technical Support Center for Nitrile Reduction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting nitriles into primary amines—a cornerstone transformation in organic synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during nitrile reduction experiments in a direct question-and-answer format.
Q1: My nitrile reduction with Lithium Aluminum Hydride (LiAlH₄) resulted in a low yield or no reaction. What are the likely causes and how can I fix it?
A1: Low conversion in LiAlH₄ reductions is a frequent issue, often stemming from reagent quality, reaction setup, or workup procedure. Here’s a breakdown of the causality and corrective actions:
-
Reagent Inactivation: LiAlH₄ is extremely reactive with moisture and protic solvents. The primary cause of failure is often the use of "wet" solvent or a partially decomposed reagent. The hydride is consumed by reacting with water or alcohol before it can reduce the nitrile.
-
Solution: Always use freshly distilled, anhydrous solvents (like diethyl ether or THF). Ensure your LiAlH₄ is a fine, white to grey powder, not a dark, clumpy solid, which indicates decomposition. It's good practice to titrate old bottles of LiAlH₄ to determine their active hydride content.
-
-
Improper Temperature Control: While the initial addition of the nitrile to the LiAlH₄ slurry is often done at 0 °C for safety, the reaction may require heating (reflux) to proceed to completion, especially for sterically hindered or electron-rich nitriles.[1][2]
-
Solution: After the initial exothermic reaction subsides, monitor the reaction by TLC or LCMS. If the starting material is consumed slowly, cautiously warm the reaction to reflux in THF to drive it to completion.
-
-
Complex Formation & Workup Issues: The reaction produces aluminum-nitrogen complexes that can be difficult to hydrolyze, potentially trapping your product.[3] An improper workup can lead to the formation of intractable emulsions or precipitation of aluminum salts that adsorb the amine product, drastically reducing isolated yield.
-
Solution: Employ a well-established workup procedure, such as the Fieser workup. For a reaction with 'x' grams of LiAlH₄ in ether or THF, cool the mixture to 0 °C and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, with vigorous stirring. This procedure is designed to form granular, easily filterable aluminum salts.
-
Troubleshooting Workflow for LiAlH₄ Reductions
Caption: Decision tree for troubleshooting low-yield LiAlH₄ nitrile reductions.
Q2: My catalytic hydrogenation is producing significant amounts of secondary and tertiary amines. How can I improve the selectivity for the primary amine?
A2: The formation of secondary and tertiary amines is the most common side reaction in catalytic hydrogenation of nitriles.[4][5] This occurs because the initially formed primary amine can react with the intermediate imine, which is still present on the catalyst surface. This condensation reaction ultimately leads to the formation of coupled byproducts.[6]
-
Causality - The Imine Intermediate: The reduction proceeds in two steps: Nitrile → Imine → Primary Amine. The primary amine product (a nucleophile) can attack the electrophilic imine intermediate.
-
Solutions to Enhance Primary Amine Selectivity:
-
Addition of Ammonia: The most effective method is to saturate the reaction solvent (often ethanol or methanol) with ammonia gas or use a solution of ammonia in methanol.[7] Ammonia acts as a competitive inhibitor, occupying active sites on the catalyst and reacting with the imine intermediate to regenerate it, thereby preventing the primary amine product from doing the same. This shifts the equilibrium away from byproduct formation.[6]
-
Catalyst Choice: Raney Nickel and Raney Cobalt are often preferred for nitrile reductions as they can show higher selectivity for primary amines, especially in the presence of ammonia.[7][8] Palladium on carbon (Pd/C) can also be effective but may sometimes be more prone to generating byproducts depending on the substrate.[4][7]
-
Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the direct reduction of the imine to the primary amine, minimizing the time available for the intermolecular condensation reaction to occur.
-
Mechanism of Byproduct Formation
Caption: Simplified mechanism of nitrile reduction by LiAlH₄.
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Nitrile using LiAlH₄
Safety Note: LiAlH₄ reacts violently with water and is pyrophoric. Handle only in an inert atmosphere (N₂ or Ar) and use anhydrous solvents.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) under a positive pressure of nitrogen.
-
Solvent Addition: Add anhydrous diethyl ether or THF via cannula to create a slurry (approx. 0.5 M concentration). Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the nitrile (1.0 equivalent) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirred LiAlH₄ slurry via an addition funnel. Control the addition rate to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. If required, heat the mixture to reflux and monitor the reaction progress by TLC or LCMS until all starting material is consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents dropwise in sequence with vigorous stirring:
-
'x' mL of H₂O (where 'x' = grams of LiAlH₄ used)
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of H₂O
-
-
Isolation: A granular white precipitate of aluminum salts should form. Stir the slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional solvent (ether or ethyl acetate).
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can be purified further by distillation or chromatography.
References
- Vertex AI Search result citing a general procedure for nitrile-to-amine reduction.
- Vertex AI Search result describing a chemoselective reduction of nitriles using a reusable c
-
Clark, J. (2023). Reduction of Nitriles. Chemguide. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2023). Chemistry Steps. [Link]
- Vertex AI Search result on the chemoselective reduction of nitriles with a magnetic carbon nanotubes-supported Pt(II)
- Vertex AI Search result on the chemoselective silylative reduction of conjug
- Vertex AI Search result on zinc-catalyzed chemoselective reduction of nitriles.
- Vertex AI Search result on room temperature reduction of nitriles with ammonia-borane.
-
Reduction of Amides and Nitriles to Amines. (n.d.). Sparkl. [Link]
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]
- Vertex AI Search result describing a mild and efficient method for the reduction of nitriles.
-
Nitrile Reduction. (n.d.). Wordpress. [Link]
-
Reactions of Nitriles. (2023). Chemistry Steps. [Link]
-
Nitrile reduction. (2023). Wikipedia. [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). The Organic Synthesis Archive. [Link]
-
Mechanism of Metal Hydride Reduction. (n.d.). Dalal Institute. [Link]
- Vertex AI Search result on nitrile solvent structure.
-
How can I selectively reduce nitrile in presence of ester (reaction conditions)?. (2014). ResearchGate. [Link]
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]
-
LibreTexts. (2021). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
- Reddit discussion on nitrile reduction issues.
-
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244. [Link]
-
LibreTexts. (2021). The Reduction of Nitriles. Chemistry LibreTexts. [Link]
- Vertex AI Search result on hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium c
-
Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep. [Link]
-
How To Reduce A Nitrile To An Amine?. (2024). YouTube. [Link]
- Vertex AI Search result on the structural basis of biological nitrile reduction.
-
Nitriles | OCR A Level Chemistry A Revision Notes 2015. (n.d.). Save My Exams. [Link]
- Vertex AI Search result on tuning the selectivity of catalytic nitrile hydrogen
-
LibreTexts. (2021). Reactivity of Nitriles. Chemistry LibreTexts. [Link]
-
Srimani, D., et al. (2015). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Catalysis Science & Technology, 5(9), 4364-4372. [Link]
- Vertex AI Search result on synthesis of low temperature resistant hydrogen
-
Amines - Nitriles (A-Level Chemistry). (n.d.). Study Mind. [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of Tetrahydrofuran (THF) Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tetrahydrofuran (THF) and its derivatives. This resource provides in-depth answers to common questions regarding the stability and degradation of these versatile solvents. Understanding these pathways is critical not only for experimental success but also for laboratory safety.
Section 1: Peroxide Formation - The Primary Degradation Pathway
The most significant and hazardous degradation pathway for THF and its derivatives is the formation of explosive organic peroxides upon exposure to atmospheric oxygen.[1][2] This section addresses the most frequently asked questions regarding this critical issue.
FAQ 1: How and why do peroxides form in THF?
Answer: Peroxide formation in THF is an auto-oxidation process that proceeds via a free-radical chain reaction.[3] This reaction is initiated by light, heat, or the presence of contaminants and requires oxygen.[1][2]
The mechanism involves three main stages:
-
Initiation: An initiator (like UV light) abstracts a hydrogen atom from a carbon atom adjacent to the ether oxygen in the THF molecule, creating a THF radical.[3]
-
Propagation: This THF radical reacts with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical then abstracts a hydrogen atom from another THF molecule, forming a hydroperoxide and a new THF radical, which continues the chain reaction.[3]
-
Termination: The reaction stops when radicals combine with each other or are quenched by a stabilizer.
Commercially available THF is often stabilized with an inhibitor like butylated hydroxytoluene (BHT), which acts as a free-radical scavenger to terminate the chain reaction and slow peroxide formation.[4][5][6] However, this inhibitor can be consumed over time, especially in opened containers.[2][7] Distillation or purification processes will remove the inhibitor, making the solvent highly susceptible to rapid peroxide formation.[2][6]
Caption: Free-radical chain reaction for THF hydroperoxide formation.
FAQ 2: My experiment is failing. Could peroxides in my THF be the cause?
Answer: Absolutely. Beyond the significant explosion hazard, peroxides can interfere with chemical reactions. As potent oxidizing agents, they can react with sensitive reagents, particularly organometallics (like Grignard or organolithium reagents), phosphines, and sulfides, leading to unwanted side products and reduced yields.[8] If you are working with peroxide-sensitive reactions and observing unexpected outcomes, testing your THF for peroxides is a crucial troubleshooting step.
FAQ 3: How do I test for peroxides in THF derivatives?
Answer: Testing for peroxides before use is a critical safety practice, especially with older containers or solvents from which an inhibitor has been removed.[9] There are several methods available, ranging from simple qualitative tests to more quantitative approaches.
It is imperative to first visually inspect the container. Do NOT open or test a container that has visible crystals, a precipitate, or an oily, viscous layer, as these may be highly concentrated, shock-sensitive peroxides.[2][10] Contact your institution's Environmental Health & Safety (EHS) office immediately for disposal.
| Test Method | Procedure | Positive Result Indication | Typical Sensitivity |
| Commercial Test Strips | Dip the strip into the solvent for 1-5 seconds, remove, and wait for the specified time (usually 5-180 seconds). Compare the color to the chart provided.[11][12] | Color change (typically to blue, brown, or green).[10][12] | 0-100 ppm or 0-500 ppm, depending on the strip.[12] |
| Potassium Iodide (KI) / Starch Test | Prepare a 10% KI solution. Add ~1 mL to ~10 mL of THF and shake for 1 minute. The addition of starch solution enhances visibility.[13][14] | A yellow to brown color indicates the presence of iodine (I₂), formed by the oxidation of iodide (I⁻) by peroxides. A blue/purple color appears if starch is added.[13][14] | Qualitative to semi-quantitative. Brown color indicates high concentration.[15] |
| Potassium Iodide (KI) / Acetic Acid | Mix 1 mL of THF with 1 mL of glacial acetic acid. Add a few drops of 5% aqueous KI solution.[15] | A yellow color indicates 40-100 ppm of peroxides. A brown color indicates a much higher concentration.[15] | Semi-quantitative. |
Experimental Protocol: Peroxide Test using Potassium Iodide
This protocol is a common and effective qualitative method for detecting peroxides.
-
Safety First: Wear chemical-resistant gloves, a lab coat, and safety goggles. Perform all work in a chemical fume hood.[11]
-
Prepare Reagent: Dissolve approximately 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.[11] Alternatively, a fresh 10% aqueous solution of KI can be used.[13][14]
-
Sample Preparation: In a clean test tube, add 1-5 mL of the THF to be tested.[14]
-
Testing: Add 1 mL of the KI/acetic acid reagent to the THF. Cap the tube and shake for approximately one minute.[11][14]
-
Observation: Allow the layers to separate. A yellow to brown color in either layer indicates the presence of peroxides.[13][15] The intensity of the color is proportional to the peroxide concentration.
-
Disposal: Dispose of the test solution as hazardous waste according to your institution's guidelines.
FAQ 4: I've detected peroxides. What are the acceptable limits and how do I remove them?
Answer: The action you should take depends on the concentration of peroxides detected.
-
< 30 ppm: Generally considered safe for most routine lab work, but not for distillation or evaporation procedures where peroxides can become concentrated.[10][16]
-
30-100 ppm: Peroxides should be removed before use.[16]
-
> 100 ppm (or if crystals are visible): The solvent is extremely dangerous. Do NOT attempt to remove peroxides. The container should be carefully handled by EHS personnel for disposal.[14]
Experimental Protocol: Peroxide Removal using Activated Alumina
This is a preferred method for peroxide removal as it is generally safer than chemical reduction methods and also dries the solvent.
-
Setup: In a chemical fume hood, pack a glass chromatography column with activated basic alumina. The amount will depend on the volume of solvent to be purified, but a column of 2.5 cm diameter and 20 cm length is a good starting point for ~500 mL of solvent.
-
Application: Carefully pour the THF containing peroxides onto the top of the column.
-
Elution: Allow the solvent to pass through the alumina column under gravity or with gentle positive pressure from an inert gas (e.g., nitrogen).
-
Collection: Collect the peroxide-free solvent in a clean, dry flask.
-
Verification: Test the purified solvent for peroxides using a test strip to confirm their removal.
-
Stabilization & Storage: Add fresh BHT inhibitor (typically 250 ppm) to the purified solvent if it will be stored.[4][5] Store in a tightly sealed, opaque container under an inert atmosphere.[11][17]
Caption: Decision workflow for handling and testing THF for peroxides.
Section 2: Other Degradation Pathways
While peroxide formation is the most common concern, THF derivatives can also degrade under other conditions.
FAQ 5: What happens when THF is exposed to strong acids or bases?
Answer: THF is susceptible to degradation by both strong acids and bases, leading to ring-opening or other reactions.
-
Strong Acids: In the presence of strong acids (e.g., HCl, H₂SO₄), THF can undergo cationic ring-opening polymerization to form poly(tetramethylene ether) glycol (PTMEG).[18] This is a controlled industrial process but can be an undesired side reaction in the lab if acidic conditions are not managed.
-
Strong Bases: Highly reactive organometallic bases, such as organolithium reagents (e.g., n-butyllithium), can deprotonate THF at the carbon adjacent to the oxygen.[19] This process is highly temperature-dependent. At temperatures above -20°C, the resulting anion is unstable and undergoes fragmentation, primarily yielding ethene and the lithium enolate of acetaldehyde.[19] This degradation not only consumes the organolithium reagent but also introduces reactive byproducts into the experiment.
Caption: Simplified pathway for the degradation of THF by organolithium bases.
FAQ 6: Is THF thermally stable?
Answer: THF has moderate thermal stability but will decompose at high temperatures. Studies have shown that in the gas phase at very high temperatures (above 1100 K), THF decomposes into a mixture of smaller molecules, including methane, ethylene, ethane, propylene, and acetaldehyde.[20][21] While these temperatures are not typically reached in standard laboratory reflux setups (THF boils at 66°C), this instability is relevant for high-temperature process chemistry and gas-phase studies.
Section 3: Stability of Common THF Derivatives
FAQ 7: I'm considering using 2-Methyltetrahydrofuran (2-MeTHF). Is it more stable than THF?
Answer: Yes, 2-Methyltetrahydrofuran (2-MeTHF) is generally considered a more stable and often superior alternative to THF for several reasons.[22][23]
-
Slower Peroxide Formation: The methyl group at the 2-position sterically hinders the hydrogen abstraction that initiates peroxide formation, making the process significantly slower than in THF.[22]
-
Greater Stability to Strong Bases: 2-MeTHF shows markedly higher stability in the presence of organometallic reagents like n-butyllithium. The half-life of n-BuLi at 35°C is reported to be 70 minutes in 2-MeTHF compared to only 10 minutes in THF.[23][24] This allows reactions to be run at higher, more convenient temperatures.
-
Process Advantages: 2-MeTHF has limited miscibility with water, which simplifies aqueous workups and extractions, often reducing the need for other organic solvents.[23][25]
Due to these properties, 2-MeTHF is often promoted as a "greener" and more robust solvent for applications like Grignard reactions, organometallic chemistry, and biphasic reactions.[23][24]
References
- Determination of peroxide in tetrahydrofuran. (2024). Vertex AI Search.
- EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022). University of Washington.
- Tetrahydrofuran (THF) Storage and Handling. BASF.
- How is peroxide produced and removed in Tetrahydrofuran? - FAQ. (n.d.). Guidechem.
- What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. (2025). CHEMQY.
- Tetrahydrofuran. (2015). BASF PETRONAS Chemicals.
- Peroxide form
- Tetrahydrofuran. (n.d.). Wikipedia.
- Possible degradation pathways of 2‐MeTHF under the radical addition conditions. (n.d.).
- Peroxide-Forming Chemical. (2021). University of California, Santa Barbara - Environmental Health and Safety.
- The Thermal Decomposition of Tetrahydrofuran. (1944). Journal of the American Chemical Society.
- Pathways for decomposition of THF by organolithiums: The role of HMPA. (2025).
- Peroxide Removal from Organic Solvent Tetrahydrofuran. (n.d.).
- Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K. (2021). The Journal of Physical Chemistry A.
- Tetrahydrofuran (THF) - Standard Operating Procedure. (2012). University of California, Santa Barbara.
- Organic Peroxide Formers: Testing and Labeling. (n.d.). University of Southern California Environmental Health & Safety.
- Standard Operating Procedures (SOP) for peroxide forming compounds. (n.d.).
- Peroxide-Forming Chemicals. (n.d.). Stephen F.
- Purification of 2-Methyltetrahydrofuran. (n.d.). LookChem.
- Safe Handling of Peroxide-Formers (PFs). (n.d.). University of California, Berkeley - Environment, Health & Safety.
- 2-Methyltetrahydrofuran. (n.d.). Wikipedia.
- Peroxide Forming Solvents. (n.d.). Loughborough University Health and Safety Service.
- 2-METHYLTETRAHYDROFURAN (2-MeTHF). (n.d.). Monument Chemical.
- Organic Peroxide Formers. (n.d.). University of Southern California Environmental Health & Safety.
- EHS-0042 Peroxide Forming Chemicals. (2005). University of Alabama in Huntsville.
- Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (2016). Beilstein Journal of Organic Chemistry.
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- 25. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Diastereoselective Reactions Involving Tetrahydrofurans
Welcome to the Technical Support Center dedicated to the stereoselective synthesis of tetrahydrofurans (THFs). Substituted THFs are critical structural motifs in a vast array of natural products and pharmaceutically active compounds.[1][2] Achieving high diastereoselectivity during their synthesis is a common yet significant challenge for researchers in organic synthesis and drug development.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.
Section 1: Foundational Concepts & Initial Diagnosis
This section addresses high-level questions to help you understand the key variables at play and provides a logical framework for troubleshooting.
Q1: What are the primary strategies for synthesizing substituted tetrahydrofurans, and how do they influence diastereoselectivity?
There are three major strategic approaches to forming the THF ring, each offering different opportunities and challenges for stereocontrol:
-
Type I: C-O Bond Formation via Nucleophilic Attack: This is a classic and widely used strategy. It typically involves an intramolecular cyclization where a hydroxyl group acts as a nucleophile. Common variations include SN2 reactions with a good leaving group (e.g., mesylate, halide), intramolecular additions to epoxides, and iodoetherification.[1][3] Diastereoselectivity in these cases is often substrate-controlled, meaning the pre-existing stereocenters in the acyclic precursor dictate the facial bias of the ring closure.
-
Type II: Nucleophilic Addition to an Oxocarbenium Ion: In this approach, a cyclic oxocarbenium ion is formed as a key intermediate, which is then trapped by a nucleophile (e.g., a hydride source, an organometallic reagent).[3][4] The final stereocenter is set during the nucleophilic attack. The diastereoselectivity is highly dependent on the conformation of the oxocarbenium ion and the trajectory of the incoming nucleophile, which can be influenced by steric and stereoelectronic factors.
-
Type III: Cycloadditions and Annulations: These methods, such as [3+2] cycloadditions, are powerful for rapidly building complexity, as they can form multiple bonds and stereocenters in a single step.[1] The stereochemical outcome is governed by the transition state geometry of the cycloaddition, which is influenced by the nature of the dipole, the dipolarophile, and the catalyst used.
Q2: I'm observing poor or incorrect diastereoselectivity. Where do I start my investigation?
A systematic approach is crucial. Unfavorable stereochemical outcomes are rarely due to a single factor but rather a combination of competing energetic pathways. Use the following workflow to diagnose the issue methodically.
Section 2: Troubleshooting Guide - Specific Scenarios & Solutions
Scenario 1: The Reaction Works, but the Diastereomeric Ratio (d.r.) is Low
Q: My cyclization is proceeding in good yield, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
This is a classic sign that the energy difference between the two diastereomeric transition states is very small. Your goal is to amplify this difference.
Answer:
-
Exploit Temperature Effects (Kinetic vs. Thermodynamic Control): Many reactions can produce a mixture of a kinetically-favored product (formed faster, lower activation energy) and a thermodynamically-favored product (more stable, lower overall energy).[5]
-
To favor the kinetic product: Drastically lower the reaction temperature (e.g., from room temperature to -78 °C). This makes it harder for the reaction to overcome the higher activation barrier of the competing pathway.
-
To favor the thermodynamic product: Run the reaction at a higher temperature for a longer period, provided the reaction is reversible.[1] This allows an initially formed kinetic product to revert and funnel towards the more stable thermodynamic product.
-
| Condition | Temperature | Expected Outcome | Rationale |
| Kinetic Control | Low (e.g., -78 °C) | Enriched in the diastereomer formed via the lowest energy transition state. | Insufficient thermal energy to overcome higher activation barriers. |
| Thermodynamic Control | High (e.g., 80 °C) | Enriched in the most stable diastereomer product. | Allows for equilibrium between products if the reaction is reversible. |
-
Systematically Vary the Solvent: The solvent is not merely a medium; it actively participates in the reaction by solvating intermediates and transition states.[6][7] A change in solvent can alter the energy landscape of the reaction.[8]
-
Polar Aprotic Solvents (e.g., THF, CH₃CN): These can coordinate with Lewis acidic catalysts or metal cations, potentially altering their effective size and reactivity.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): These solvents minimize solvation effects and can sometimes reveal the inherent stereochemical preferences of the substrate.
-
Halogenated Solvents (e.g., CH₂Cl₂): Often a good starting point, but their influence should be compared against other solvent classes.
-
-
Re-evaluate Your Catalyst or Reagent: The choice of catalyst or stoichiometric reagent is paramount for inducing facial selectivity.
-
Steric Bulk: Switching to a bulkier Lewis acid or a ligand with greater steric hindrance can more effectively block one face of the substrate.[9]
-
Lewis Acidity: A stronger or weaker Lewis acid can change the geometry of the transition state. For radical cyclizations, the addition of Lewis acids has been shown to control and even reverse diastereoselectivity.[10]
-
Scenario 2: The Opposite Diastereomer is Forming
Q: My reaction is highly selective, but it's yielding the opposite diastereomer predicted by standard steric models like Felkin-Anh. What could be the cause?
This outcome strongly suggests that a non-steric effect, such as chelation, is overriding the expected pathway.
Answer:
The most common reason for this reversal is chelation control . This occurs when the substrate contains a Lewis basic functional group (like a hydroxyl, ether, or protected amine) positioned to form a stable five- or six-membered ring with a metal center and the reacting center (e.g., a carbonyl). This coordination locks the conformation of the substrate, forcing the incoming nucleophile to attack from the opposite face compared to the non-chelated, sterically-controlled (Felkin-Anh) model.[11]
Troubleshooting Steps:
-
Change the Metal: Switch from a strongly chelating metal (e.g., Zn²⁺, Mg²⁺, Ti⁴⁺) to a non-chelating one (e.g., Na⁺, K⁺, Li⁺). For example, using NaBH₄ instead of Zn(BH₄)₂ can shut down the chelation pathway.[11]
-
Protect the Directing Group: If the chelating group is a hydroxyl, protect it with a bulky, non-coordinating protecting group (e.g., triisopropylsilyl, TIPS). This steric bulk will prevent coordination with the metal center, restoring Felkin-Anh control.[9]
-
Use a Non-Coordinating Solvent: Ethereal solvents like THF can sometimes compete for coordination sites on the metal, disrupting the substrate-metal chelate. Running the reaction in a non-coordinating solvent like toluene might enhance the chelation effect if that is the desired outcome.
Scenario 3: Inconsistent Diastereoselectivity Between Runs
Q: I achieved a high d.r. once, but now I'm struggling to reproduce the result. Why is my selectivity inconsistent?
Poor reproducibility is often traced back to subtle, uncontrolled variables in the experimental setup.[12]
Answer:
-
Strictly Control Temperature and Addition Rate: For highly sensitive reactions, the method of addition and temperature maintenance is critical. Use a syringe pump for slow, controlled addition of reagents and an actively cooled cryostat bath instead of a passive Dewar/solvent bath to maintain a constant temperature. Even a few degrees of fluctuation can alter the kinetic/thermodynamic balance.
-
Ensure Anhydrous Conditions: Many organometallic reagents and Lewis acids are extremely sensitive to moisture. Water can neutralize the active reagent or catalyst, leading to a higher proportion of an uncontrolled "background" reaction with low selectivity. Always use freshly distilled solvents, flame-dried glassware, and maintain a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen). The addition of molecular sieves can also be beneficial.[4]
-
Verify Reagent Purity and Titer: The concentration of commercially available organometallic reagents (e.g., BuLi, Grignards) can vary over time. Titrate your reagents before use to ensure accurate stoichiometry. Impurities in the substrate or reagents can sometimes act as poisons or alternative catalysts. If in doubt, purify all starting materials before use.
Section 3: Key Experimental Protocols
Protocol 1: Temperature Screening for Optimizing Diastereoselectivity
This protocol outlines a systematic approach to determine the optimal temperature for maximizing the diastereomeric ratio.
-
Setup: Prepare a master solution of your substrate and any common reagents in the chosen solvent to ensure concentration is identical across all runs.
-
Reaction Array: Set up four identical, small-scale reactions in parallel under an inert atmosphere.
-
Temperature Points: Cool each reaction to a different target temperature:
-
Reaction A: 0 °C (ice-water bath)
-
Reaction B: -20 °C (e.g., dry ice/acetonitrile bath)
-
Reaction C: -40 °C (e.g., dry ice/acetonitrile bath)
-
Reaction D: -78 °C (dry ice/acetone or isopropanol bath)
-
-
Initiation: Add the reaction-initiating reagent (e.g., catalyst, organometallic) simultaneously to all reactions if possible, or in rapid succession.
-
Monitoring: Stir each reaction at its respective temperature for the same duration. Monitor completion by TLC or LC-MS.
-
Quenching & Analysis: Quench all reactions under identical cold conditions. Work up the samples and analyze the crude diastereomeric ratio by ¹H NMR, GC, or HPLC.
-
Interpretation: Plot the d.r. as a function of temperature to identify the trend. If selectivity improves at lower temperatures, the desired product is likely kinetically favored.
Protocol 2: Screening Lewis Acids to Enhance or Reverse Selectivity
This protocol is for reactions where a Lewis acid is used to catalyze a bond-forming event (e.g., Mukaiyama aldol, Prins cyclization).[13]
-
Substrate Preparation: Prepare a stock solution of the substrate and any non-Lewis acidic reagents in a rigorously dried solvent.
-
Lewis Acid Selection: Choose a panel of Lewis acids with varying strengths and counter-ions.
-
Boron-based: BF₃·OEt₂, BCl₃
-
Titanium-based: TiCl₄, Ti(OiPr)₄
-
Tin-based: SnCl₄
-
Zinc-based: ZnCl₂
-
-
Reaction Setup: In parallel vials under an inert atmosphere, add an aliquot of the substrate stock solution.
-
Lewis Acid Addition: Add 1.1 equivalents of each selected Lewis acid to its respective vial at a low temperature (e.g., -78 °C). Allow the substrate and Lewis acid to pre-complex for 15-30 minutes.
-
Reaction Initiation: Add the final reagent (e.g., nucleophile) to each vial.
-
Analysis: After a set time, quench the reactions and analyze the crude d.r. by NMR or GC. This will reveal which Lewis acid provides the best stereochemical control for your specific substrate.
References
-
Smith, A. B., 3rd, & Lodise, S. A. (2014). Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process. National Institutes of Health. [Link]
-
Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]
-
Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry. [Link]
-
Hansson, T. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]
-
Pescitelli, G., & Di Bari, L. (2011). Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. Chemical Communications. [Link]
-
Kaib, P. S. J., & List, B. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society. [Link]
-
Trost, B. M., & Rey, J. (2012). Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N. Organic Letters. [Link]
-
Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]
-
Richardson, P. (2025). Diastereoselective Synthesis of Tetrahydrofuran/Tetrahydropyran Derivatives. Synfacts. [Link]
-
Thomson, R. J., & Ashley, E. R. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. The Journal of Organic Chemistry. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd–O bond and Stereochemical Scrambling via β-Hydride Elimination. National Institutes of Health. [Link]
-
Maulide, N., et al. (2025). Charge Relocation Enables a Modular and Diastereoselective Synthesis of cis-Substituted Tetrahydrofurans. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Myers, A. (n.d.). Key Concepts in Stereoselective Synthesis. Harvard University. [Link]
-
Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]
-
Sanford, M. S., & Neufeldt, S. R. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. National Institutes of Health. [Link]
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Hoppe, D. (2025). The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. National Institutes of Health. [Link]
-
Minikel, E. V. (2015). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. [Link]
-
Romo, D., et al. (2008). Diastereoselective, three-component cascade synthesis of tetrahydrofurans and tetrahydropyrans employing the tandem Mukaiyama aldol-lactonization process. Journal of Organic Chemistry. [Link]
-
Chemospecific. (2019). Unlocking Diastereoselectivity Secrets. YouTube. [Link]
-
Scribd. (n.d.). Stereoselective Reaction Guide. Scribd. [Link]
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- 3. Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 8. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. m.youtube.com [m.youtube.com]
- 12. ethz.ch [ethz.ch]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tetrahydrofuran (THF) Purification
A Senior Application Scientist's Guide to Achieving Anhydrous Conditions
Welcome to the technical support center for solvent purification. This guide provides in-depth, field-proven answers and protocols for the common challenge of removing water from tetrahydrofuran (THF). As a Senior Application Scientist, my goal is to explain not just the how, but the why behind these critical laboratory procedures, ensuring your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: Why is using anhydrous THF so critical for my research?
Trace amounts of water can have a significant impact on a wide range of chemical reactions. For researchers in materials science and drug development, this is particularly crucial. Water can act as a nucleophile, a proton source, or a catalyst for unwanted side reactions.
-
Organometallic Chemistry: Reagents like Grignards (R-MgX) and organolithiums (R-Li) are potent bases and nucleophiles that react rapidly and exothermically with water, quenching the reagent and reducing yields.
-
Anionic Polymerization: Water acts as a termination agent, preventing the formation of high molecular weight polymers.
-
Moisture-Sensitive Catalysis: Many transition metal catalysts used in cross-coupling and other transformations can be deactivated by water.
Achieving a truly anhydrous state (typically defined as <50 ppm H₂O) is therefore not just a recommendation; it is a prerequisite for reproducible and successful synthesis.[1][2]
Q2: What are the primary methods for drying THF, and how do I choose the right one?
The choice of drying method depends on the required level of dryness, the volume of THF needed, available equipment, and safety considerations. The most common and effective methods are:
-
Activated Molecular Sieves: Excellent for achieving very low water levels (<10 ppm) and for storing previously dried solvent. This is often the safest and most convenient method.[2]
-
Distillation from Sodium/Benzophenone: A classic and highly effective method for producing large volumes of ultra-dry, oxygen-free, and peroxide-free THF. It provides a visual indicator (a deep blue/purple color) of anhydrous conditions.[3][4]
-
Passage through Activated Alumina: A rapid method for drying and simultaneously removing peroxides. It is particularly useful for immediate, small-scale needs.[2][5]
-
Refluxing with Metal Hydrides (e.g., CaH₂, LiAlH₄): Effective but requires careful handling due to the high reactivity of the hydrides. Often used as a pre-drying step or for specific applications.[3][6][7]
The following decision tree can guide your choice:
Caption: Decision tree for selecting a THF drying method.
Q3: How do I test for peroxides in THF, and why is this absolutely essential?
THF can form explosive peroxides upon exposure to air and light.[3] Concentrating these peroxides during distillation is extremely hazardous and has led to serious laboratory explosions. Therefore, you must test for peroxides before any distillation or treatment with strong reducing agents.
Simple Qualitative Test:
-
Add 1 mL of the THF to be tested to a solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.
-
A yellow color indicates low peroxide levels, while a brown color indicates high levels.
If peroxides are present, they must be removed before proceeding. For trace amounts, passing the solvent through a column of activated basic alumina is effective.[5] For higher concentrations, it is strongly recommended to discard the solvent safely according to your institution's guidelines.[6]
Troubleshooting Guides & Protocols
Method 1: Activated Molecular Sieves
The Principle: Molecular sieves are crystalline aluminosilicates with a uniform pore structure. For drying THF, 3Å (Angstrom) sieves are ideal.[8] Their pores are large enough to admit small water molecules (kinetic diameter ~2.8Å) but exclude the larger THF molecules. This size-exclusion principle makes them highly efficient and selective drying agents.[8]
Q: My THF is still wet after adding molecular sieves. What went wrong?
-
Issue: Sieves were not properly activated.
-
Explanation: Molecular sieves arrive from the manufacturer saturated with water and must be activated to expose their porous structure.
-
Solution: Activate the sieves by heating them in a flask under vacuum or in a well-ventilated oven at 200-300°C for at least 3 hours.[1][9] Allow them to cool in a desiccator under an inert atmosphere before use.
-
-
Issue: Insufficient quantity of sieves or contact time.
-
Issue: Incorrect sieve type was used.
-
Explanation: Using 4Å or 5Å sieves is less efficient as they can also adsorb THF or other small organic molecules.[5]
-
Solution: Always use 3Å molecular sieves for drying THF.
-
Protocol: Drying THF with 3Å Molecular Sieves
-
Activation: Place the required amount of 3Å molecular sieve beads in a suitable flask. Heat in an oven at ~250°C for at least 3 hours.[10]
-
Cooling: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.
-
Drying: Add the activated, cooled sieves (10-20% w/v) to a bottle of THF under a nitrogen or argon atmosphere.
-
Storage: Seal the bottle and allow it to stand for at least 48 hours. The anhydrous THF can be stored over the sieves and dispensed as needed using a dry syringe or cannula.
Method 2: Distillation from Sodium/Benzophenone
The Principle: This method creates a self-indicating, ultra-dry, and oxygen-free environment. Sodium metal (Na) is the primary drying agent, reacting with water to form sodium hydroxide and hydrogen gas. Benzophenone is added as an indicator. In the absence of water and oxygen, sodium reduces benzophenone to the sodium benzophenone ketyl radical anion, which has a deep blue or purple color.[4][11] This ketyl radical is highly reactive and scavenges any remaining traces of water or oxygen, ensuring the distilled THF is of exceptional purity.
Caption: Workflow for THF distillation from sodium/benzophenone.
Q: I've set up my THF still, but it won't turn blue. What should I do?
-
Issue: The THF was not sufficiently pre-dried.
-
Explanation: The sodium/benzophenone system is designed to remove trace water, not bulk water. Excess water will consume the sodium and prevent the ketyl from forming.
-
Solution: Always pre-dry the THF over a less reactive agent like calcium hydride, potassium hydroxide, or 4Å molecular sieves before adding it to the still.[3][4][12]
-
-
Issue: There is an air leak in the system.
-
Explanation: Oxygen will quench the ketyl radical, preventing the blue color from persisting.
-
Solution: Carefully check all glass joints and connections for a tight seal. Ensure a positive pressure of inert gas (nitrogen or argon) is maintained.
-
-
Issue: Insufficient sodium or benzophenone.
-
Explanation: All the reagents may have been consumed by residual impurities.
-
Solution: After allowing the still to cool, carefully add more sodium and/or benzophenone.
-
Q: My blue THF still has turned orange or yellow. What does this indicate?
This indicates that the ketyl has been consumed, likely due to the introduction of air or moisture, or that the still is nearing the end of its life.[3] The solvent is no longer considered anhydrous. You must either regenerate the still by adding more sodium and benzophenone or safely quench and clean the still before setting it up again.
Protocol: Setting Up and Quenching a Sodium/Benzophenone Still
WARNING: This procedure involves flammable solvents and highly reactive metals. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves). A dry chemical (Class D) fire extinguisher should be readily available.[13]
-
Setup:
-
Pre-dry THF: Reflux THF over calcium hydride (10 g/L) for several hours and distill, or let it stand over KOH pellets for 48 hours.[7][14]
-
Assemble Glassware: Assemble a dry distillation apparatus.
-
Add Reagents: To the cooled distillation flask, add sodium metal (approx. 5 g/L), cut into small pieces, and benzophenone (approx. 10 g/L).[7]
-
Add THF: Add the pre-dried THF to the flask under an inert atmosphere.
-
Reflux: Heat the mixture to a gentle reflux. The deep blue or purple color should develop within a few hours.[4] Once the color is stable, the THF is ready to be distilled for use.
-
-
Quenching:
-
Cool Down: Allow the still to cool completely to room temperature under an inert atmosphere.
-
Remove Excess THF: Carefully siphon or decant the bulk of the THF from the flask.
-
Slow Quench: In the fume hood, very slowly and cautiously add isopropanol to the flask to react with the remaining sodium. The reaction can be exothermic.[3]
-
Final Quench: Once the reaction with isopropanol has ceased, slowly add methanol, followed by water to ensure all reactive metal is consumed.
-
Comparison of Common THF Drying Methods
| Method | Final Water Content | Speed | Safety Concerns | Key Considerations |
| 3Å Molecular Sieves | < 10 ppm[2] | Slow (24-72h) | Low; dust inhalation | Requires proper activation; convenient for storage.[1][2] |
| Sodium/Benzophenone | < 10 ppm | Moderate (several hours reflux) | High; reactive metal, flammability | Removes water, O₂, and peroxides; provides a visual indicator.[4][11] |
| Activated Alumina | ~ 5-10 ppm[2] | Fast (single pass) | Low | Excellent for rapid, small-scale use; also removes peroxides.[2][5] |
| **Calcium Hydride (CaH₂) ** | ~ 13-50 ppm[2] | Moderate (reflux) | Moderate; flammable H₂ gas evolved | Good for pre-drying; may not achieve the lowest water levels.[3][7] |
| Potassium Hydroxide (KOH) | ~ 30-50 ppm[2] | Slow (24-48h) | High risk with peroxides | Primarily for pre-drying; can be explosive with peroxidized THF .[6] |
| Lithium Aluminum Hydride (LiAlH₄) | Very Low | Fast (reflux) | Very High; extremely reactive | Highly effective but dangerous; only for experienced users with specific needs.[6] |
References
-
Organic Syntheses Procedure. (n.d.). Purification of Tetrahydrofuran. Organic Syntheses. Retrieved from [Link]
-
Deshpande, A., et al. (2018). Purification of tetrahydrofuran from its aqueous azeotrope by extractive distillation: Validation of model and simulation. Taylor & Francis Online. Retrieved from [Link]
-
Complete Engineering and Process Flow for Continuous Dehydration of Tetrahydrofuran. (n.d.). Molecules Separation. Retrieved from [Link]
-
Understanding Molecular Sieves and Their Role in Solvent Drying. (2024). Red River. Retrieved from [Link]
-
Purdum, W. R., & Bartling, G. J. (1976). An economical method for drying tetrahydrofuran. Journal of Chemical Education. Retrieved from [Link]
-
Drying Solvents. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [Link]
-
Amorim, M. B., et al. (2009). An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus. SciELO. Retrieved from [Link]
-
How to dry THF? (2021). ResearchGate. Retrieved from [Link]
-
Drying THF with Na/benzophenone. Blue, purple, or doesn't matter? (2020). Reddit. Retrieved from [Link]
-
Understanding Molecular Sieve Beads and Their Regeneration Process. (2025). Sorbead India. Retrieved from [Link]
- Process for the purification of tetrahydrofuran. (1990). Google Patents.
-
Reagents & Solvents: Molecular Sieves. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Purification of tetrahydrofuran from its aqueous azeotrope by extractive distillation: Pilot plant studies. (2025). ResearchGate. Retrieved from [Link]
-
What is the role of benzophenone in THF drying? (2025). YouTube. Retrieved from [Link]
-
The Benzophenone/Ketyl Tetrahydrofuran(THF) Still. (n.d.). Washington State University. Retrieved from [Link]
-
Best way to dry THF. (2024). Reddit. Retrieved from [Link]
-
MSU Chemistry - Safety - Standard Operating Procedures - Solvent Stills. (2005). Washington State University. Retrieved from [Link]
- Method for purifying tetrahydrofuran by distillation. (2005). Google Patents.
-
Drying THF. (2003). Hive Newbee Forum. Retrieved from [Link]
-
Microwave Assisted Regeneration of 3Å Molecular Sieves Used for Ethanol Dehydration. (n.d.). UPB Scientific Bulletin. Retrieved from [Link]
-
Easy and Efficient Drying of Molecular Sieve and Silica Gel Pellets. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
- Method for concentration of aqueous tetrahydrofuran solutions by extraction with aqueous alkali metal hydroxide. (1972). Google Patents.
-
What are other methods of drying THF without the use of sodium wire and benzophenone? (2016). ResearchGate. Retrieved from [Link]
-
suggestions for THF drying/storage. (2012). Sciencemadness.org. Retrieved from [Link]
-
Tetrahydrofuran, anhydrous stabilized, Max. water 25ppm. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
Specification - Tetrahydrofuran. (n.d.). Penta chemicals. Retrieved from [Link]
-
Drying solvents. (2023). Sciencemadness Wiki. Retrieved from [Link]
-
DRYING OF THF.en.es.pdf. (n.d.). Scribd. Retrieved from [Link]
-
Has anyone experienced problems with drying THF and diethyl ether using a solvent purification system (MBraun)? (2015). ResearchGate. Retrieved from [Link]
-
Standard Operating Procedure: Sodium. (2012). University of California, Santa Barbara. Retrieved from [Link]
-
PRODUCT SPECIFICATION SHEET TETRAHYDROFURAN. (n.d.). Pharmco. Retrieved from [Link]
-
Floating sodium ball in THF still. Is it safe? (2012). Reddit. Retrieved from [Link]
-
Standard Operating Procedures for Use of Solvent Stills. (n.d.). The Ohio State University, Department of Chemistry. Retrieved from [Link]
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Technical Support Center: Catalyst Poisoning in Tetrahydrofuran (THF) Synthesis
Welcome to the Technical Support Center for catalyst management in Tetrahydrofuran (THF) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning and deactivation. By understanding the root causes of catalyst failure, you can enhance reaction efficiency, ensure product consistency, and extend the lifespan of your catalytic systems.
This center is divided into two main sections, each addressing a primary industrial route for THF synthesis:
-
Section 1: Furan Hydrogenation Route
-
Section 2: 1,4-Butanediol (BDO) Dehydration Route
Each section provides a detailed troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), data tables, and key experimental protocols.
Section 1: Troubleshooting Catalyst Deactivation in the Furan Hydrogenation Route
The catalytic hydrogenation of furan is a key process for producing THF from renewable, bio-based feedstocks. This process typically employs heterogeneous metal catalysts, such as supported nickel (Ni) or palladium (Pd), which are highly susceptible to poisoning and fouling.
Troubleshooting Guide (Q&A)
Question 1: We are observing a gradual but steady decline in furan conversion rate over our supported Nickel catalyst. What are the likely causes?
Answer: A gradual decline in activity for a nickel catalyst in furan hydrogenation is typically symptomatic of one of two issues: chemical poisoning or fouling by coke/polymers.
-
Chemical Poisoning: This is often caused by impurities in the furan feedstock or hydrogen stream. Sulfur compounds (e.g., hydrogen sulfide, thiophene) are notorious poisons for nickel catalysts.[1][2] They chemisorb strongly onto the nickel active sites, forming stable nickel sulfides and rendering them inactive.[3]
-
Fouling (Coking): Furan and its precursor, furfural, can undergo polymerization or condensation reactions on the catalyst surface, especially at higher temperatures.[4][5] This forms carbonaceous deposits ("coke") that physically block the catalyst pores and cover the active nickel sites.[4][6] Strong adsorption of reaction intermediates can also block sites.[7]
To diagnose the issue, a systematic approach is required. First, analyze your feedstock for impurities. If the feed is clean, the issue is more likely coking. A Temperature Programmed Oxidation (TPO) of the spent catalyst can confirm and quantify the amount of coke.[4]
Question 2: Our Palladium-based catalyst is showing a sudden and dramatic loss of activity. What could be the cause?
Answer: A rapid, severe loss of activity in a palladium system often points to acute poisoning by a specific chemical species rather than gradual coking. The most common culprits are:
-
Sulfur Compounds: Like nickel, palladium is highly susceptible to sulfur.[8][9] A sudden introduction of a sulfur-containing contaminant in the feed can quickly deactivate the catalyst.
-
Carbon Monoxide (CO): If your hydrogen source is derived from synthesis gas, CO can be a potent poison. CO adsorbs strongly onto palladium surfaces, competing with furan for active sites and inhibiting the hydrogenation reaction. While some advanced catalyst designs show CO resistance, it remains a common issue.[10]
We recommend an immediate analysis of your gas and liquid feed streams using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect any unexpected impurities.[11]
Question 3: Our THF product selectivity is decreasing, and we are observing more side products like butanol or ring-opened species. What is happening to our catalyst?
Answer: A shift in selectivity often indicates a modification of the catalyst's active sites rather than simple blocking. This can be caused by:
-
Selective Poisoning: Certain poisons may not kill an active site entirely but can alter its electronic properties or geometry. This can change the adsorption mode of the furan molecule, favoring pathways that lead to C-O bond cleavage (hydrogenolysis) over simple ring saturation.
-
Sintering: High localized temperatures (hot spots) in the reactor can cause the small metal nanoparticles to agglomerate into larger ones (sintering).[12] This reduces the active surface area and can alter the nature of the active sites, potentially favoring different reaction pathways. Sintering can be diagnosed by comparing the metal particle size of fresh and spent catalysts using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD).[1]
-
Support Acidity Changes: For catalysts on supports like silica-alumina, changes in the support's acidic properties (which can be induced by steam or other impurities) could promote side reactions like ring-opening.
Frequently Asked Questions (FAQs) - Furan Hydrogenation
-
What are the most common impurities in bio-derived furan? Furan derived from the decarbonylation of furfural can contain residual furfural, carboxylic acids (like acetic acid), and other oxygenates from the biomass source.[13] While some studies show that species like acetic acid do not significantly impact Pd catalysts, they can contribute to side reactions or coking on other metals.[13]
-
How can we prevent catalyst poisoning in the first place? The most effective strategy is rigorous purification of the feedstock.[11][14] Implementing guard beds with adsorbents to trap sulfur and other impurities before the feed enters the main reactor is a common industrial practice.
-
Is catalyst deactivation in this process reversible? It depends on the mechanism.
-
Coking is often reversible through a controlled regeneration process involving burning off the carbon deposits.
-
Poisoning by sulfur is generally considered irreversible under normal process conditions due to the stability of the metal sulfides formed.[15] However, specific regeneration protocols can sometimes recover activity.
-
Sintering is irreversible.[15] Once the metal particles have agglomerated, they cannot be redispersed through typical regeneration methods.
-
Data Summary: Common Poisons for Hydrogenation Catalysts
| Poison/Deactivation Cause | Affected Catalysts | Typical Mechanism of Action | Reversibility |
| Sulfur Compounds (H₂S, SO₂, Thiophenes) | Ni, Pd, Pt, Rh | Strong chemisorption on metal active sites, forming stable metal sulfides.[3][16] | Generally Irreversible |
| Carbon Monoxide (CO) | Ni, Pd, Pt, Rh | Competitive adsorption on active sites, blocking access for reactants.[16] | Reversible |
| Halogen Compounds | Ni, Pd, Pt | Adsorption on active sites, can alter electronic properties and promote sintering. | Partially Reversible |
| Heavy Metals (As, Pb, Hg) | Ni, Pd, Pt | Irreversible adsorption, formation of alloys, blocking of active sites.[16] | Irreversible |
| Coke/Polymers | All Catalysts | Physical blockage of pores and active sites by carbonaceous deposits.[4][5] | Reversible |
| Sintering | All Supported Metals | Thermal agglomeration of metal nanoparticles, leading to loss of active surface area.[12] | Irreversible |
Experimental Protocols & Workflows
This workflow helps determine the root cause of catalyst deactivation.
Caption: Diagnostic workflow for identifying the cause of catalyst deactivation.
Disclaimer: This is a generalized procedure. Specific conditions must be optimized for your catalyst system. Always perform in a well-ventilated fume hood with appropriate safety measures.
-
Oxidative Pre-treatment: Place the spent catalyst in a tube furnace. Heat under a flow of dilute air (1-5% O₂ in N₂) to a temperature of 350-450°C. This step aims to convert strongly adsorbed sulfur species into more labile oxides. Caution: This is an exothermic process; control the temperature ramp carefully to avoid catalyst sintering.
-
Purge: After the oxidation step, purge the system thoroughly with an inert gas (N₂ or Ar) at the same temperature for 30-60 minutes to remove all traces of oxygen.
-
Reduction: Introduce a flow of hydrogen (H₂), typically diluted in N₂ (5-10% H₂). Gradually ramp the temperature to the catalyst's normal reduction temperature (e.g., 400-500°C) and hold for 2-4 hours. This step reduces the nickel oxides back to the active metallic state.[17][18]
-
Cool and Passivate: Cool the catalyst to room temperature under an inert gas flow. If the catalyst will be handled in air, a passivation step (using a very dilute O₂/N₂ mixture) is required to prevent rapid, uncontrolled oxidation of the pyrophoric reduced nickel.
Section 2: Troubleshooting Catalyst Deactivation in the 1,4-Butanediol (BDO) Dehydration Route
The acid-catalyzed cyclodehydration of 1,4-butanediol (BDO) is a mature technology for THF production. This process typically utilizes solid acid catalysts such as zeolites (e.g., ZSM-5), silica-alumina, or other metal oxides.[11][16] Unlike metal-catalyzed hydrogenation, the primary deactivation mechanism here is fouling by coke.
Troubleshooting Guide (Q&A)
Question 4: We are seeing a continuous increase in the pressure drop across our fixed-bed reactor and a corresponding decrease in BDO conversion. What's the problem?
Answer: This combination of symptoms is a classic indicator of severe coking or fouling .[19] In the context of alcohol dehydration over acid catalysts, coke is formed from a complex series of reactions involving the reactant and/or product molecules.
-
Pore Mouth Blocking: The coke deposits build up within the catalyst's pore structure, eventually blocking the entrance to the pores. This restricts the access of BDO molecules to the active acid sites located inside the catalyst particle.
-
Increased Pressure Drop: As coke builds up on the external surface of the catalyst particles, it begins to block the channels between particles in the fixed bed, leading to a measurable increase in pressure drop.
The source of the coke can be impurities in the BDO feed or side reactions of BDO and THF under reaction conditions. Unidentified color-forming impurities, γ-hydroxybutyraldehyde, and its acetate have been noted in commercial BDO and could act as coke precursors.[6][20]
Question 5: Our solid acid catalyst (e.g., a zeolite) is deactivating much faster than expected, even with low time-on-stream. Why might this be happening?
Answer: Rapid deactivation of an acid catalyst in this service, particularly zeolites, can be attributed to several factors:
-
Feedstock Impurities: While less common than in bio-based routes, impurities in the BDO can act as potent coke formers. Aldehydic impurities, for instance, are known to polymerize easily under acidic conditions.[6] A thorough analysis of your BDO feedstock is the first critical step.
-
Reaction Temperature: The rate of coke formation is highly sensitive to temperature. Operating even slightly above the recommended temperature window can exponentially increase the rate of the side reactions that lead to coke. Ensure your temperature control is precise and that no "hot spots" are forming in the catalyst bed.
-
Water Content: The presence of water (or lack thereof) can influence the reaction mechanism and stability of intermediates. While water is a product of the reaction, its concentration can affect coke formation pathways.[21]
-
Catalyst Acidity: Catalysts with very high acid strength or density can sometimes promote faster coking. The condensation reactions that lead to coke are acid-catalyzed.[19] There is often a trade-off between activity and stability.
Frequently Asked Questions (FAQs) - BDO Dehydration
-
What is "coke" in this context? Coke refers to high molecular weight, polycyclic aromatic hydrocarbons that are hydrogen-deficient. It is not elemental carbon. It forms on and within the catalyst, blocking active sites. The mechanism is believed to proceed through oligomerization and cyclization reactions on the acid sites.[19]
-
Can a coked acid catalyst be regenerated? Yes. Deactivation by coking is typically a reversible process. The standard method for regeneration is a carefully controlled calcination , where the catalyst is heated in the presence of air or a dilute oxygen stream to burn off the carbonaceous deposits.[7]
-
Are there poisons for acid catalysts other than coke? While coke is the main issue, other substances can poison acid sites.
-
Basic Compounds: Nitrogen-containing compounds (amines, ammonia) are strong bases that will neutralize the Brønsted acid sites, poisoning the catalyst.
-
Alkali Metals: Sodium or potassium ions can undergo ion-exchange with the protonic acid sites, particularly in zeolites, rendering them inactive.
-
Data Summary: Causes of Deactivation for Solid Acid Catalysts
| Deactivation Cause | Affected Catalysts | Typical Mechanism of Action | Reversibility |
| Coking / Fouling | Zeolites, Alumina, Silica-Alumina | Deposition of carbonaceous material on acid sites and within pores, causing blockage.[22] | Reversible (by calcination) |
| Poisoning (Basic Molecules) | All Solid Acids | Neutralization of Brønsted acid sites by basic compounds (e.g., amines). | Reversible (with thermal treatment) |
| Poisoning (Cation Exchange) | Zeolites, Ion-Exchange Resins | Replacement of active H⁺ sites with inactive cations like Na⁺ or K⁺. | Potentially Reversible (by ion-exchange) |
| Hydrothermal Degradation | Zeolites, Alumina | High temperatures in the presence of steam can cause structural collapse and loss of acid sites (dealumination). | Irreversible |
Experimental Protocols & Workflows
Disclaimer: This is a generalized procedure. Specific conditions (temperature, ramp rate, gas flow) are highly dependent on the specific catalyst and must be optimized to avoid thermal damage.
-
Inert Purge: Place the coked catalyst in a suitable furnace (e.g., a tube or muffle furnace). Heat the catalyst to the target regeneration temperature (typically 450-550°C) under a flow of inert gas (N₂). This removes any volatile, physically adsorbed species.
-
Controlled Oxidation: Once at temperature, gradually introduce a controlled amount of air or a dilute oxygen/nitrogen mixture (e.g., starting at 1-2% O₂ and slowly increasing). The initial phase of coke burn-off is highly exothermic. The temperature must be carefully controlled to prevent thermal excursions that could permanently damage (e.g., sinter) the catalyst.[23]
-
Hold at Temperature: Maintain the catalyst under the oxidative atmosphere until the coke burn-off is complete. This can be monitored by analyzing the off-gas for CO₂ concentration, which will return to baseline when the process is finished. This step can take several hours.
-
Final Purge and Cool-Down: Once regeneration is complete, switch the gas flow back to inert (N₂) and cool the catalyst to room temperature. The catalyst should now be ready for reuse.
Caption: Step-by-step workflow for the regeneration of a coked solid acid catalyst.
References
- General Aniline & Film Corp. (1956). Elimination of color-forming impurities from 1, 4-butanediol.
- Kozlov, N. S., et al. (1978). Chemical method for removal of impurities impairing the quality of commercial 1,4-butanediol produced by the Reppe method. Journal of Applied Chemistry of the USSR, 51(9), 2005-2008.
-
Chen, Y., et al. (2015). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. Molecules, 20(6), 11536-11548. [Link]
- Richter, M., & Vogel, H. (2009). The Dehydration of 1,4-Butanediol to Tetrahydrofuran in Supercritical Water. Chemical Engineering & Technology, 32(8), 1244-1248.
-
Clark, J. (2015). The Dehydration of Alcohols. Chemguide. [Link]
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LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]
- Sato, S., et al. (2004). Dehydration of 1,4-butanediol into 3-buten-1-ol catalyzed by ceria.
- Young, D. V. (1972). Regeneration of sulfur-poisoned raney nickel catalyst.
-
Hunter, S. E., et al. (2006). Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water. The Journal of Organic Chemistry, 71(16), 6229-6239. [Link]
- Reddy, R. R., et al. (2020). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. Rasayan Journal of Chemistry, 13(3), 1641-1647.
- Bozo, C., & Guisnet, M. (1996). Catalyst regeneration process.
- Kant, P., et al. (2015). Production of tetrahydrofuran by dehydration of 1,4-butanediol using Amberlyst-15: Batch kinetics and batch reactive distillation.
- De Wilde, J., et al. (2014). Dehydration of Ethanol into Ethylene over Solid Acid Catalysts.
-
Lee, S. H., et al. (2021). Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. Energies, 14(21), 7088. [Link]
- Li, H., et al. (2021).
-
Wang, C., et al. (2018). Investigating the Coke Formation Mechanism of H-ZSM-5 during Methanol Dehydration Using Operando UV–Raman Spectroscopy. ACS Catalysis, 8(9), 8343-8350. [Link]
- Katryniok, B., et al. (2011). Kinetics of the dehydration of glycerol over acid catalysts with an investigation of deactivation mechanism by coke. Green Chemistry, 13(7), 1910-1918.
- Aouad, S., et al. (2016). Lab-scale regeneration of coked catalysts by an ozonation process. Chemical Engineering Journal, 284, 933-940.
- Bera, P., et al. (2025). Studies on highly active and low-cost Ni–Fe Bi-metallic catalyst supported on alumina for CO2 hydrogenation reaction.
- Lee, S. H., et al. (2008). Production of tetrahydrofuran from 1,4-butanediol.
- Pérez-Ramírez, J., et al. (2015). A Stable Single-Site Palladium Catalyst for Hydrogenations.
-
Li, X., et al. (2022). 1,4-Butanediol Selective Dehydration to 3-Butene-1-ol over Ca–Zr–Sn Composite Oxide Catalysts. Catalysts, 12(7), 708. [Link]
-
Beyond Benign. (2013). A Greener Alcohol Dehydration. [Link]
-
National Toxicology Program. (1995). TOX-54: 1,4-Butanediol (CASRN 110-63-4). [Link]
- Zhou, J., et al. (2020). Regeneration of catalysts deactivated by coke deposition: A review.
-
Zhang, Y., et al. (2024). Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO2 Catalyst. Catalysts, 14(5), 305. [Link]
-
Todd, M. (2019). Solid Acid Catalyzed Dehydration Reactions of Biomass-Derived Alcohols. The University of Maine. [Link]
- Absi-Halabi, M., et al. (1990). Deactivation of fixed bed nickel hydrogenation catalysts by sulfur.
- Al-Khattaf, S. S. (2017). Regeneration method for spent FCC catalysts: Brief Review. Journal of Research in Chemistry, 1(2), 49-54.
- Zheng, J., et al. (2012). Deactivation kinetics of sulfur poisoning of nickel catalyst during ethylbenzene hydrogenation. Chinese Journal of Chemical Engineering, 20(5), 947-952.
- Rostrup-Nielsen, J. R. (1972). Some principles relating to the regeneration of sulfur-poisoned nickel catalyst.
-
Ashenhurst, J. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. [Link]
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Leah4sci. (2020). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. YouTube. [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2002). 1,4-Butanediol. [Link]
- Gonzalez-Delacruz, V. M., et al. (2010). Mechanism of sulfur poisoning by H2S and SO2 of nickel and cobalt based catalysts for dry reforming of methane.
-
Lee, S. H., et al. (2021). Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. Catalysts, 11(12), 1500. [Link]
- Giehr, A., et al. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen.
- Grau, R. J., et al. (2006). Effect of the Nature of Supports and the Degree of Palladium Dispersion on the Catalyst Activity and Selectivity in the Sunflower Oil Hydrogenation Reaction. Industrial & Engineering Chemistry Research, 45(15), 5239-5245.
-
Protocols.io. (2024). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. [Link]
- Martins, M. E., et al. (2020). Electrochemical characterization and regeneration of sulfur poisoned Pt catalysts in aqueous media. Electrochimica Acta, 349, 136369.
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Technical Support Center: Byproduct Formation in Asymmetric Cycloetherification Reactions
Welcome to the Technical Support Center for Asymmetric Cycloetherification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for mitigating byproduct formation in these stereoselective reactions. Asymmetric cycloetherification is a powerful tool for the synthesis of chiral cyclic ethers, which are prevalent scaffolds in numerous bioactive molecules and pharmaceuticals.[1] However, achieving high yields and enantioselectivity can be challenging due to competing side reactions.[2] This resource offers a structured approach to identifying, understanding, and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in asymmetric cycloetherification reactions?
A1: The formation of byproducts is highly dependent on the specific substrate, catalyst, and reaction conditions. However, several common classes of side products are frequently encountered:
-
Diastereomers: The formation of the undesired diastereomer is a common issue, leading to a reduction in the diastereomeric ratio (d.r.). This is influenced by the catalyst structure, solvent, temperature, and substrate.[2]
-
Enantiomers (Racemization): Loss of enantiomeric excess (ee) can occur through racemization of the desired product under the reaction conditions.[3]
-
Constitutional Isomers: Depending on the substrate, regioisomeric products may form. For instance, in the cyclization of substrates with multiple potential nucleophilic or electrophilic sites, different ring sizes or substitution patterns can emerge.
-
Elimination Products: Instead of cyclization, elimination reactions can occur, particularly at higher temperatures, leading to the formation of unsaturated acyclic byproducts.
-
Intermolecular Etherification Products: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or oligomers.
-
Products from Competing Reactions: Depending on the functional groups present in the substrate, other reactions may compete with cycloetherification. A common example is the competition between O-alkylation and C-alkylation in certain substrates.[4]
Q2: How does the choice of catalyst influence byproduct formation?
A2: The catalyst is a critical factor in controlling both the rate of the desired reaction and the suppression of side reactions.[4] Bifunctional organocatalysts, such as those derived from Cinchona alkaloids, are often employed in asymmetric cycloetherification.[5][6] These catalysts possess both a basic site (e.g., a tertiary amine) to deprotonate the nucleophile and a hydrogen-bond donor site (e.g., a thiourea or squaramide moiety) to activate the electrophile and control the stereochemistry of the transition state.[5][7] An inappropriate catalyst may lead to:
-
Low Enantioselectivity: The catalyst may not effectively differentiate between the two enantiotopic transition states leading to the desired product and its enantiomer.
-
Poor Diastereoselectivity: The catalyst may not adequately control the facial selectivity of the attack of the nucleophile on the electrophile.
-
Promotion of Side Reactions: A catalyst with mismatched acidity or basicity for a given substrate can promote undesired pathways like elimination or decomposition.
Q3: What role does the solvent play in controlling selectivity?
A3: The solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity.[4] Screening a range of solvents with varying polarities is recommended.[4] For instance, in the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones using cinchona-alkaloid-thiourea-based bifunctional organocatalysts, cyclopentyl methyl ether (CPME) was found to be the optimal solvent for achieving high enantioselectivity.[5] The solvent can impact:
-
Solvation of Intermediates: The solvent can stabilize or destabilize key intermediates and transition states, altering the energy landscape of the reaction and favoring one pathway over another.
-
Catalyst Aggregation: The solubility and aggregation state of the catalyst can be solvent-dependent, which can affect its activity and selectivity.
-
Substrate Conformation: The solvent can influence the conformational equilibrium of the substrate, potentially favoring a conformation that is either more or less prone to cyclization or side reactions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during asymmetric cycloetherification experiments.
Problem 1: Low Enantiomeric Excess (ee)
A low enantiomeric excess indicates a loss of stereochemical control. This can be due to a variety of factors, from the catalyst to the reaction conditions.
Troubleshooting Workflow for Low ee
Sources
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enantioselectivity in Chiral Tetrahydrofuran Synthesis
Welcome to the Technical Support Center dedicated to the art and science of synthesizing chiral tetrahydrofurans with high enantioselectivity. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis. Here, we move beyond mere protocols to delve into the "why" behind experimental choices, offering field-proven insights to troubleshoot common challenges and elevate your synthetic strategies. Our aim is to provide a self-validating system of knowledge, grounded in authoritative references, to empower you in your pursuit of stereochemical control.
Troubleshooting Guide: Diagnosing and Resolving Low Enantioselectivity
Low enantiomeric excess (e.e.) is a frequent hurdle in asymmetric catalysis. This section provides a systematic approach to identifying and addressing the root causes of suboptimal stereocontrol in your chiral tetrahydrofuran synthesis.
Issue 1: Suboptimal Catalyst Performance
Your catalyst is the cornerstone of enantioselectivity. Its performance can be compromised by a variety of factors, from purity to improper handling.
Question: My reaction is yielding a nearly racemic mixture, despite using a well-established chiral catalyst. What are the likely catalyst-related issues?
Answer:
Several factors related to your catalyst could be at play. A systematic investigation is crucial.[1][2]
-
Catalyst Purity and Integrity: The presence of impurities can dramatically poison or inhibit a catalyst, leading to a loss of enantioselectivity. Ensure your catalyst is of high purity and has not degraded during storage.
-
Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental. Insufficient catalyst may lead to a significant background (non-catalyzed) reaction, while excessive loading can sometimes promote side reactions or dimerization of the catalyst, reducing its effectiveness.
-
Improper Catalyst Activation: Many catalytic systems require a pre-activation step to generate the active chiral species. Incomplete or improper activation will result in a lower concentration of the desired catalyst, leading to poor enantiocontrol.
Protocol: Catalyst System Validation
-
Purity Verification: If possible, re-purify the catalyst or acquire a new batch from a trusted supplier. For ligands, check for enantiomeric purity via chiral HPLC or SFC.
-
Loading Optimization: Screen a range of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to determine the optimal concentration for your specific substrate.
-
Activation Protocol Review: Carefully review the literature procedure for catalyst activation. Ensure all reagents used in the activation step are pure and handled under the appropriate inert atmosphere conditions.
Issue 2: The Overlooked Role of Reaction Conditions
The reaction environment—temperature, solvent, and concentration—profoundly influences the delicate energetic balance that governs enantioselection.
Question: I've confirmed my catalyst system is active and pure, but the enantioselectivity remains poor. How can I optimize the reaction conditions?
Answer:
Reaction conditions are not merely a backdrop for the catalysis; they are active participants in the stereodetermining transition state.[1] A systematic optimization of these parameters is often the key to unlocking high enantioselectivity.
-
Temperature: Lowering the reaction temperature is a common strategy to enhance enantioselectivity.[3] This is because the difference in activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy. However, this is not a universal rule, and in some cases, higher temperatures have been shown to improve enantioselectivity due to changes in the rate-determining step.[4]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[1][5] A solvent screen is a critical step in optimizing any asymmetric reaction. The ideal solvent will solubilize all components while favoring the more ordered, stereodifferentiating transition state.[1][6][7]
-
Substrate Concentration: The concentration of your starting materials can impact the reaction kinetics and, consequently, the enantioselectivity. At high concentrations, substrate aggregation or catalyst inhibition can occur. Conversely, very low concentrations might slow the desired catalytic cycle, allowing a non-selective background reaction to become more prominent.
Workflow: Optimizing Reaction Parameters
| Parameter | Troubleshooting Steps | Expected Outcome |
| Temperature | Perform the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature). | Identify the temperature that provides the highest enantiomeric excess.[3][8] |
| Solvent | Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, hexanes).[5] | Discover a solvent that enhances the stability of the desired transition state, leading to improved e.e.[1][6] |
| Concentration | Run the reaction at different substrate concentrations (e.g., 0.05 M, 0.1 M, 0.5 M). | Determine the concentration that minimizes background reactions and maximizes catalyst turnover and selectivity. |
Issue 3: Substrate-Specific Challenges
Not all substrates are created equal. The electronic and steric properties of your starting material can significantly influence the outcome of an asymmetric reaction.
Question: The model substrate from the literature works perfectly, but when I apply the reaction to my substrate of interest, the enantioselectivity plummets. Why is this happening?
Answer:
This is a common and often frustrating experience in asymmetric synthesis. The "lock and key" analogy for catalyst-substrate interactions is particularly apt here. Small changes in the substrate can lead to a poor fit within the chiral environment of the catalyst.[9]
-
Steric Hindrance: Bulky substituents on your substrate may prevent it from adopting the necessary conformation to interact effectively with the chiral catalyst.
-
Electronic Effects: The electronic nature of substituents can alter the reactivity of the substrate and its interaction with the catalyst. For instance, electron-withdrawing or -donating groups can influence the stability of intermediates and transition states.[10]
-
Chelation Control: If your substrate has multiple coordinating groups, it may bind to the catalyst in a non-productive or non-selective manner.
Diagram: Substrate-Catalyst Interaction
Frequently Asked Questions (FAQs)
Q1: Can the presence of water or other protic impurities affect my reaction's enantioselectivity?
A1: Absolutely. Many organometallic catalysts used in asymmetric synthesis are sensitive to moisture and protic impurities. Water can hydrolyze the catalyst or react with organometallic intermediates, leading to the formation of achiral byproducts and a decrease in enantioselectivity. It is crucial to use rigorously dried solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Protocol: Anhydrous Reaction Setup
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas.
-
Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves.
-
Reagents: Dry solid reagents under high vacuum. Handle liquid reagents with care to avoid introducing moisture.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas.
Q2: I am using a biocatalyst (enzyme) for my chiral tetrahydrofuran synthesis, and the enantioselectivity is low. What are some specific troubleshooting steps for enzymatic reactions?
A2: While many of the same principles apply, enzymatic reactions have unique considerations.
-
pH and Buffer: The pH of the reaction medium is critical for enzyme activity and stability. The optimal pH can also influence enantioselectivity. Screen a range of pH values and buffer systems.
-
Co-solvents: While enzymes typically work in aqueous media, the addition of organic co-solvents can improve the solubility of hydrophobic substrates and sometimes enhance enantioselectivity.[11] However, high concentrations of organic solvents can denature the enzyme.
-
Enzyme Inhibition: The substrate or product itself can inhibit the enzyme at high concentrations, affecting both the reaction rate and enantioselectivity. Running the reaction at a lower substrate concentration may be beneficial.
-
Directed Evolution: For long-term projects, consider using directed evolution techniques to engineer the enzyme for improved enantioselectivity with your specific substrate.[11]
Q3: My chiral ligand is expensive. Are there strategies to reduce the required catalyst loading without sacrificing enantioselectivity?
A3: Yes, several strategies can be employed:
-
Use of Additives: In some catalytic systems, the addition of inexpensive, achiral additives can enhance the activity of the chiral catalyst, allowing for a lower loading to be used.
-
Catalyst Immobilization: Immobilizing the chiral catalyst on a solid support can facilitate its recovery and reuse, making the process more economical.
-
Continuous Flow Chemistry: Continuous flow reactors can improve reaction efficiency and, in some cases, allow for lower catalyst loadings due to improved mixing and heat transfer.[12]
Q4: How do I know if a background, non-enantioselective reaction is competing with my desired catalytic cycle?
A4: A key diagnostic experiment is to run the reaction under the same conditions but without the chiral ligand (if it's a metal-ligand system) or without the catalyst altogether. If you observe product formation, this confirms that a background reaction is occurring. The rate of this background reaction can then be compared to the rate of the catalyzed reaction to assess its significance.
References
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Wolfe, J. P., & Rossi, M. A. (2004). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Journal of the American Chemical Society. [Link]
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Mu, Y., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology. [Link]
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O'Brien, P. (2002). Enhancement of enantioselectivity by THF in asymmetric mo-catalyzed olefin metathesis. Catalytic enantioselective synthesis of cyclic tertiary ethers and spirocycles. Journal of the American Chemical Society. [Link]
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Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]
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Wang, Y., et al. (2025). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications. [Link]
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Obregón, E. B., et al. (2024). Asymmetric Base-Catalyzed Tetrahydrofuran Synthesis from Cyclopropanes and Carbonyl Compounds. Angewandte Chemie International Edition. [Link]
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Organic Chemistry Portal. Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
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Chen, L.-Y., et al. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry. [Link]
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Yadav, V., et al. (2020). On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. ChemRxiv. [Link]
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Feng, X., et al. (2018). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. Semantic Scholar. [Link]
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Nikolova, V., & Spassov, S. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
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Paniagua, M., et al. (2018). Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. ACS Sustainable Chemistry & Engineering. [Link]
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Paniagua, M., et al. (2018). Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. Request PDF. [Link]
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Jones, S., et al. (2000). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]
-
Nikolova, V., & Spassov, S. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
-
Smith, C. D., et al. (2024). Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones. Organic Process Research & Development. [Link]
-
Fara, A., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]
-
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
-
Nikolova, V., & Spassov, S. (2009). Synthesis of chiral tetrahydrofuran derivatives. ResearchGate. [Link]
-
Huang, R., et al. (2025). Insights into solvent effect on selective production of furfural and 5-hydroxymethylfurfural from fructose. Request PDF. [Link]
-
Reetz, M. T. (2004). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences. [Link]
-
University of Bath. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Bath. [Link]
-
University of Rochester. (n.d.). Asymmetric reactions_synthesis. University of Rochester. [Link]
-
Contente, M. L., et al. (2025). Evaluation of substituent effects on activity and enantioselectivity in the enzymatic reduction of aryl ketones. Request PDF. [Link]
-
Ram-Mohan, J., et al. (2012). Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w). PMC. [Link]
-
ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed. ResearchGate. [Link]
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Wang, Z., et al. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers. [Link]
-
University College London. (n.d.). The effect of substrate concentration on enzyme activity. University College London. [Link]
-
Kim, M., et al. (2024). Contact Electrification–Based Enantioselective Recognition of Chiral Amino Acids through Stereospecific Interfacial Electron Transfer. Journal of the American Chemical Society. [Link]
-
Wang, Y., et al. (2025). Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Nature Communications. [Link]
-
Strieth-Kalthoff, F., et al. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Chemistry – A European Journal. [Link]
-
Gomez, L., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. ChemBioChem. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of (R)-Tetrahydrofuran-3-carbonitrile: A Key Chiral Synthon
Introduction: The Significance of Chiral Tetrahydrofurans in Modern Drug Discovery
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety.[1] Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. The tetrahydrofuran (THF) moiety is a privileged scaffold found in numerous natural products and synthetic drugs, valued for its favorable physicochemical properties.[2][3] Consequently, chiral substituted tetrahydrofurans, such as (R)-Tetrahydrofuran-3-carbonitrile, have emerged as indispensable building blocks—or synthons—in the synthesis of complex pharmaceutical agents.[4]
The demand for enantiomerically pure intermediates is driven by stringent regulatory standards and the need to develop more selective and potent medicines.[4][5] This guide provides an in-depth analysis of (R)-Tetrahydrofuran-3-carbonitrile using one of the most powerful tools for stereochemical elucidation: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the unique spectral signature of this molecule, compare it with viable alternative synthons, and provide robust, field-proven protocols for determining its enantiomeric purity—a critical quality attribute for any researcher in drug development.
¹H NMR Spectral Fingerprint of (R)-Tetrahydrofuran-3-carbonitrile
The ¹H NMR spectrum of a molecule provides a detailed electronic map of its proton environments. In a chiral molecule like (R)-Tetrahydrofuran-3-carbonitrile, the asymmetric center at C3 renders the protons on the adjacent methylene groups (C2, C4, and C5) diastereotopic. This means that even protons on the same carbon atom are chemically non-equivalent and will exhibit distinct chemical shifts and couplings, leading to a complex but highly informative spectrum.
The expected ¹H NMR spectrum of (R)-Tetrahydrofuran-3-carbonitrile in CDCl₃ is characterized by a series of multiplets in the upfield region. The electron-withdrawing nature of the nitrile group and the ring oxygen significantly influences the chemical shifts of the neighboring protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H3 (CH-CN) | ~3.3 - 3.4 | Multiplet (m) | - |
| H5 (O-CH₂) | ~4.0 - 4.2 | Multiplet (m) | - |
| H2 (O-CH₂) | ~3.8 - 4.0 | Multiplet (m) | - |
| H4 (CH₂) | ~2.2 - 2.4 | Multiplet (m) | - |
| Note: The exact chemical shifts and coupling constants can vary slightly based on solvent, concentration, and instrument frequency. The data presented is an estimation based on spectral databases and foundational NMR principles.[6][7][8] |
Causality Behind the Spectrum:
-
H3 Proton: The proton on the stereocenter (C3) is coupled to the four neighboring protons on C2 and C4, resulting in a complex multiplet.
-
H2 & H5 Protons: These protons are adjacent to the ring oxygen, which deshields them, causing them to resonate at a lower field (higher ppm) compared to the H4 protons.[9][10] Their diastereotopic nature results in separate signals, often appearing as complex multiplets due to both geminal (coupling to each other) and vicinal (coupling to adjacent protons) interactions.
-
H4 Protons: These protons are furthest from the electron-withdrawing groups and are therefore the most shielded, appearing at the highest field (lowest ppm). They are also diastereotopic and couple with the H3 and H5 protons.
Comparative Analysis: Alternative Chiral Tetrahydrofuran Building Blocks
The choice of a chiral synthon depends on the specific synthetic strategy. Below, we compare the ¹H NMR profile of (R)-Tetrahydrofuran-3-carbonitrile with two common alternatives to illustrate how subtle structural changes create distinct and identifiable spectral fingerprints.
Alternative 1: (R)-Tetrahydrofuran-3-ol
A common alternative where the nitrile is replaced by a hydroxyl group. This change significantly alters the electronic environment of the ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Differences from -CN Analog |
| H3 (CH-OH) | ~4.4 - 4.5 | Multiplet (m) | Significant downfield shift due to the electronegativity of the hydroxyl oxygen. |
| H5 (O-CH₂) | ~3.8 - 3.9 | Multiplet (m) | Minor shift compared to the nitrile. |
| H2 (O-CH₂) | ~3.7 - 3.8 | Multiplet (m) | Minor shift compared to the nitrile. |
| H4 (CH₂) | ~1.9 - 2.1 | Multiplet (m) | Upfield shift as the -OH group is less electron-withdrawing than -CN at this distance. |
Alternative 2: (S)-Tetrahydrofuran-2-carboxylic acid
Here, the substituent is moved to the C2 position, adjacent to the ring oxygen. This dramatically changes the symmetry and electronic distribution.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Differences from 3-Substituted Analogs |
| H2 (CH-COOH) | ~4.4 - 4.6 | Doublet of Doublets (dd) | Significant downfield shift due to proximity to both the ring oxygen and the carboxylic acid. Simpler multiplicity. |
| H5 (O-CH₂) | ~3.9 - 4.1 | Multiplet (m) | Protons are now diastereotopic due to the C2 stereocenter. |
| H3 & H4 (CH₂) | ~1.9 - 2.3 | Multiplets (m) | Resonate in a more crowded upfield region. |
This comparative data underscores the diagnostic power of ¹H NMR. The unique chemical shift and multiplicity pattern for each isomer allows for unambiguous identification of the core scaffold and its substitution pattern.
Experimental Protocols: Ensuring Stereochemical Integrity
A standard ¹H NMR spectrum confirms the structure of a chiral molecule but does not reveal its enantiomeric purity. To quantify the enantiomeric excess (ee), one must create a diastereomeric environment, as diastereomers, unlike enantiomers, are distinguishable by NMR. This can be achieved using either chiral shift reagents or chiral derivatizing agents.
Workflow for ¹H NMR Analysis of Chiral Purity
Caption: Experimental workflow for determining enantiomeric purity via ¹H NMR.
Protocol 1: Using Chiral Shift Reagents (CSRs)
This method relies on the reversible formation of diastereomeric complexes in the NMR tube, which possess distinct chemical shifts.[11] Lanthanide-based CSRs are commonly used.
Expert Insight: The choice of a CSR is critical. For a molecule with a nitrile group like our analyte, a europium-based reagent such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) is an excellent starting point, as the Lewis acidic lanthanide will coordinate to the Lewis basic nitrile lone pair.
Step-by-Step Methodology:
-
Initial Spectrum: Prepare the sample as described in the workflow (Steps 1-3) and acquire a standard ¹H NMR spectrum (Step 4). This serves as your baseline.
-
CSR Titration: Add a small, known quantity (e.g., 5 mol%) of Eu(hfc)₃ directly to the NMR tube. Cap, invert several times to mix thoroughly, and re-acquire the spectrum.
-
Optimization: Observe the spectrum for separation of any peaks. The proton closest to the coordination site (in this case, H3) will often show the largest induced shift and the best separation. Continue adding small aliquots of the CSR and re-acquiring the spectrum until baseline resolution of a chosen signal is achieved for the two enantiomers.
-
Trustworthiness Check: Be cautious of adding too much CSR, as this can lead to significant line broadening, which obscures signals and complicates integration.[12] The goal is resolution, not maximum shift.
-
-
Quantification: Integrate the two separated signals. The enantiomeric excess is calculated as: ee (%) = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100
Logical Framework of Chiral Analysis
Caption: Logic of resolving enantiomeric signals using a chiral auxiliary.
Protocol 2: Using Chiral Derivatizing Agents (CDAs)
This alternative involves a covalent chemical reaction between the analyte and an enantiopure reagent to form stable diastereomers. This method is particularly useful if CSRs fail to provide adequate resolution.
Expert Insight: This technique is not directly applicable to (R)-Tetrahydrofuran-3-carbonitrile as the nitrile group is not readily derivatized under standard NMR conditions. However, if the analyte were a corresponding alcohol or amine, a reagent like Mosher's acid chloride would be ideal.[13][14][15] This highlights a key principle: the analytical strategy must be matched to the functionality of the molecule under investigation. For nitriles, CSRs are the superior NMR-based method.
Conclusion
The ¹H NMR analysis of (R)-Tetrahydrofuran-3-carbonitrile is a powerful and nuanced process. A standard spectrum provides a definitive structural fingerprint that allows for its clear differentiation from other common chiral synthons based on unique patterns of chemical shifts and coupling constants. More advanced techniques, particularly the use of chiral shift reagents, transform the NMR spectrometer from a tool for structural confirmation into a precise instrument for quantifying stereochemical purity. For researchers in drug discovery and development, mastering these analytical techniques is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of the next generation of medicines.
References
-
Fiveable. (n.d.). Chiral Shift Reagents Definition. Retrieved from [Link]
-
Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. Retrieved from [Link]
-
Pérez-Fuertes, Y., Bull, S. D., & James, T. D. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Retrieved from [Link]
-
Kotha, S., & Ghosh, A. K. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Letters in Organic Chemistry, 2(5), 441-447. Retrieved from [Link]
-
Kotha, S., & Ghosh, A. K. (2005). Synthesis of chiral building blocks for use in drug discovery. PubMed. Retrieved from [Link]
-
Nature Research. (2022). An alternative access to chiral spiro-tetrahydrofurans. Springer Nature. Retrieved from [Link]
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Navarro-Vazquez, A., & Wenzel, T. J. (1999). 1H NMR studies of drugs with achiral and chiral lanthanide shift reagents: applications to the anticonvulsant pheneturide. Chirality, 11(7), 529-35. Retrieved from [Link]
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Chiral HPLC Analysis of Tetrahydrofuran Derivatives: A Comparative Guide to Enantiomeric Purity Determination
Introduction: The Critical Role of Enantiomeric Purity in Pharmaceuticals Featuring the Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its unique stereochemical and electronic properties make it a valuable component in designing molecules that interact with complex biological systems.[3] However, the introduction of a chiral center, a common feature in THF derivatives used as pharmaceutical intermediates, brings forth the critical issue of enantiomeric purity.[4] Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological and toxicological profiles.[5][6] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the importance of controlling stereochemistry in drug development.[7]
Regulatory bodies like the FDA now strongly encourage the development of single-enantiomer drugs, making robust and reliable analytical methods for determining enantiomeric purity essential.[8] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the gold standard for this purpose, offering high resolution and sensitivity for the separation of enantiomers.[9]
This guide provides a comparative analysis of two widely used classes of CSPs for the enantiomeric purity determination of a model tetrahydrofuran derivative: Tetrahydrofuran-2-carboxylic acid . We will explore the performance of a polysaccharide-based CSP and a cyclodextrin-based CSP, providing supporting experimental data and detailed protocols to aid researchers in selecting the optimal method for their needs.
Comparative Analysis of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method.[4] The two most common and versatile classes of CSPs are polysaccharide-based and cyclodextrin-based phases.[10] Their distinct chiral recognition mechanisms lead to different selectivities and performance characteristics.
Mechanism of Chiral Recognition
-
Polysaccharide-Based CSPs: These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess helical polymer chains that form chiral grooves.[3] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, as the analyte fits into these chiral grooves.[10] The derivatizing groups on the polysaccharide backbone, such as phenylcarbamates, play a crucial role in creating the specific interaction sites.[3]
-
Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior.[11] The primary mechanism of chiral recognition involves the formation of inclusion complexes, where the analyte, or a portion of it, fits into the hydrophobic cavity.[12] Secondary interactions between functional groups on the analyte and the hydroxyl groups at the rim of the cyclodextrin cavity further contribute to the enantioselective discrimination.[11]
Logical Relationships of Chiral Separation Mechanisms
Caption: Logical relationships of chiral recognition mechanisms for polysaccharide and cyclodextrin CSPs.
Performance Comparison: Polysaccharide vs. Cyclodextrin CSPs for Tetrahydrofuran-2-carboxylic Acid
To illustrate the practical differences between these two types of CSPs, we present a comparison of their performance for the enantiomeric separation of racemic tetrahydrofuran-2-carboxylic acid. The following data is representative of typical results obtained under optimized conditions for each column type.
| Parameter | Method 1: Polysaccharide CSP | Method 2: Cyclodextrin CSP |
| Chiral Stationary Phase | CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Astec® CYCLOBOND™ I 2000 RSP (Hydroxypropyl-β-cyclodextrin) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) | Acetonitrile / 0.1% Triethylammonium Acetate Buffer, pH 4.1 (10:90, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min | 12.3 min |
| Retention Time (Enantiomer 2) | 10.2 min | 14.8 min |
| Selectivity (α) | 1.25 | 1.20 |
| Resolution (Rs) | 2.1 | 1.8 |
Analysis of Performance Data
-
Selectivity and Resolution: In this representative example, the polysaccharide-based CSP (CHIRALCEL® OD-H) provides slightly higher selectivity (α) and better resolution (Rs) for tetrahydrofuran-2-carboxylic acid compared to the cyclodextrin-based CSP. This is often attributed to the multiple interaction sites within the chiral grooves of the polysaccharide, which can lead to greater differentiation between enantiomers for certain analytes.[1]
-
Mobile Phase and Mode of Operation: The polysaccharide CSP is operated in normal-phase mode, which is common for this class of columns and often provides excellent selectivity.[13] In contrast, the cyclodextrin CSP is used in reversed-phase mode, which is advantageous for analytes with good water solubility and is compatible with mass spectrometry.[11]
-
Retention Time: The analysis time is shorter on the polysaccharide column under these conditions. Retention on cyclodextrin columns in reversed-phase mode can sometimes be longer due to the inclusion complexation mechanism.[10]
Experimental Protocols
The following are detailed, step-by-step methodologies for the two comparative experiments.
Method 1: Polysaccharide-Based CSP
Experimental Workflow
Caption: Experimental workflow for chiral analysis using a polysaccharide-based CSP.
1. Materials and Reagents:
- Racemic tetrahydrofuran-2-carboxylic acid
- HPLC grade n-Hexane
- HPLC grade 2-Propanol
- Trifluoroacetic acid (TFA)
- CHIRALCEL® OD-H column (250 x 4.6 mm, 5 µm)
2. Instrument and Conditions:
- HPLC system with UV detector
- Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a stock solution of racemic tetrahydrofuran-2-carboxylic acid at a concentration of 1 mg/mL in the mobile phase.
4. Procedure:
- Equilibrate the CHIRALCEL® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 µL of the prepared sample solution.
- Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
- Identify the retention times for each enantiomeric peak.
- Calculate the selectivity factor (α) and the resolution (Rs) using standard chromatographic equations.
Method 2: Cyclodextrin-Based CSP
Experimental Workflow
Caption: Experimental workflow for chiral analysis using a cyclodextrin-based CSP.
1. Materials and Reagents:
- Racemic tetrahydrofuran-2-carboxylic acid
- HPLC grade Acetonitrile
- Triethylamine
- Acetic Acid
- Deionized water
- Astec® CYCLOBOND™ I 2000 RSP column (250 x 4.6 mm, 5 µm)
2. Instrument and Conditions:
- HPLC system with UV detector
- Mobile Phase A: 0.1% Triethylammonium Acetate (TEAA) buffer, pH 4.1 (prepared by adding 1 mL of triethylamine and an appropriate amount of acetic acid to 1 L of deionized water and adjusting the pH)
- Mobile Phase B: Acetonitrile
- Elution: Isocratic with 10% Mobile Phase B
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a stock solution of racemic tetrahydrofuran-2-carboxylic acid at a concentration of 1 mg/mL in the mobile phase.
4. Procedure:
- Equilibrate the Astec® CYCLOBOND™ I 2000 RSP column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 µL of the prepared sample solution.
- Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
- Identify the retention times for each enantiomeric peak.
- Calculate the selectivity factor (α) and the resolution (Rs) using standard chromatographic equations.
Conclusion and Recommendations
Both polysaccharide-based and cyclodextrin-based chiral stationary phases are capable of resolving the enantiomers of tetrahydrofuran-2-carboxylic acid, a representative tetrahydrofuran derivative. The choice between the two will depend on the specific requirements of the analysis.
-
For highest resolution and selectivity , a polysaccharide-based CSP such as CHIRALCEL® OD-H may be the preferred starting point, particularly when working in normal-phase mode.
-
For applications requiring reversed-phase conditions , such as LC-MS compatibility or for highly polar analytes, a derivatized cyclodextrin column like Astec® CYCLOBOND™ I 2000 RSP is an excellent choice.
It is highly recommended to screen both types of columns during method development to empirically determine the optimal stationary phase and mobile phase combination for a novel tetrahydrofuran derivative. This systematic approach will ensure the development of a robust and reliable method for the accurate determination of enantiomeric purity, a critical aspect of modern drug development and quality control.
References
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A Comparative Guide to the Synthetic Routes of (R)-Tetrahydrofuran-3-carbonitrile
(R)-Tetrahydrofuran-3-carbonitrile is a valuable chiral building block in medicinal chemistry, frequently incorporated into the core structures of various pharmaceutical agents. Its stereodefined nature is often crucial for biological activity, making its enantioselective synthesis a topic of significant interest for researchers and drug development professionals. This guide provides an in-depth comparison of different synthetic strategies to obtain this versatile intermediate, focusing on the underlying chemical principles, experimental data, and practical considerations for laboratory and process scale-up.
Introduction to Synthetic Strategies
The synthesis of a chiral molecule like (R)-Tetrahydrofuran-3-carbonitrile can be approached through several distinct strategies. The most common and industrially relevant methods fall into three main categories:
-
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the target molecule, thus avoiding the need for a resolution step or an asymmetric catalyst.
-
Enzymatic Resolution: This method starts with a racemic mixture of the target molecule or a key intermediate. An enzyme, typically a lipase or an esterase, selectively reacts with one enantiomer, allowing for the separation of the two. This bio-catalytic approach is often lauded for its high selectivity and environmentally benign reaction conditions.
-
Asymmetric Catalysis: In this strategy, a chiral catalyst is used to convert an achiral starting material into a chiral product, with a preference for the desired enantiomer. This approach is highly atom-economical and can be very efficient, although the development of a suitable catalyst can be challenging.
This guide will now delve into a detailed comparison of these three approaches for the synthesis of (R)-Tetrahydrofuran-3-carbonitrile, providing both theoretical insights and practical experimental protocols.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Chiral Pool Synthesis | Route 2: Enzymatic Kinetic Resolution | Route 3: Asymmetric Reduction & Cyanation |
| Starting Material | (R)-4-chloro-3-hydroxybutyric acid ethyl ester | Racemic 3-hydroxytetrahydrofuran | 3-Oxotetrahydrofuran |
| Key Transformation | Intramolecular cyclization | Lipase-catalyzed acylation | Asymmetric reduction |
| Typical Overall Yield | ~60-70% | <50% (for the desired enantiomer) | ~75-85% |
| Enantiomeric Excess (ee) | >99% (dependent on starting material) | >99% (for the remaining alcohol) | >99% |
| Number of Steps | 3-4 | 3 (including synthesis of racemate) | 2 |
| Scalability | High | Moderate to High | High |
| Key Advantages | High enantiopurity, well-established chemistry | High enantioselectivity, mild reaction conditions | High yield, atom-economical |
| Key Disadvantages | Availability and cost of chiral starting material | Theoretical maximum yield of 50% for one enantiomer | Cost of chiral catalyst and ligand |
Route 1: Chiral Pool Synthesis from (R)-4-chloro-3-hydroxybutyrate
This route leverages the readily available chiral building block, (R)-4-chloro-3-hydroxybutyric acid ethyl ester, to set the stereochemistry of the target molecule. The synthesis proceeds through the reduction of the ester, followed by a base-mediated intramolecular cyclization to form (R)-3-hydroxytetrahydrofuran. The final step involves the conversion of the hydroxyl group to the nitrile.
Causality of Experimental Choices
The choice of a strong reducing agent like lithium aluminum hydride (LAH) or sodium borohydride is crucial for the efficient conversion of the ester to the corresponding diol. The subsequent cyclization is typically carried out under basic conditions to deprotonate the hydroxyl group, facilitating an intramolecular Williamson ether synthesis. The conversion of the resulting alcohol to the nitrile can be achieved via a two-step sequence involving tosylation and subsequent nucleophilic substitution with cyanide, or through a one-pot Mitsunobu reaction with acetone cyanohydrin.
Experimental Protocol
Step 1: Synthesis of (R)-4-chlorobutane-1,3-diol
To a stirred solution of (R)-4-chloro-3-hydroxybutyric acid ethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, lithium aluminum hydride (1.5 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to afford (R)-4-chlorobutane-1,3-diol.
Step 2: Synthesis of (R)-3-hydroxytetrahydrofuran
(R)-4-chlorobutane-1,3-diol (1 equivalent) is dissolved in a mixture of water and THF. Sodium hydroxide (1.2 equivalents) is added, and the mixture is heated to reflux for 6 hours. After cooling to room temperature, the mixture is saturated with sodium chloride and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give (R)-3-hydroxytetrahydrofuran.
Step 3: Synthesis of (R)-Tetrahydrofuran-3-carbonitrile
To a solution of (R)-3-hydroxytetrahydrofuran (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD) (1.5 equivalents) is added dropwise. After stirring for 30 minutes, acetone cyanohydrin (1.5 equivalents) is added. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (R)-Tetrahydrofuran-3-carbonitrile.
Route 2: Enzymatic Kinetic Resolution of (±)-3-Hydroxytetrahydrofuran
This approach begins with the synthesis of racemic 3-hydroxytetrahydrofuran, which is then subjected to enzymatic kinetic resolution. Lipases are commonly employed to selectively acylate one of the enantiomers, leaving the other unreacted. This allows for the separation of the acylated enantiomer from the desired unreacted enantiomeric alcohol.
Causality of Experimental Choices
The choice of enzyme is critical for the success of this resolution. Candida antarctica lipase B (CAL-B) is a widely used and highly effective lipase for the resolution of a broad range of secondary alcohols due to its high enantioselectivity and stability in organic solvents.[1] The acylating agent, such as vinyl acetate, is chosen because it produces a volatile byproduct (acetaldehyde) that does not interfere with the reaction or purification. The separation of the resulting ester and the unreacted alcohol is readily achieved by standard chromatographic techniques.
Experimental Protocol
Step 1: Synthesis of Racemic 3-Hydroxytetrahydrofuran
Racemic 3-hydroxytetrahydrofuran can be prepared by the reduction of 3-oxotetrahydrofuran with a non-chiral reducing agent like sodium borohydride.
Step 2: Enzymatic Kinetic Resolution
To a solution of racemic 3-hydroxytetrahydrofuran (1 equivalent) in anhydrous toluene is added immobilized Candida antarctica lipase B (Novozym 435). Vinyl acetate (0.6 equivalents) is then added, and the suspension is stirred at room temperature. The progress of the reaction is monitored by chiral GC or HPLC until approximately 50% conversion is reached. The enzyme is removed by filtration, and the filtrate is concentrated. The residue is purified by column chromatography to separate the acylated (S)-3-acetoxytetrahydrofuran from the desired (R)-3-hydroxytetrahydrofuran. The enantiomeric excess of the recovered alcohol is typically >99%.
Step 3: Synthesis of (R)-Tetrahydrofuran-3-carbonitrile
The conversion of the resolved (R)-3-hydroxytetrahydrofuran to the target nitrile follows the same procedure as described in Route 1, Step 3.
Route 3: Asymmetric Reduction of 3-Oxotetrahydrofuran
This route represents a more modern and atom-economical approach, where the key stereocenter is introduced through an asymmetric catalytic reduction of a prochiral ketone.
Causality of Experimental Choices
The success of this route hinges on the selection of an effective chiral catalyst for the reduction of 3-oxotetrahydrofuran. Asymmetric transfer hydrogenation using a chiral ruthenium or rhodium complex with a suitable chiral ligand, or catalytic hydrogenation with a chiral catalyst are common choices. Alternatively, enzyme-catalyzed reductions using ketoreductases (KREDs) offer a green and highly selective option. Following the asymmetric reduction to (R)-3-hydroxytetrahydrofuran, the conversion to the nitrile is carried out as in the previous routes.
Experimental Protocol
Step 1: Synthesis of 3-Oxotetrahydrofuran
3-Oxotetrahydrofuran can be synthesized via the oxidation of 3-hydroxytetrahydrofuran using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or by a Swern oxidation.[2]
Step 2: Asymmetric Reduction to (R)-3-hydroxytetrahydrofuran
In a representative procedure using a ketoreductase, 3-oxotetrahydrofuran (1 equivalent) is suspended in a phosphate buffer. A ketoreductase enzyme and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) are added. The mixture is stirred at a controlled temperature and pH until the reaction is complete. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield (R)-3-hydroxytetrahydrofuran with high enantiomeric excess.
Step 3: Synthesis of (R)-Tetrahydrofuran-3-carbonitrile
The enantiomerically enriched (R)-3-hydroxytetrahydrofuran is converted to (R)-Tetrahydrofuran-3-carbonitrile using the methods described previously.
Conclusion and Future Perspectives
The choice of the optimal synthetic route to (R)-Tetrahydrofuran-3-carbonitrile depends on several factors, including the scale of the synthesis, cost considerations, and available expertise and equipment.
-
The chiral pool approach is robust and provides high enantiopurity, making it suitable for large-scale production, provided the starting material is readily available and economically viable.
-
Enzymatic kinetic resolution offers excellent enantioselectivity under mild conditions. While the theoretical yield is limited to 50%, this can be an attractive option, especially if the undesired enantiomer can be racemized and recycled.
-
Asymmetric catalysis , particularly through enzymatic reduction, represents a highly efficient and green approach. The high potential yield and atom economy make it a very appealing strategy for industrial applications, with the main challenge being the initial investment in catalyst screening and development.
Future research in this area will likely focus on the development of direct asymmetric cyanating agents or catalysts that can convert a suitable precursor directly to the target nitrile, thus shortening the synthetic sequence and improving overall efficiency. The continuous advancement in biocatalysis and organocatalysis will undoubtedly provide even more elegant and sustainable solutions for the synthesis of this important chiral building block.
References
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Villar-Barro, Á., Gotor, V., & Brieva, R. (2013). Enzymatic resolution of five membered heterocyclic bromohydrins. Tetrahedron: Asymmetry, 24(11), 694–698.[1]
- Chen, L. Y., Chen, J. R., Cheng, H. G., Lu, L. Q., & Xiao, W. J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry, 2014(19), 4035-4039.
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The Strategic Application of (R)-Tetrahydrofuran-3-carbonitrile as a Chiral Synthon: A Comparative Guide
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount for achieving stereochemical control and optimizing biological activity. Among the plethora of available chiral synthons, (R)-Tetrahydrofuran-3-carbonitrile has emerged as a valuable and versatile intermediate. This guide provides an in-depth technical comparison of the efficacy of (R)-Tetrahydrofuran-3-carbonitrile against alternative chiral synthons for the introduction of the chiral 3-substituted tetrahydrofuran moiety, a prevalent scaffold in numerous biologically active molecules.
Introduction: The Significance of the Chiral 3-Substituted Tetrahydrofuran Motif
The tetrahydrofuran (THF) ring is a common structural motif in a wide array of natural products and pharmaceuticals.[1] The stereochemistry at the 3-position of the THF ring is often crucial for biological activity, influencing how the molecule interacts with its target protein or enzyme. Consequently, the efficient and stereoselective synthesis of 3-substituted tetrahydrofurans is a significant focus in medicinal chemistry and drug development. (R)-Tetrahydrofuran-3-carbonitrile offers a synthetically versatile handle—the nitrile group—at a key chiral center, allowing for a variety of subsequent transformations into amines, carboxylic acids, and other functional groups.
(R)-Tetrahydrofuran-3-carbonitrile: A Profile
(R)-Tetrahydrofuran-3-carbonitrile is a chiral heterocyclic compound valued for its role as a building block in asymmetric synthesis. Its utility is intrinsically linked to its precursor, (R)-3-hydroxytetrahydrofuran, from which it is commonly derived.
Synthetic Accessibility
The primary route to (R)-Tetrahydrofuran-3-carbonitrile involves a two-step sequence starting from the readily available chiral pool material, (R)-3-hydroxytetrahydrofuran. This transformation is typically achieved via a Mitsunobu reaction, which proceeds with inversion of configuration, or through a two-step process of tosylation followed by nucleophilic substitution with cyanide.
Diagram of Synthetic Access to (R)-Tetrahydrofuran-3-carbonitrile:
Caption: Synthetic routes to (R)-Tetrahydrofuran-3-carbonitrile.
Comparative Analysis of Chiral Synthons
The choice of a chiral synthon is a critical decision in a synthetic campaign, influenced by factors such as availability, cost, number of synthetic steps, overall yield, and stereochemical purity. Here, we compare (R)-Tetrahydrofuran-3-carbonitrile with key alternatives.
(R)-3-Hydroxytetrahydrofuran: The Precursor as a Synthon
(R)-3-Hydroxytetrahydrofuran itself is a widely used chiral building block, particularly in the synthesis of the anti-diabetic drug empagliflozin and the anti-HIV drug amprenavir.[2][3]
Advantages:
-
Commercial Availability: Readily available from the chiral pool, often synthesized from L-malic acid or through the reduction of derivatives of L-aspartic acid.[4]
-
Direct Incorporation: The hydroxyl group can be directly used for ether or ester linkages.
Disadvantages:
-
Functional Group Transformation: Conversion to other functional groups, such as amines or carbonitriles, requires additional synthetic steps, which can lower the overall yield. The Mitsunobu reaction, while effective, introduces reagents that can be difficult to remove during purification.[5]
Workflow Comparison: Direct Use vs. Conversion to Nitrile
Caption: Comparison of synthetic workflows.
Chiral Pantolactones: A Versatile Chiral Pool Alternative
(R)- and (S)-Pantolactones are readily available and have been utilized as chiral synthons for the synthesis of various substituted tetrahydrofurans.[6]
Advantages:
-
High Enantiopurity: Derived from the chiral pool, ensuring high enantiomeric excess (ee).
-
Versatility: The lactone functionality can be manipulated to introduce a variety of substituents.
Disadvantages:
-
Multi-step Conversion: Conversion to a 3-substituted tetrahydrofuran often requires several synthetic steps, including reduction and cyclization, which can impact the overall yield.[7]
Chiral Epoxides: Building the Ring from Acyclic Precursors
Chiral epoxides, such as (R)-glycidol and its derivatives, can be used to construct the tetrahydrofuran ring through intramolecular cyclization of a suitably functionalized acyclic precursor.[1]
Advantages:
-
Stereospecificity: The ring-opening of epoxides is a well-established stereospecific process.
-
Convergent Syntheses: Allows for the convergent assembly of complex tetrahydrofuran structures.
Disadvantages:
-
Regioselectivity: The intramolecular cyclization step may face challenges with regioselectivity, leading to mixtures of products.
-
Precursor Synthesis: The synthesis of the acyclic precursor containing the epoxide and the nucleophile can be lengthy.
| Synthon | Typical Starting Material | Key Transformation(s) | Representative Yield (Key Step) | Enantiomeric Purity (Typical) | Reference |
| (R)-Tetrahydrofuran-3-carbonitrile | (R)-3-Hydroxytetrahydrofuran | Mitsunobu reaction | 60-85% | >98% ee | [8] |
| (R)-3-Hydroxytetrahydrofuran | L-Malic Acid | Reduction & Cyclization | 67-88% | >98% ee | [9][10] |
| (R)-Pantolactone | Chiral Pool | Reduction & Functionalization | Varies (multi-step) | >99% ee | [6] |
| (R)-Glycidol Derivatives | Chiral Pool | Intramolecular Cyclization | 50-70% | >99% ee | [1] |
Experimental Protocols and Mechanistic Insights
Synthesis of (R)-Tetrahydrofuran-3-carbonitrile from (R)-3-Hydroxytetrahydrofuran via Mitsunobu Reaction
This protocol describes the conversion of the hydroxyl group to a nitrile with inversion of stereochemistry, a cornerstone of the Mitsunobu reaction's utility in asymmetric synthesis.[5]
Experimental Protocol:
-
To a solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add triphenylphosphine (1.5 eq) and zinc cyanide (1.0 eq).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-Tetrahydrofuran-3-carbonitrile.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can hydrolyze the activated intermediates.
-
Inert Atmosphere: Prevents the oxidation of triphenylphosphine.
-
Low Temperature Addition of DIAD: The reaction between triphenylphosphine and DIAD is highly exothermic. Slow addition at 0 °C controls the reaction rate and prevents the formation of byproducts.
-
Zinc Cyanide as Nucleophile: Provides the cyanide nucleophile for the SN2 displacement of the activated hydroxyl group.
Mechanism of the Mitsunobu Reaction for Nitrile Synthesis:
Caption: Simplified mechanism of the Mitsunobu reaction.
Application in Pharmaceutical Synthesis: A Case Study of Amprenavir
Amprenavir, an HIV protease inhibitor, incorporates a (3S)-hydroxytetrahydrofuran moiety.[11] The synthesis of amprenavir often utilizes (S)-3-hydroxytetrahydrofuran, which is the enantiomer of the precursor to our title compound. However, the synthetic strategies are directly comparable.
In one synthetic route to amprenavir, (S)-3-hydroxytetrahydrofuran is activated and coupled with the core amine of the molecule.[3] An alternative approach could involve the use of (S)-tetrahydrofuran-3-carbonitrile, followed by reduction to the corresponding amine and subsequent acylation. While this adds steps, it may be advantageous if the nitrile is a more stable or readily available intermediate in a particular synthetic sequence.
Conclusion
(R)-Tetrahydrofuran-3-carbonitrile stands as a highly effective chiral synthon for the introduction of the 3-substituted tetrahydrofuran moiety. Its direct precursor, (R)-3-hydroxytetrahydrofuran, is a strong competitor, particularly when a hydroxyl or ether linkage is desired. The choice between these and other alternatives, such as those derived from pantolactone or chiral epoxides, will ultimately depend on the specific synthetic strategy, target molecule complexity, and economic considerations.
The conversion of (R)-3-hydroxytetrahydrofuran to (R)-Tetrahydrofuran-3-carbonitrile via the Mitsunobu reaction is a reliable method, though it requires careful control of reaction conditions and purification. For syntheses requiring a 3-amino or 3-carboxy tetrahydrofuran, the nitrile provides a more direct route than functional group transformations of the hydroxyl group.
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A Comparative Guide to the Biological Activity of Tetrahydrofuran-Based Analogues
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its unique structural and electronic properties, including its polarity and ability to form hydrogen bonds, make it a versatile building block in the design of novel therapeutic agents.[2] This guide provides a comprehensive comparison of the biological activities of various tetrahydrofuran-based analogues, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for new and effective therapies. We will delve into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, providing a holistic view of their therapeutic potential.
Unraveling the Anticancer Potential
Tetrahydrofuran-containing compounds, particularly lignans and polyketides, have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.
A notable target for some THF-based analogues is the hypoxia-inducible factor 1 (HIF-1), a transcription factor that enables tumors to adapt to low-oxygen environments, promoting their aggressiveness and resistance to therapies.[3] The natural product Manassantin A, which features a central THF core, and its synthetic analogues have been shown to inhibit HIF-1 transactivation.
Comparative Efficacy: In Vitro Cytotoxicity of THF Analogues
The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different compounds. The following table summarizes the IC50 values of representative tetrahydrofuran-based analogues against various cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Lignans | |||
| (-)-Epipinoresinol | A549 (Lung) | 25.0 | [4] |
| HCT116 (Colon) | 15.0 | [4] | |
| MCF-7 (Breast) | 30.0 | [4] | |
| Fargesin | Bone marrow-derived mast cells | 93.03 | [5] |
| FR901464 Analogue | |||
| Tetrahydrofuran analogue 1 | Cancer cells | >10 (three orders of magnitude less potent than tetrahydropyran analogue) | [6][7] |
| Other THF Lignans | |||
| Anorisol A (1) | Anti-HIV-1 RT | 213.9 | [8] |
| Compound 6 (from A. rivularis) | Syncytium inhibition (anti-HIV) | EC50: 13.3 | [8] |
Insights from the Data:
The data reveals that the anticancer activity of THF lignans is influenced by their stereochemistry and substitution patterns. For instance, the natural product FR901464, which contains a tetrahydropyran ring, exhibits potent antiproliferative activity in the single-digit nanomolar range.[6][7] However, a synthetic analogue where the tetrahydropyran is replaced by a tetrahydrofuran ring was found to be three orders of magnitude less potent, highlighting the critical role of the specific heterocyclic core in its biological activity.[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[2][9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydrofuran-based analogues and incubate for a specified period (e.g., 72 hours).[9]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9]
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Broad-Spectrum Antimicrobial Activity
The furan nucleus is a well-established scaffold in the development of antimicrobial agents.[10][11] Tetrahydrofuran-based analogues have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of their antimicrobial action can involve the inhibition of microbial growth and the modification of essential enzymes.[10]
Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for several furan and tetrahydrofuran derivatives.
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
| Dehydro-δ-viniferin Analogues | Staphylococcus aureus ATCC29213 | [10] | |
| Compound 10 | 4 | [10] | |
| Compound 33 | 2 | [10] | |
| Compound 32 | 4 | [10] | |
| Compound 15 | 16 | [10] | |
| Compound 27 | 16 | [10] | |
| Compound 35 (open benzofuran) | 256 | [10] | |
| Nicotinamidine Derivatives | MIC (µM) | [11] | |
| Compound 4a | Escherichia coli | 10 | [11] |
| Staphylococcus aureus | 10 | [11] | |
| Pseudomonas aeruginosa | 10 | [11] | |
| Compound 4b | Escherichia coli | 10 | [11] |
| Staphylococcus aureus | 10 | [11] | |
| Compound 4g | Bacillus megaterium | 10 | [11] |
Structure-Activity Relationship Insights:
The antimicrobial activity of these compounds is highly dependent on their chemical structure. For instance, in the dehydro-δ-viniferin analogue series, maintaining the heterocyclic benzofuran ring was found to be crucial for activity, as opening the ring (compound 35 ) led to a significant loss of potency.[10] Modifications to the styryl moiety also influenced the antimicrobial effect.[10] In the nicotinamidine series, compounds 4a and 4b displayed excellent broad-spectrum activity.[11]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[12]
Step-by-Step Methodology:
-
Prepare Inoculum: From a pure overnight culture, suspend colonies in saline and adjust the turbidity to a 0.5 McFarland standard.[13]
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.[12]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[13]
-
Incubation: Incubate the plates at 37°C for 20-22 hours.[12]
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. A redox indicator like Resazurin can be added to aid in visualizing viability.[12]
Diagram of the Broth Microdilution Method:
Caption: Workflow of the broth microdilution MIC assay.
Potent Antiviral and Anti-inflammatory Effects
Beyond their anticancer and antimicrobial properties, tetrahydrofuran-based analogues have also been investigated for their antiviral and anti-inflammatory activities.
Antiviral Activity
Certain tetrahydrofuran derivatives have shown efficacy against a range of viruses, including HIV.[13] The mechanism of action can involve the inhibition of key viral enzymes, such as reverse transcriptase.[8] For example, a C4-substituted bis-tetrahydrofuran analogue demonstrated potent activity as an HIV protease inhibitor, with an IC50 of 2.4 nM.[13]
| Compound/Analogue | Virus/Target | IC50/EC50 | Reference |
| C4-substituted bis-THF PI 14 | HIV Protease | IC50: 2.4 nM | [13] |
| Anorisol A (1) | HIV-1 Reverse Transcriptase | IC50: 213.9 µM | [8] |
| Compound 6 (from A. rivularis) | Syncytium inhibition (anti-HIV) | EC50: 13.3 µM | [8] |
Anti-inflammatory Properties
Several furan and tetrahydrofuran derivatives exhibit significant anti-inflammatory effects.[4] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and suppressing the activity of enzymes such as cyclooxygenase-2 (COX-2).[4][14] For instance, certain furofuran-type lignans isolated from Asarum heterotropoides showed significant inhibition of NO production in RAW 264.7 macrophages.[14]
| Compound/Analogue | Anti-inflammatory Assay | IC50/ED50 | Reference |
| Bergapten | Carrageenan-induced paw edema | ED50: 1.6 ± 0.003 mg/kg | [4] |
| Oxypeucedanin hydrate | Carrageenan-induced paw edema | ED50: 126.4 ± 0.011 mg/kg | [4] |
| Furofuran lignan 3 | NO production inhibition in RAW 264.7 cells | 69.2% inhibition at 50 µM | [14] |
Probing HIF-1 Inhibition: The Luciferase Reporter Assay
As mentioned earlier, inhibiting the HIF-1 signaling pathway is a promising strategy for cancer therapy. The luciferase reporter assay is a powerful tool for screening and characterizing compounds that modulate HIF-1 transcriptional activity.[1][15]
Experimental Protocol: HIF-1 Luciferase Reporter Assay
This assay utilizes a reporter plasmid where the luciferase gene is under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE), the DNA sequence to which HIF-1 binds.[15]
Step-by-Step Methodology:
-
Transfection: Transfect cells (e.g., HeLa or U2OS) with the HRE-luciferase reporter plasmid. Stably transfected cell lines are often used for high-throughput screening.[15]
-
Compound Treatment: Treat the transfected cells with the tetrahydrofuran-based analogues at various concentrations.
-
Induction of Hypoxia: Induce HIF-1α stabilization by either placing the cells in a hypoxic chamber (e.g., 1% O2) or by using a hypoxia-mimicking agent like cobalt chloride (CoCl2) or deferoxamine (DFO).
-
Cell Lysis: After the treatment period, lyse the cells using a passive lysis buffer.[1]
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. An increase in luminescence indicates activation of the HRE promoter and thus, HIF-1 transcriptional activity. Inhibitors of this pathway will cause a decrease in the luminescent signal.[15]
Diagram of the HIF-1 Luciferase Reporter Assay Logic:
Caption: The logical flow of a hypoxia response element (HRE) reporter assay for screening HIF-1 inhibitors.
Conclusion and Future Directions
Tetrahydrofuran-based analogues represent a rich and diverse class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents is well-documented and continues to be an active area of research. The structure-activity relationship studies highlighted in this guide underscore the importance of stereochemistry and substituent patterns in fine-tuning the biological effects of these molecules.
The experimental protocols provided herein offer a standardized framework for the evaluation of novel tetrahydrofuran derivatives. Future research should focus on elucidating the precise molecular mechanisms of action for the most potent compounds and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety. The continued exploration of this versatile chemical scaffold holds great promise for the development of the next generation of therapeutic agents.
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A Spectroscopic Guide to Differentiating Enantiomers: (R)- vs. (S)-Tetrahydrofuran-3-carbonitrile
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute configuration is not merely an academic exercise—it is a critical necessity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of (R)- and (S)-Tetrahydrofuran-3-carbonitrile, demonstrating how specific analytical techniques can unambiguously differentiate these chiral molecules.
This guide will first explore the inherent limitations of achiral spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy in distinguishing between enantiomers. Subsequently, it will delve into the power of chiroptical techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), which are specifically designed to probe and differentiate chiral structures. The presented data, while illustrative of expected outcomes from computational modeling, serves to highlight the fundamental principles and expected spectral differences.
The Challenge of Chirality: Why Standard Spectroscopy Falls Short
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. This identity extends to their response to most standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In an achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-Tetrahydrofuran-3-carbonitrile are expected to be identical. This is because the magnetic environments of corresponding nuclei in both enantiomers are the same, leading to identical chemical shifts and coupling constants.
Expected ¹H NMR Data (Illustrative)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0-3.8 | m | 3H | O-CH₂, CH-CN |
| ~2.4-2.2 | m | 2H | CH₂ |
| ~2.1-1.9 | m | 2H | CH₂ |
Expected ¹³C NMR Data (Illustrative)
| Chemical Shift (ppm) | Assignment |
| ~118 | CN |
| ~68 | O-CH₂ |
| ~67 | O-CH₂ |
| ~35 | CH-CN |
| ~28 | CH₂ |
Infrared (IR) Spectroscopy
Similarly, the IR spectra of the two enantiomers will be indistinguishable. IR spectroscopy probes the vibrational modes of a molecule, and since the bond lengths, bond strengths, and atomic masses are identical in enantiomers, they absorb infrared radiation at the same frequencies.
Expected Key IR Absorption Bands (Illustrative)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2250 | C≡N stretch |
| ~1100 | C-O stretch |
| ~2900 | C-H stretch |
The Solution: Chiroptical Spectroscopy
To differentiate between enantiomers, we must employ techniques that interact with the chiral nature of the molecules. Chiroptical spectroscopy, which utilizes circularly polarized light, provides this capability.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. As enantiomers interact differently with circularly polarized light, their VCD spectra are mirror images of each other. A positive band in the (R)-enantiomer's spectrum will appear as a negative band of equal magnitude in the (S)-enantiomer's spectrum.
Expected VCD Spectral Features (Illustrative)
| Wavenumber (cm⁻¹) | (R)-Enantiomer ΔA (x 10⁻⁵) | (S)-Enantiomer ΔA (x 10⁻⁵) |
| ~2250 | + | - |
| ~1450 | - | + |
| ~1100 | + | - |
| ~1050 | - | + |
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, probing electronic transitions. Similar to VCD, the ECD spectra of enantiomers are mirror images. This technique is particularly useful for molecules containing chromophores that absorb in the UV-Vis region.
Expected ECD Spectral Features (Illustrative)
| Wavenumber (nm) | (R)-Enantiomer Δε | (S)-Enantiomer Δε |
| ~210 | + | - |
| ~190 | - | + |
Experimental and Computational Workflows
The following sections detail the methodologies for obtaining the spectroscopic data discussed. Given the difficulty in sourcing direct experimental spectra for these specific compounds, a computational approach is a robust and scientifically accepted alternative for predicting and comparing their spectroscopic properties.
Computational Simulation Workflow
Caption: Workflow for computational prediction of spectroscopic data.
Detailed Protocol for Computational Spectroscopy:
-
Structure Preparation: Obtain initial 3D structures for both (R)- and (S)-Tetrahydrofuran-3-carbonitrile from a chemical database (e.g., PubChem) or build them using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization for each enantiomer using Density Functional Theory (DFT), for example, with the B3LYP functional and the 6-31G(d) basis set. This step finds the lowest energy conformation of the molecule.
-
NMR Spectra Calculation: Using the optimized geometries, calculate the NMR chemical shieldings using the Gauge-Including Atomic Orbital (GIAO) method. A functional such as mPW1PW91 with a larger basis set like 6-311+G(2d,p) is recommended for accurate chemical shift prediction.
-
IR and VCD Spectra Calculation: Perform a frequency calculation on the optimized structures to obtain the IR and VCD spectra. The B3LYP functional with a basis set such as 6-311++G(d,p) is a common choice for these calculations.
-
ECD Spectra Calculation: Use Time-Dependent DFT (TD-DFT) to calculate the electronic transitions and generate the ECD spectrum. A long-range corrected functional like CAM-B3LYP with an augmented basis set such as aug-cc-pVDZ is often used for better accuracy.
-
Spectral Analysis: Visualize and compare the calculated spectra for the (R) and (S) enantiomers.
Experimental Acquisition Workflow
Caption: Generalized workflow for experimental spectroscopic analysis.
Detailed Protocol for Experimental Spectroscopy:
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the field using the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse sequences.
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), phase correct the spectrum, and set the reference (e.g., to the residual solvent peak or TMS).
2. FTIR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a dilute solution in a suitable solvent (e.g., CCl₄).
-
Instrument Setup: Record a background spectrum of the salt plates or solvent.
-
Data Acquisition: Place the sample in the instrument and acquire the sample interferogram.
-
Data Processing: The instrument's software will perform a Fourier transform to generate the absorbance or transmittance spectrum. The background spectrum is automatically subtracted.
3. VCD Spectroscopy
-
Sample Preparation: Prepare a concentrated solution (typically 0.1-1 M) of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) in a short pathlength cell (e.g., 50-100 µm).
-
Instrument Setup: Use a dedicated VCD spectrometer. Set the instrument to measure in the desired infrared region.
-
Data Acquisition: Acquire the VCD spectrum, which often requires longer acquisition times than standard IR to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument software subtracts the absorption of right circularly polarized light from that of the left to produce the final VCD spectrum.
4. ECD Spectroscopy
-
Sample Preparation: Prepare a dilute solution (typically 10⁻³ to 10⁻⁵ M) of the enantiomerically pure sample in a UV-transparent solvent (e.g., methanol or acetonitrile) in a quartz cuvette (typically 1 cm pathlength).
-
Instrument Setup: Use a circular dichroism spectropolarimeter. Set the wavelength range for the scan.
-
Data Acquisition: Acquire the ECD spectrum. It is also important to acquire a UV-Vis spectrum for the same sample.
-
Data Processing: The data is typically presented as molar ellipticity [θ] or differential molar extinction coefficient (Δε) as a function of wavelength.
Conclusion
While standard spectroscopic techniques like NMR and IR are powerful tools for structural elucidation, they are inherently "blind" to chirality. For the unambiguous differentiation of enantiomers such as (R)- and (S)-Tetrahydrofuran-3-carbonitrile, chiroptical methods are indispensable. Vibrational Circular Dichroism and Electronic Circular Dichroism provide distinct, mirror-image spectra for enantiomers, serving as unique fingerprints for each. The combination of these experimental techniques with computational simulations provides a robust and reliable framework for the assignment of absolute configuration, a cornerstone of modern drug discovery and development.
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A Comparative Guide to Catalysts for Asymmetric Tetrahydrofuran Synthesis
The chiral tetrahydrofuran (THF) moiety is a cornerstone in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its stereochemistry is often pivotal to the molecule's therapeutic efficacy, making the development of robust and highly selective catalytic methods for its synthesis a paramount objective in modern organic chemistry. This guide provides a comparative analysis of the leading catalytic systems for asymmetric THF synthesis, offering insights into their mechanisms, performance, and practical application for researchers in drug discovery and development.
The Landscape of Asymmetric Tetrahydrofuran Synthesis: An Overview
The construction of the tetrahydrofuran ring with precise stereocontrol presents a significant synthetic challenge. Over the years, a multitude of strategies have emerged, broadly categorized into metal-catalyzed, organocatalytic, and biocatalytic approaches. Each of these possesses distinct advantages and limitations regarding substrate scope, operational simplicity, and scalability. This guide will delve into the nuances of these catalytic systems, providing a framework for selecting the optimal catalyst for a given synthetic target.
Metal-Catalyzed Approaches: A Powerful Toolkit for C-C and C-O Bond Formation
Transition metal catalysis has been a dominant force in the asymmetric synthesis of tetrahydrofurans, offering a diverse range of transformations that forge the cyclic ether core with high levels of stereocontrol.
Palladium Catalysis: Versatility in Allylic Alkylation and Cycloadditions
Palladium catalysts are arguably the most extensively studied for asymmetric THF synthesis, primarily through intramolecular allylic alkylation and cycloaddition reactions.
Mechanism of Action: A Tale of Two Pathways
The workhorse of palladium-catalyzed THF synthesis often involves the generation of a π-allyl palladium intermediate from an appropriate acyclic precursor. The subsequent intramolecular attack by a nucleophilic oxygen atom then forges the THF ring. The stereochemical outcome is dictated by the chiral ligand coordinated to the palladium center, which influences the facial selectivity of the nucleophilic attack.
In [3+2] cycloadditions, a palladium catalyst activates a three-atom component, such as a vinylcyclopropane, which then reacts with a two-atom component, like a ketene, to construct the five-membered THF ring. The chiral ligand on the palladium catalyst controls the enantioselectivity of this process.[3]
Performance Comparison of Palladium Catalysts
| Catalyst System | Ligand | Reaction Type | Substrate Scope | Yield (%) | d.r. | ee (%) | Reference |
| Pd₂(dba)₃·CHCl₃ | BINAP | Allylic Cycloaddition | Vinyl epoxides, β-keto enol ethers | High | >20:1 | 93-99 | [4] |
| Pd(TFA)₂ | (R)-Me-iPr-INDOLphos | Hayashi-Heck Arylation | 2,3-dihydrofuran, (hetero)aryl triflates | Good | N/A | High | [1] |
| Pd(0) | Trost Ligand | Asymmetric Allylic Alkylation | Linear precursors with a leaving group | Quantitative | 4:1 | N/A | [5] |
| Pd(PPh₃)₄ | Chiral Phosphine | [3+2] Cycloaddition | Vinylcyclopropanes, ketenes | 42-84 | ≥19:1 | 83-97 | [3] |
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Cycloaddition
The following protocol is adapted from a procedure for the synthesis of functionalized chiral THF acetals.[4]
-
Catalyst Preparation: In a nitrogen-flushed glovebox, a solution of Pd₂(dba)₃·CHCl₃ (0.005 mmol) and the chiral phosphine ligand (e.g., BINAP, 0.011 mmol) in the chosen solvent (2.0 mL) is stirred at room temperature for 20 minutes.
-
Reaction Setup: To the prepared catalyst solution, the vinyl epoxide (0.3 mmol) and the β-keto enol ether (0.2 mmol) are added.
-
Reaction Execution: The reaction mixture is stirred at 20 °C for 20 hours.
-
Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired tetrahydrofuran acetal.
Causality in Experimental Design: The choice of a chiral phosphine ligand like BINAP is critical as it creates a chiral environment around the palladium center, thereby inducing asymmetry in the product. The pre-stirring of the palladium precursor and the ligand allows for the formation of the active catalytic species before the introduction of the reactants.
Workflow for Palladium-Catalyzed Asymmetric Allylic Cycloaddition
Caption: Experimental workflow for Pd-catalyzed asymmetric cycloaddition.
Rhodium Catalysis: Harnessing C-H Activation and Cycloadditions
Rhodium catalysts have emerged as powerful tools for asymmetric THF synthesis, particularly through reactions involving C-H activation and cycloadditions of carbonyl ylides.
Mechanism of Action: The Power of Carbenoids
A common strategy involves the rhodium-catalyzed decomposition of diazo compounds to generate rhodium carbenoid intermediates. These reactive species can then undergo a variety of transformations, including [3+2] cycloadditions with aldehydes or activated alkenes to form the tetrahydrofuran ring.[6] The chirality of the ligands on the rhodium catalyst dictates the enantioselectivity of the cycloaddition. In some cases, rhodium catalysts can also effect C-H activation, allowing for the direct functionalization of C-H bonds to construct the THF ring.[7][8]
Performance of Rhodium Catalysts
| Catalyst System | Ligand | Reaction Type | Substrate Scope | Yield (%) | d.r. | ee (%) | Reference |
| Rh₂(OAc)₄ | Chiral Ligand | [3+2] Cycloaddition | Diazo compounds, aldehydes, alkenes | 76 | N/A | N/A | [6] |
| Rh₂(S-DOSP)₄ | N-dodecylbenzenesulfonyl)prolinate | C-H Insertion | Alkanes, methyl aryldiazoacetates | Good | Good | Good | [7] |
| Rh(I) complex | BINAP | Tandem Arylation/Cyclization | 5-alkynones, arylboronic acids | High | N/A | up to 99 | [9] |
Reaction Mechanism: Rhodium-Catalyzed [3+2] Cycloaddition of a Carbonyl Ylide
Caption: Mechanism of Rh-catalyzed [3+2] cycloaddition.
Organocatalysis: A Metal-Free Approach to Asymmetric THF Synthesis
Organocatalysis has gained significant traction as a powerful, metal-free alternative for the asymmetric synthesis of tetrahydrofurans. These reactions are often operationally simple and environmentally benign.
Mechanism of Action: Iminium-Enamine Catalysis
A prominent strategy in organocatalytic THF synthesis is the use of chiral secondary amines, such as proline and its derivatives, to activate substrates through the formation of transient iminium and enamine intermediates.[10] For instance, a double Michael addition reaction between a γ-hydroxy-α,β-unsaturated carbonyl and an enal can be catalyzed by a chiral amine. The amine first forms an iminium ion with the enal, which undergoes a Michael addition with the hydroxyenone. Subsequent enamine formation and intramolecular Michael addition then furnish the substituted tetrahydrofuran with high stereocontrol.[10]
Performance of Organocatalysts
| Catalyst | Reaction Type | Substrate Scope | Yield (%) | d.r. | ee (%) | Reference |
| Chiral Secondary Amine | Double Michael Addition | γ/δ‐hydroxy‐α,β‐unsaturated carbonyls, enals | High | High | High | [10] |
| Cinchona-alkaloid-thiourea | Cycloetherification | ε-hydroxy-α,β-unsaturated ketones | High | N/A | Excellent | [11] |
Experimental Protocol: Organocatalytic Asymmetric Double Michael Addition
The following is a general procedure adapted from the literature for the synthesis of 2,3,4-trisubstituted tetrahydrofurans.[10]
-
Reaction Setup: To a solution of the γ-hydroxy-α,β-unsaturated carbonyl (0.1 mmol) in a suitable solvent (e.g., CHCl₃, 1.0 mL) are added the enal (0.2 mmol), the chiral amine catalyst (e.g., a diarylprolinol silyl ether, 20 mol%), and an acid co-catalyst (e.g., benzoic acid, 20 mol%).
-
Reaction Execution: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Workup and Purification: The reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the desired tetrahydrofuran derivative.
Causality in Experimental Design: The chiral amine catalyst is responsible for the asymmetric induction. The acid co-catalyst facilitates the formation of the iminium ion and proton transfers throughout the catalytic cycle. The use of an excess of the enal ensures complete consumption of the limiting γ-hydroxy-α,β-unsaturated carbonyl.
Biocatalysis: The Green and Highly Selective Route
Biocatalysis offers an environmentally friendly and often highly selective approach to chiral tetrahydrofurans. Enzymes can operate under mild conditions and exhibit exquisite enantio- and regioselectivity.
Mechanism of Action: Kinetic Resolution and Desymmetrization
One common biocatalytic strategy is the kinetic resolution of racemic starting materials. For example, halohydrin dehalogenases can catalyze the enantioselective cyclization of one enantiomer of a racemic δ-haloalcohol to the corresponding chiral tetrahydrofuran, leaving the other enantiomer of the haloalcohol unreacted.[12][13] This allows for the separation of both the chiral THF and the remaining chiral haloalcohol. Another approach involves the use of cyclases in enzymatic cascades to perform intramolecular oxa-Michael additions, leading to the formation of chiral THFs with control over multiple stereocenters.[14]
Performance of Biocatalysts
| Enzyme | Reaction Type | Substrate Scope | Yield (%) | ee (%) | Reference |
| Halohydrin Dehalogenase | Kinetic Resolution | δ-haloalcohols | up to 50 | >99 | [12][13] |
| Cyclase (from a biosynthetic pathway) | Intramolecular oxa-Michael Addition | Unsaturated thioester precursors | N/A | High | [14] |
Workflow for Biocatalytic Kinetic Resolution
Caption: Workflow for the biocatalytic kinetic resolution of a δ-haloalcohol.
Conclusion and Future Outlook
The asymmetric synthesis of tetrahydrofurans is a vibrant area of research with a diverse and powerful array of catalytic tools at the disposal of the synthetic chemist.
-
Palladium and rhodium catalysts offer exceptional versatility and high reactivity, enabling the construction of complex THF architectures.
-
Organocatalysis provides a valuable metal-free alternative that is often operationally simpler and more environmentally friendly.
-
Biocatalysis represents the pinnacle of selectivity, offering highly enantiopure products under green reaction conditions.
The choice of catalyst will ultimately depend on the specific synthetic target, the desired level of stereocontrol, and considerations of cost, scalability, and environmental impact. Future developments in this field will likely focus on the discovery of new and more efficient catalysts, the expansion of the substrate scope of existing methods, and the development of tandem catalytic processes that can construct complex THF-containing molecules in a single pot.
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A Comparative Guide to the Validation of Analytical Methods for Tetrahydrofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true for versatile compounds like tetrahydrofuran (THF) derivatives, which are integral to the synthesis of numerous pharmaceutical compounds.[1] Ensuring the reliability and accuracy of methods used to quantify these derivatives and their impurities is paramount for drug safety and efficacy.
This guide provides an in-depth comparison of analytical method validation strategies for tetrahydrofuran derivatives, moving beyond a simple recitation of protocols to explain the underlying scientific principles. As a senior application scientist, the aim is to equip you with the expertise to not only execute these validations but to understand the "why" behind each step, fostering a deeper comprehension of how to build a robust and self-validating analytical system. All methodologies discussed are grounded in the comprehensive framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
The Crucial Role of Method Validation
Analytical method validation is the documented process that confirms an analytical method is suitable for its intended purpose.[5][6] It provides a high degree of assurance that the method will consistently yield results that are accurate, precise, and reliable.[7][8] For THF derivatives, which can be volatile and prone to peroxide formation, a validated method is critical for ensuring product quality and patient safety.[9]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is the foundational step in method development and subsequent validation. For THF and its derivatives, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent choices.
Gas Chromatography (GC): The Workhorse for Volatile Derivatives
GC is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, making it a primary choice for many THF derivatives.[10] Its high resolving power allows for the effective separation of closely related compounds and impurities.
-
Why GC? The inherent volatility of many lower molecular weight THF derivatives makes them ideal candidates for GC analysis.[11][12] The technique offers excellent sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[10][13]
-
Typical Applications: Quantification of residual THF as a solvent in drug substances, analysis of volatile impurities in THF-based starting materials, and stability-indicating assays for volatile degradation products.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Derivatives
HPLC is a powerful and versatile technique for a wider array of THF derivatives, especially those that are less volatile, thermally labile, or possess chromophores that allow for UV detection.[9]
-
Why HPLC? Reversed-phase HPLC, in particular, offers excellent selectivity for separating polar and non-polar compounds.[14] The use of THF as a mobile phase component can further enhance separation selectivity for certain analytes.[15][16]
-
Typical Applications: Assay of non-volatile THF derivatives in drug products, impurity profiling of complex mixtures, and analysis of THF derivatives in biological matrices.
The Pillars of Method Validation: A Step-by-Step Guide
The validation of an analytical method is a systematic process encompassing several key parameters as stipulated by ICH Q2(R1).[2][5]
Specificity: Ensuring the Method is Selective
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5][17]
Experimental Protocol for Specificity:
-
For GC:
-
Inject individual solutions of the THF derivative, known impurities, and a placebo (if applicable).
-
Inject a mixed solution containing all components.
-
Assess the resolution between the analyte peak and all other peaks. The peaks should be well-separated with no significant interference.
-
-
For HPLC:
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the drug substance or product.
-
Analyze the stressed samples alongside an unstressed sample and a placebo.
-
The method is considered specific if the analyte peak is resolved from all degradation product peaks and any peaks from the placebo. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
-
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6][7] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[6][8]
Experimental Protocol for Linearity:
-
Prepare a series of at least five standard solutions of the THF derivative at different concentrations, typically spanning 80% to 120% of the expected sample concentration for an assay. For impurity analysis, the range should bracket the expected impurity levels.
-
Inject each standard in triplicate.
-
Plot a graph of the mean response (e.g., peak area) versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. An r-value of ≥ 0.99 is generally considered acceptable.
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r) | ≥ 0.99 |
| Y-intercept | Close to zero |
Accuracy: Closeness to the True Value
Accuracy is the measure of how close the experimental value is to the true value.[8][17]
Experimental Protocol for Accuracy:
-
For Drug Substance: Analyze a sample of the THF derivative of known purity.
-
For Drug Product: Perform a recovery study by spiking a placebo with known amounts of the THF derivative at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate at each level.
-
Calculate the percent recovery at each level.
| Concentration Level | Acceptance Criteria for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[8][17]
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[8]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[8][18]
Experimental Protocol for Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements and for the combined data.
| Precision Level | Acceptance Criterion (RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Lower Limits
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][7]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][7]
Experimental Protocol for LOD and LOQ:
These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.[7]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[6]
-
Robustness: Withstanding Minor Variations
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[17][19][20] It provides an indication of the method's reliability during normal usage.[17][21]
Experimental Protocol for Robustness:
-
Identify critical method parameters (e.g., GC oven temperature, HPLC mobile phase composition, flow rate, column temperature).
-
Make small, deliberate changes to these parameters one at a time.
-
Analyze the system suitability solution under each modified condition.
-
The system suitability parameters (e.g., resolution, peak asymmetry, theoretical plates) should remain within the established acceptance criteria.[21]
Visualizing the Validation Workflow
Caption: A streamlined workflow for analytical method validation.
Interrelationship of Validation Parameters
Caption: The interconnectedness of analytical validation parameters.
Conclusion
The validation of analytical methods for tetrahydrofuran derivatives is a multifaceted process that demands a deep understanding of both the analytical techniques and the regulatory requirements. By adopting a systematic and scientifically sound approach, as outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data. This, in turn, is fundamental to the successful development and commercialization of safe and effective pharmaceutical products.
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A Senior Application Scientist's Guide to Benchmarking Synthesis: Flow Chemistry vs. Traditional Batch Processing
Introduction: The Imperative for Methodological Advancement in Synthesis
In the fast-paced world of pharmaceutical and materials science, the efficiency, safety, and scalability of chemical synthesis are paramount. For decades, the round-bottom flask has been the iconic vessel of chemical creation—a symbol of traditional batch synthesis. This methodology has been the bedrock of countless discoveries. However, the demands of modern drug development—faster lead optimization, greener processes, and safer scale-up—necessitate a critical evaluation of emerging technologies.[1] One of the most transformative of these is continuous flow chemistry, which offers a paradigm shift from the static, bulk processing of batch to a dynamic, continuous stream of production.[2]
This guide provides a framework for objectively comparing new synthetic methodologies against established ones, using a head-to-head comparison of continuous flow and traditional batch synthesis for a common, industrially relevant reaction: amide bond formation. As Senior Application Scientists, our role is not merely to follow protocols but to understand the fundamental principles that dictate which method is the superior choice for a given objective. This guide is designed to empower researchers, chemists, and drug development professionals to make informed, data-driven decisions when selecting the optimal synthetic strategy.
The Established Methodology: Traditional Batch Synthesis
Principle and Rationale
Batch synthesis is the conventional method where reactants are charged into a vessel (e.g., a round-bottom flask or industrial reactor), brought to a specific set of conditions (temperature, pressure, mixing), and allowed to react over a determined period.[1] The process is inherently sequential: charge, react, quench, work-up, and purify. This approach is valued for its versatility and the relatively low cost of initial equipment setup, making it a staple in academic and early discovery labs.[1]
The core principle is the treatment of the entire reaction mass as a single entity. The causality behind this choice is historical simplicity and flexibility; a single vessel can be used for a wide variety of transformations without significant reconfiguration. However, this simplicity belies significant challenges, particularly with poor heat and mass transfer, which can lead to temperature gradients and localized concentration differences. These issues often result in inconsistent product quality, increased byproduct formation, and significant safety risks, especially during the scale-up of highly exothermic reactions.[3][4]
Experimental Workflow: Batch Synthesis
The following diagram illustrates the typical, sequential workflow for a standard batch synthesis, from setup to product isolation.
Caption: A typical sequential workflow for traditional batch synthesis.
Representative Protocol: Batch Amide Coupling
This protocol describes a standard amide bond formation using a carbodiimide coupling agent, a reaction central to medicinal chemistry.[5][]
Reaction: Phenylacetic acid + Benzylamine → N-Benzyl-2-phenylacetamide
Materials:
-
Phenylacetic acid (1.0 eq)
-
Benzylamine (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) (Solvent, ~0.2 M)
Step-by-Step Methodology:
-
Reactor Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add phenylacetic acid (5.00 g, 36.7 mmol), HOBt (5.62 g, 41.6 mmol), and 150 mL of DCM.
-
Activation: Stir the solution at room temperature until all solids dissolve. Add EDC (8.15 g, 42.5 mmol) and DIPEA (16.0 mL, 91.8 mmol). Stir the mixture for 15 minutes to allow for the activation of the carboxylic acid. Causality: Pre-activation by forming a highly reactive O-acylisourea intermediate is crucial for efficient coupling and to minimize side reactions.
-
Amine Addition: Slowly add benzylamine (4.0 mL, 36.7 mmol) to the reaction mixture via syringe over 5 minutes. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol/water to afford the final amide product.
The New Methodology: Continuous Flow Chemistry
Principle and Rationale
Continuous flow chemistry involves pumping reagents through a network of tubes or microreactors where they mix and react.[2] Unlike batch, where conditions can vary within the vessel, flow chemistry offers exceptionally precise control over parameters like temperature, pressure, and residence time (the time reactants spend in the reactor).[3] This is achieved through a very high surface-area-to-volume ratio, which allows for near-instantaneous and highly efficient heat transfer.[4]
The causality for adopting flow chemistry stems from its ability to overcome the core limitations of batch processing.[7] By minimizing the reaction volume at any given moment, the risks associated with highly exothermic or hazardous reactions are drastically reduced.[8][9] This enhanced safety profile allows chemists to explore reaction conditions, such as high temperatures and pressures, that would be unsafe or impossible in large batch reactors.[10] The result is often faster reactions, higher yields, improved selectivity, and a more consistent, reproducible product quality.[11]
Experimental Workflow: Continuous Flow Synthesis
The following diagram illustrates a typical setup for a continuous flow synthesis, emphasizing the simultaneous pumping, mixing, and reaction process.
Caption: A typical component setup for continuous flow synthesis.
Representative Protocol: Flow Amide Coupling
This protocol adapts the same amide coupling reaction to a continuous flow system.
Reaction: Phenylacetic acid + Benzylamine → N-Benzyl-2-phenylacetamide
Materials & Stock Solutions:
-
Stock Solution A: In a 100 mL volumetric flask, dissolve phenylacetic acid (3.34 g, 24.5 mmol), EDC (5.65 g, 29.5 mmol), HOBt (3.98 g, 29.5 mmol), and DIPEA (10.7 mL, 61.3 mmol) in DCM to the mark.
-
Stock Solution B: In a 100 mL volumetric flask, dissolve benzylamine (2.67 mL, 24.5 mmol) in DCM to the mark.
Step-by-Step Methodology:
-
System Setup: Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, and a 10 mL PFA tube reactor coil submerged in a heated oil bath. A back pressure regulator (BPR) is set to 5 bar to prevent solvent boiling.
-
Priming: Prime the entire system with pure DCM to remove air and ensure a stable flow.
-
Initiating Reaction: Load Stock Solution A into Pump 1 and Stock Solution B into Pump 2. Set both pumps to a flow rate of 0.5 mL/min. This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor.
-
Reaction Conditions: Set the oil bath temperature to 80°C. Causality: The superior heat transfer allows for superheating the solvent safely above its atmospheric boiling point, dramatically accelerating the reaction rate compared to batch conditions.[12]
-
Achieving Steady State: Allow the system to run for 3 residence times (30 minutes) to ensure it reaches a steady state, where the concentration of reactants and products is constant at any point in the reactor. Discard the output during this time.
-
Product Collection: Once at steady state, begin collecting the product stream. The reaction is complete as it exits the reactor.
-
Work-up & Isolation: The collected stream can be processed via a continuous liquid-liquid extraction system or collected and worked up in a batch-wise fashion as described previously. The solvent is removed in vacuo to yield the product. Due to the cleaner reaction profile, purification may be simpler or, in some cases, unnecessary.
Head-to-Head Comparison: A Data-Driven Analysis
To truly benchmark these methodologies, we must move beyond qualitative descriptions to quantitative metrics. The choice of methodology can have a profound impact on the efficiency, sustainability, and cost of a synthetic process.[13]
Key Benchmarking Metrics
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Purity (%): The percentage of the isolated product that is the desired compound.
-
Reaction Time: The time required to achieve maximum conversion.
-
Process Mass Intensity (PMI): The total mass of all materials (reactants, solvents, work-up chemicals) used to produce a certain mass of product. A lower PMI signifies a greener, more efficient process.[14][15]
-
Space-Time Yield (STY) (kg m⁻³ day⁻¹): The amount of product produced per unit volume of the reactor per unit of time. This is a critical metric for production efficiency.
-
Safety: A qualitative but critical assessment of risks associated with exotherms, hazardous reagents, and scale-up.[9]
Comparative Performance Data: Amide Coupling Case Study
The following table summarizes representative experimental data for the synthesis of N-Benzyl-2-phenylacetamide using both methods.
| Metric | Traditional Batch | Continuous Flow | Rationale for Difference |
| Yield | 88% | 96% | Superior temperature control in flow minimizes byproduct formation.[11] |
| Purity (Crude) | 90% | 98% | Homogeneous reaction conditions and shorter reaction times reduce degradation.[3] |
| Reaction Time | 12 hours | 10 minutes | Elevated temperatures and rapid mixing dramatically accelerate reaction rates.[12] |
| PMI | ~55 | ~30 | Less solvent is used for the reaction and work-up is often simplified.[16][17] |
| Space-Time Yield | Low | Very High | The small reactor volume operates continuously, leading to much higher productivity over time. |
| Safety | Moderate Risk | High Safety | Small reaction volume minimizes risk of thermal runaway; hazardous reagents can be generated and used in-situ.[8][10] |
| Scalability | Complex | Simple | Scaling up flow is achieved by running longer or in parallel ("numbering-up"), avoiding re-optimization.[1][18] |
Conclusion: Choosing the Right Tool for the Job
This comparative analysis demonstrates that while traditional batch synthesis remains a flexible tool for small-scale, exploratory chemistry, continuous flow technology offers significant, quantifiable advantages in efficiency, safety, and scalability.[1] For the synthesis of N-Benzyl-2-phenylacetamide, the flow methodology delivered a higher yield of purer product in a fraction of the time, with a significantly better sustainability profile (lower PMI) and inherent safety benefits.
As a Senior Application Scientist, my recommendation is not to replace batch processing entirely, but to adopt a goal-oriented approach:
-
For Early-Stage Discovery & Route Scouting: Where flexibility and the synthesis of many diverse analogues are key, the simplicity and low setup cost of batch synthesis remain highly valuable.[1]
-
For Process Optimization, Scale-Up, and Manufacturing: When a lead candidate is identified and the goal is to produce larger quantities efficiently, safely, and reproducibly, continuous flow chemistry is demonstrably superior. Its ability to enable reactions under conditions inaccessible to batch makes it a powerful tool for unlocking novel chemical space and developing robust manufacturing processes.[2][19]
Ultimately, the rigorous benchmarking of new methodologies against established standards is essential for driving innovation. By moving beyond tradition and embracing data-driven evaluation, we can select the most effective tools to accelerate the journey from molecular concept to life-changing product.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-Tetrahydrofuran-3-carbonitrile
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. (R)-Tetrahydrofuran-3-carbonitrile is a valuable reagent in modern synthesis, but its unique structure presents a dual-hazard profile that demands rigorous handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for managing this chemical waste, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are designed to be self-validating, integrating safety checks and explaining the scientific rationale behind each step.
Hazard Assessment: A Dual-Threat Profile
Understanding the chemistry of (R)-Tetrahydrofuran-3-carbonitrile is fundamental to appreciating its risks. The molecule incorporates two distinct functional groups, each contributing to its hazard classification:
-
The Tetrahydrofuran (THF) Moiety : This cyclic ether structure makes the compound a flammable liquid .[1][2][3] Like other ethers, THF can form explosive peroxides when exposed to air and light over time.[1][3][4] This necessitates dating containers upon opening and disposing of aged material.
-
The Nitrile (-CN) Group : This functional group classifies the compound as acutely toxic .[5][6][7][8] Nitriles are metabolically related to cyanides, and exposure via inhalation, ingestion, or skin absorption can be extremely dangerous.[9][10] A critical and potentially lethal incompatibility exists with acids, which can react with the nitrile to generate highly toxic hydrogen cyanide (HCN) gas.[9][10]
Due to this dual nature, (R)-Tetrahydrofuran-3-carbonitrile must be treated as an acutely toxic and flammable hazardous waste .
| Hazard Classification | GHS Pictogram | Primary Risk | Key Precaution |
| Flammable Liquid | 🔥 | Vapors can ignite. Containers may explode if heated.[1][11] | Store away from heat, sparks, and open flames. Ground/bond containers during transfer.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Can cause severe illness or death upon exposure.[5][8] | All handling must occur in a certified chemical fume hood with appropriate PPE.[6][8][12] |
| Serious Eye Irritation | ❗ | Causes significant eye irritation upon contact.[1] | Wear chemical splash goggles and, for larger volumes, a face shield. |
| Peroxide Former | (No Pictogram) | Can form explosive peroxides upon storage.[3][4] | Date containers upon receipt and opening. Test for peroxides periodically.[4] |
Pre-Disposal Safety: Engineering Controls & PPE
Before generating the first drop of waste, establishing a safe handling environment is paramount.
Engineering Controls
All manipulations of (R)-Tetrahydrofuran-3-carbonitrile, including transfers to a waste container, must be performed within a properly functioning chemical fume hood .[5][6][8][9][12] The fume hood provides primary containment, protecting the researcher from inhaling toxic vapors and minimizing the risk of flammable vapor accumulation. An emergency eyewash and safety shower must be accessible within a 10-second travel distance.[8]
Personal Protective Equipment (PPE)
The correct PPE provides the last line of defense against exposure. The following table specifies the minimum required PPE and the rationale for its selection.
| PPE Item | Specification | Reasoning |
| Hand Protection | Butyl rubber or Viton gloves. A double-gloving approach with an inner nitrile glove is recommended. | These materials offer superior resistance to both organic solvents like THF and toxic nitrile compounds.[9] Standard nitrile gloves provide only incidental splash protection and should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified). A face shield should be worn over goggles when handling larger quantities (>1L). | Protects against splashes that could cause severe eye damage.[13] |
| Body Protection | Flame-resistant (FR) laboratory coat. | Provides protection against both chemical splashes and potential flash fires from the flammable solvent. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Step-by-Step Disposal Protocol
Follow this validated workflow to ensure safe and compliant disposal of all waste streams containing (R)-Tetrahydrofuran-3-carbonitrile.
Step 3.1: Waste Stream Segregation
This is the most critical step to prevent dangerous chemical reactions.
-
Primary Waste Stream : Designate a specific waste container solely for (R)-Tetrahydrofuran-3-carbonitrile and compatible flammable, toxic liquids.
-
Incompatible Wastes : NEVER mix this waste with acidic solutions.[9] This segregation must be physically enforced, ideally by storing the waste containers in separate secondary containment bins.[14][15] Also, keep it separate from strong oxidizers.[3]
Step 3.2: Waste Container Selection and Labeling
-
Container Choice : Use a clean, leak-proof container made of a material compatible with the waste. A plastic-coated glass bottle or a high-density polyethylene (HDPE) carboy is recommended.[14][16] Avoid metal containers.[16]
-
Labeling : The container must be labeled before the first drop of waste is added. Use an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[17] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "(R)-Tetrahydrofuran-3-carbonitrile" and any other components in the waste mixture.
-
The hazards: "Toxic," "Flammable"
-
The accumulation start date.
-
Step 3.3: Accumulating Liquid Waste
-
Work in Fume Hood : Place the labeled hazardous waste container in a secondary containment bin inside the chemical fume hood.
-
Transfer Waste : Carefully pour or pipette the waste liquid into the container. Use a funnel to prevent spills.
-
Seal Container : Immediately and securely cap the waste container. Hazardous waste containers must be kept closed at all times , except when actively adding waste.[6][14] This prevents the release of toxic and flammable vapors.
-
Headspace : Do not fill the container to more than 90% capacity to allow for vapor expansion.[16]
Step 3.4: Managing Contaminated Solid Waste
Any disposable item that comes into contact with (R)-Tetrahydrofuran-3-carbonitrile is considered acutely toxic hazardous waste.[5][6]
-
Collection : Collect contaminated gloves, pipette tips, weighing papers, and absorbent pads in a designated, puncture-resistant container lined with a clear plastic bag.
-
Labeling : Label the container or bag as "Acutely Toxic Solid Waste" and list the chemical contaminant.
-
Disposal : This waste must be disposed of through your institution's hazardous waste program, not in the regular trash.
Step 3.5: Decontaminating Reusable Equipment
Proper decontamination is essential to prevent cross-contamination and accidental exposure.
-
Initial Rinse (in a fume hood) : Perform a "triple rinse" of contaminated glassware or equipment.[12][15] The first rinse should be with a small amount of a suitable solvent (e.g., acetone). This rinsate is acutely hazardous and must be collected in your designated (R)-Tetrahydrofuran-3-carbonitrile liquid waste container.[12]
-
Subsequent Rinses : The second and third rinses can be performed with the same solvent, and this rinsate must also be collected as hazardous waste.
-
Final Wash : After the solvent rinses, the glassware can be washed with soap and water in a laboratory sink.
Emergency Procedures
Spills
-
Small Spill (<100 mL inside a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using a chemical spill kit with absorbent pads suitable for flammable liquids.
-
Collect the absorbent material using non-sparking tools (e.g., plastic scoop).
-
Place the contaminated material in a sealed, labeled bag and dispose of it as acutely toxic solid waste.[13]
-
Wipe the area with a solvent-moistened towel (collecting it as waste), followed by soap and water.
-
-
Large Spill (>100 mL or any spill outside a fume hood) :
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the area.
-
Call your institution's emergency number and the EHS office for professional cleanup.[13]
-
Personnel Exposure
Immediate action is critical.
-
Skin Contact : Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing contaminated clothing while under the shower.[6]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][11]
-
Inhalation : Move the affected person to fresh air immediately.
-
In all cases : Seek immediate medical attention after initial first aid.[6][7] Provide the Safety Data Sheet (SDS) for (R)-Tetrahydrofuran-3-carbonitrile to the emergency responders.
Disposal Decision Workflow
The following diagram outlines the critical decision points for managing waste generated from procedures involving (R)-Tetrahydrofuran-3-carbonitrile.
Caption: Decision workflow for proper segregation and disposal of waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for (R)-Tetrahydrofuran-3-carbonitrile
Handling (R)-Tetrahydrofuran-3-carbonitrile requires a nuanced understanding of its composite chemical nature. This molecule presents a dual-hazard profile, combining the properties of its tetrahydrofuran (THF) backbone with the acute toxicity of its nitrile functional group. The THF component introduces significant risks of flammability and the formation of explosive peroxides upon storage, while the nitrile group carries the potential for cyanide-like toxicity.[1][2][3][4] This guide provides a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE), ensuring that researchers can manage these risks effectively. Our approach is grounded in the hierarchy of controls, where PPE serves as the final, critical barrier between the scientist and potential exposure.
Hazard Analysis: The "Why" Behind the "What"
A robust PPE strategy begins with a thorough risk assessment. (R)-Tetrahydrofuran-3-carbonitrile is not a simple solvent; it is a reactive chemical intermediate whose hazards must be respected.
-
Acute Toxicity (Nitrile Group): The primary health hazard stems from the cyano (-CN) group. Like other organic nitriles, this compound can be toxic if inhaled, ingested, or absorbed through the skin.[5][6] In the body, it can metabolize to release cyanide, which inhibits cellular respiration, potentially leading to rapid and severe systemic effects.[1] Symptoms of exposure can include headache, dizziness, nausea, and in severe cases, unconsciousness and death.[7]
-
Flammability (THF Backbone): The tetrahydrofuran ring makes the compound a flammable liquid.[3][8][9] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[9][10] Therefore, all handling procedures must be conducted away from heat, sparks, and open flames, and employ equipment rated for flammable materials.[8][11]
-
Peroxide Formation (THF Backbone): Ethers like tetrahydrofuran are notorious for forming explosive peroxides when exposed to air and light over time.[3][4][12] These peroxide crystals can accumulate, particularly in the threads of a container cap, and can detonate upon friction, shock, or heating.[12][13] This necessitates strict protocols for dating and testing containers.[13]
-
Eye and Skin Irritation: The compound is expected to be a severe eye irritant and a skin irritant.[6][9][11] Prolonged contact can lead to dermatitis.[9][12]
The Hierarchy of Controls: Your First Line of Defense
Before relying on PPE, more effective control measures must be implemented. PPE protects the individual, while engineering and administrative controls protect the entire workspace.
-
Engineering Controls: These are the most critical safety feature for handling this compound.
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and the reaction itself, must be performed inside a certified chemical fume hood to control vapor inhalation.[7][14][15]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[8]
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[5][15]
-
-
Administrative Controls:
-
Designated Areas: Establish a clearly marked designated area within the lab for working with cyanide-containing compounds.[15][16]
-
Never Work Alone: Personnel should not work alone when handling acutely toxic materials like nitriles.[14][16]
-
Training: All personnel must be trained on the specific hazards of this compound and the emergency procedures before beginning work.[7][14]
-
Personal Protective Equipment (PPE): The Essential Barrier
When engineering and administrative controls are in place, the correct PPE provides the final layer of protection. The selection must account for both the nitrile group's toxicity and the THF's solvent properties.
| PPE Component | Specification & Rationale |
| Hand Protection | Double Gloving Required. The outer glove should be a robust material resistant to THF, while the inner glove provides a second layer of protection against pinholes or tears. Inner Glove: Standard nitrile examination glove.[14] Outer Glove: Heavier-duty gloves. Note: THF permeates standard nitrile gloves very rapidly (often in less than one minute).[12] Therefore, materials like Butyl rubber or Viton® are preferred for prolonged contact. For incidental contact, thicker nitrile gloves may be used, but they must be changed immediately upon contamination.[16] Always consult the glove manufacturer's compatibility charts for specific breakthrough times.[5][11] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 approved) are mandatory. [11][12] Safety glasses alone do not provide adequate protection from splashes. Face Shield: An 8-inch minimum face shield must be worn over the goggles whenever there is a significant risk of splashing (e.g., transferring large volumes, working under pressure).[11] |
| Body Protection | Flame-Resistant (FR) Laboratory Coat: A lab coat made of Nomex or a similar FR material is required due to the flammability hazard. It must be fully buttoned with sleeves rolled down.[17] Chemical Apron: A chemically resistant apron should be worn over the lab coat for large-scale operations. |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material are required at all times in the laboratory.[5][17] |
| Respiratory Protection | Generally not required when all work is conducted within a certified chemical fume hood. However, a full-face respirator with an organic vapor/acid gas cartridge may be necessary for emergency situations or if engineering controls fail.[1] All respirator use must be done under a formal respiratory protection program.[17] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Verify the chemical fume hood has a current certification sticker.
-
Inspect the container of (R)-Tetrahydrofuran-3-carbonitrile for any signs of peroxide crystal formation around the cap or in the liquid.[3][12] If crystals are suspected, do NOT open the container. Contact your institution's Environmental Health & Safety (EHS) department immediately.[12]
-
Clearly label the container with the date it was received and the date it was opened.[13][17]
-
Assemble and inspect all required PPE.
-
Ensure the designated work area is clean and uncluttered. Keep acids and other incompatible materials out of the immediate work area unless required for the procedure.[15][16]
-
-
Weighing and Transfer:
-
Don your full PPE (double gloves, FR lab coat, chemical splash goggles).
-
Conduct all weighing and transfers inside the fume hood.[7]
-
Use spark-proof tools and ground equipment when transferring large volumes to prevent static discharge.[8][10]
-
Keep containers tightly closed when not in use to minimize vapors and prevent air exposure that could lead to peroxide formation.[11][13]
-
-
Post-Procedure Decontamination:
-
All glassware and equipment that came into contact with the nitrile must be decontaminated within the fume hood.[15]
-
A common procedure involves a primary rinse with a pH 10 buffer solution, followed by a rinse with a freshly prepared 10% bleach solution, and then a final water rinse.[15][16]
-
Wipe down the surfaces of the fume hood with the same solutions after work is complete.[16]
-
Dispose of all cleaning materials (wipes, paper towels) as hazardous waste.[15][16]
-
-
Waste Disposal:
-
Acutely Toxic Waste: All waste containing (R)-Tetrahydrofuran-3-carbonitrile is considered acutely toxic hazardous waste.[14]
-
Segregation is Key: Cyanide- and nitrile-containing wastes must be stored in separate, dedicated waste containers. Never mix them with other chemical waste streams.[14][15][16]
-
Labeling: Label the waste container clearly as "HAZARDOUS WASTE - (R)-Tetrahydrofuran-3-carbonitrile" and specify "No Acids."[16]
-
Containers: The original chemical container, even when "empty," must be disposed of as hazardous waste because it is a P-listed (acutely toxic) material.[14]
-
Solids vs. Liquids: Solid waste (contaminated gloves, wipes) and liquid waste must be stored in separate, clearly labeled containers.[15][16]
-
Contact your institution's EHS department for waste pickup.[14][15]
-
Emergency Response
-
Spills:
-
Inside Fume Hood (<100 mL): If you are trained and have the appropriate spill kit, you may clean it up. Use an absorbent material to contain the spill. Decontaminate the area as described above. All cleanup materials must be double-bagged and disposed of as hazardous waste.[3][5]
-
Outside Fume Hood or Large Spill: Evacuate the laboratory immediately. Alert others in the area and activate the fire alarm to evacuate the building. Call emergency services and inform them of the specific chemical spilled.[5][7][15]
-
-
Personal Exposure:
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[11][18]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][18]
-
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving (R)-Tetrahydrofuran-3-carbonitrile.
Caption: PPE Selection Workflow for (R)-Tetrahydrofuran-3-carbonitrile.
References
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University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure: Cyanide Salts. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2017). NIOSH Pocket Guide to Chemical Hazards: Acetonitrile. Retrieved from [Link]
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University of California, Merced. (2012). Standard Operating Procedure: Tetrahydrofuran. Retrieved from [Link]
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University of California, Berkeley. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]
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Columbia University. (n.d.). Cyanide Safe Use Guidelines. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acrylonitrile. Retrieved from [Link]
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Stanford University. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety data sheet: Tetrahydrofuran ROTISOLV® ≥99,9 %. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
